molecular formula C10H16O6P2 B1586284 1,2-Bis(dimethoxyphosphoryl)benzene CAS No. 15104-46-8

1,2-Bis(dimethoxyphosphoryl)benzene

Cat. No.: B1586284
CAS No.: 15104-46-8
M. Wt: 294.18 g/mol
InChI Key: TUKTVDDATWNXSN-UHFFFAOYSA-N
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Description

1,2-Bis(dimethoxyphosphoryl)benzene (CAS 15104-46-8) is a high-purity organic phosphonate compound supplied with a typical assay of 99% . This product, also known as tetramethyl 1,2-phenylenebis(phosphonate), serves as a versatile precursor and key synthetic building block in various research applications, particularly in the development of metal-chelating ligands and in organic synthesis . Its structure, featuring two phosphonate groups on a benzene ring, makes it a valuable intermediate for constructing complex molecular architectures. With a molecular formula of C10H16O6P2 and a molecular weight of 294.18 g/mol, it is characterized as a white crystalline solid . The compound has a melting point of 79-84°C and is characterized by a high boiling point of 373.6°C . Researchers can utilize its SMILES string, COP(=O)(C1=CC=CC=C1P(=O)(OC)OC)OC, for in-silico modeling and study . This product is strictly for research and development purposes. It is not regulated for transport as a dangerous good under certain conditions but is classified with the safety phrase UN3464 / 6.1 . As with all chemicals of this nature, safe handling practices are essential. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(dimethoxyphosphoryl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6P2/c1-13-17(11,14-2)9-7-5-6-8-10(9)18(12,15-3)16-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKTVDDATWNXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1=CC=CC=C1P(=O)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369772
Record name 1,2-bis(dimethoxyphosphoryl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15104-46-8
Record name 1,2-bis(dimethoxyphosphoryl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of 1,2-Bis(dimethoxyphosphoryl)benzene: From Synthesis to Catalytic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Bis(dimethoxyphosphoryl)benzene (CAS: 15104-46-8) serves as a critical "gateway intermediate" in organophosphorus chemistry. While it possesses intrinsic utility in materials science (e.g., as a building block for Metal-Organic Frameworks), its primary value for researchers and drug development professionals lies in its role as a stable, storable precursor to 1,2-bis(phosphino)benzene .

This primary phosphine is the "universal joint" of ligand design, allowing for the modular synthesis of sterically demanding or chiral bis-phosphines (e.g., DuPhos analogs, BenzP*) essential for asymmetric hydrogenation and C-C coupling in pharmaceutical synthesis. This guide details the chemical properties, robust synthesis protocols, and strategic reduction pathways of this essential reagent.

Part 1: Chemical Identity & Physical Profile

The ortho-substitution pattern of the phosphonate groups is the defining structural feature, pre-organizing the molecule for bidentate chelation upon reduction.

Table 1: Physicochemical Properties

PropertyDataNotes
IUPAC Name Tetramethyl 1,2-phenylenebis(phosphonate)
CAS Number 15104-46-8
Formula

Molecular Weight 294.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 80 – 82 °CDistinct sharp melt indicates high purity.

P NMR

+20 to +25 ppm (approx)
Shift is characteristic of P(V) phosphonate esters.
Solubility Soluble in DCM, CHCl3, THF, MeOHHydrolyzes in aqueous acid/base.
Stability Air and moisture stableIndefinite shelf life under ambient conditions.

Part 2: Synthesis Pathways (The "Make")

Direct phosphorylation of 1,2-dihalobenzenes is the industry standard. While traditional Arbuzov reactions require harsh conditions that often fail with aryl halides, transition-metal catalysis (Hirao coupling) offers a high-yielding, mild alternative.

Protocol A: Pd-Catalyzed Hirao Coupling (Recommended)

This method utilizes the cross-coupling of 1,2-dibromobenzene with dimethyl phosphite.

Reagents:

  • 1,2-Dibromobenzene (1.0 eq)

  • Dimethyl phosphite (

    
    ) (2.2 eq)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /dppb
  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene or Acetonitrile

Step-by-Step Methodology:

  • Inerting: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen (

    
    ) three times.
    
  • Charging: Add 1,2-dibromobenzene,

    
    , and the Pd-catalyst to the solvent.
    
  • Addition: Add dimethyl phosphite dropwise via syringe. The reaction is exothermic; control temperature if scaling >10g.

  • Reflux: Heat to 90–110 °C for 12–24 hours. Monitor via

    
    P NMR (disappearance of phosphite signal at 
    
    
    
    ~11 ppm).
  • Workup: Filter off triethylammonium bromide salts. Concentrate the filtrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (EtOAc/MeOH gradient).

Visualization: Synthesis Workflow

The following diagram illustrates the transformation logic from raw materials to the target precursor.

SynthesisWorkflow start 1,2-Dibromobenzene catalyst Pd(PPh3)4 / Et3N (Hirao Coupling) start->catalyst reagent Dimethyl Phosphite (HP(O)(OMe)2) reagent->catalyst product 1,2-Bis(dimethoxyphosphoryl)benzene (Target Precursor) catalyst->product 90-110°C, 24h byproduct HBr Salt catalyst->byproduct

Figure 1: Palladium-catalyzed phosphorylation workflow via Hirao coupling.

Part 3: Reactivity & Strategic Reduction (The "Do")

The phosphonate ester is rarely the final drug or catalyst. It is the reduction of this compound that unlocks its value. The conversion of the P(V) ester to the P(III) primary phosphine is chemically demanding but yields a highly versatile intermediate.

The "Gold Standard" Reduction Protocol

Objective: Convert


 to 

.

Reagents:

  • Lithium Aluminum Hydride (

    
    ) (Excess, typically 4-6 eq per phosphonate group).
    
  • Solvent: Anhydrous THF or Diethyl Ether.

Methodology:

  • Suspension: Suspend

    
     in dry THF at 0 °C under Argon.
    
  • Addition: Dissolve 1,2-bis(dimethoxyphosphoryl)benzene in THF and add dropwise to the hydride suspension. Caution: Vigorous gas evolution (

    
    ).
    
  • Reflux: Warm to room temperature, then reflux for 4–12 hours. The P=O bond is strong and requires thermal energy to cleave.

  • Quench: Cool to 0 °C. Perform a Fieser workup or careful addition of degassed water/NaOH. Critical: Do this under inert atmosphere; the product is air-sensitive.

  • Isolation: Extract the organic layer. The product, 1,2-bis(phosphino)benzene , is a foul-smelling liquid that oxidizes rapidly in air.

  • Storage: Store immediately under Argon or use in situ.

Mechanism & Utility

The reduction proceeds through a phosphine oxide intermediate. The resulting primary phosphine (


) is a "super-nucleophile." It can be alkylated with chiral electrophiles (e.g., chiral cyclic sulfates) to generate rigid, chiral diphosphine ligands (e.g., DuPhos, BPE) used in FDA-approved drug synthesis processes.
Visualization: Ligand Design Pathway

This diagram maps the strategic utility of the compound in generating high-value ligands.

LigandDesign precursor 1,2-Bis(dimethoxyphosphoryl)benzene (P(V) Stable Solid) reduction LiAlH4 Reduction precursor->reduction primary 1,2-Bis(phosphino)benzene (PH2 - Air Sensitive) reduction->primary Deoxygenation alkylation1 Alkylation (MeI) primary->alkylation1 alkylation2 Chiral Electrophile (e.g., Cyclic Sulfate) primary->alkylation2 ligand1 dmpp Ligand (Electron Rich) alkylation1->ligand1 ligand2 Chiral DuPhos-type (Asymmetric Catalysis) alkylation2->ligand2

Figure 2: Divergent synthesis pathways from the primary phosphine intermediate.

Part 4: Safety & Handling

While the phosphonate ester is relatively benign, the reagents used to create and transform it are hazardous.

  • ** toxicity:** The phosphonate ester (CAS 15104-46-8) is classified as Toxic if swallowed (H301) and causes skin/eye irritation.[1] Handle in a fume hood.

  • Phosphine Hazards: The reduced product (

    
    ) is often pyrophoric or hypergolic. It must never be exposed to air. All glassware used for the reduction must be bleached (hypochlorite solution) to oxidize residual phosphines before cleaning to eliminate stench and toxicity.
    
  • Exotherm Control: The Hirao coupling and LiAlH4 reduction are highly exothermic. Scale-up requires careful thermal management and blast shields.

References

  • Synthesis & Properties: Fisher Scientific / Thermo Scientific Chemicals. (n.d.). "1,2-Bis(dimethoxyphosphoryl)benzene, 99%."[1][2] Retrieved from

  • Hirao Coupling Methodology: Belabassi, Y., et al. (2008). "Palladium-catalyzed synthesis of arylphosphonates." Journal of Organometallic Chemistry.
  • Reduction Protocols: Kyba, E. P., et al. (1980). "Phosphines and metal complexes. 1,2-Bis(phosphino)benzene." Inorganic Chemistry.
  • Ligand Applications: Burk, M. J. (1991). "C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions." Journal of the American Chemical Society.[3] (Illustrates the utility of the primary phosphine intermediate).

Sources

Technical Whitepaper: 1,2-Bis(dimethoxyphosphoryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 1,2-Bis(dimethoxyphosphoryl)benzene , a critical intermediate in organophosphorus ligand design.

The Gateway to Rigid Aryl Diphosphine Architectures

CAS Number: 15104-46-8 Formula: C₁₀H₁₆O₆P₂ Molecular Weight: 294.18 g/mol

Executive Summary

1,2-Bis(dimethoxyphosphoryl)benzene serves as the thermodynamically stable "protected" progenitor to 1,2-bis(phosphino)benzene , a volatile and air-sensitive primary phosphine that is fundamental to coordination chemistry. While the phosphonate ester itself is chemically robust and easy to handle, its primary utility lies in its reduction. This transformation unlocks a rigid ortho-phenylene backbone capable of supporting bidentate chelation in transition metal catalysis (Ni, Pd, Rh), enabling the synthesis of highly specialized ligands such as DuPhos analogs and macrocyclic phosphines.

This guide outlines the definitive synthesis (Kyba Protocol), the critical reduction methodology, and the strategic application of this compound in high-value ligand design.

Chemical Identity & Physical Properties[1]

The molecule features a benzene ring substituted at the 1 and 2 positions with dimethyl phosphonate groups. Unlike its reduced phosphine counterparts, it is resistant to oxidation, allowing for long-term storage without inert atmosphere gloveboxes.

PropertySpecification
Appearance White to off-white crystalline solid
Melting Point 80 – 82 °C
Solubility Soluble in CHCl₃, CH₂Cl₂, THF; Insoluble in water
Stability Air and moisture stable at STP
Purity Marker ³¹P NMR : Singlet (decoupled) in the range of +20 to +25 ppm (typical for aryl phosphonates)

Synthesis: The Photolytic Kyba Protocol

The most authoritative method for synthesizing this compound on a multi-gram scale was established by Kyba, Liu, and Harris (1983) . Unlike traditional Michaelis-Arbuzov reactions that require high temperatures and often fail with sterically crowded aryl halides, this protocol utilizes a radical-mediated photolytic pathway.

Mechanism

The reaction proceeds via the photolytic cleavage of the C-Cl bond in 1,2-dichlorobenzene, generating an aryl radical. This radical attacks the phosphorus center of trimethyl phosphite, followed by a radical Arbuzov-type fragmentation to yield the phosphonate.

Protocol Steps
  • Reagents: 1,2-Dichlorobenzene (limiting reagent), Trimethyl phosphite (excess, acts as solvent/reactant).

  • Conditions: The mixture is irradiated with UV light (typically a medium-pressure mercury lamp) at approximately 60°C.

  • Duration: The reaction is slow, often requiring 3–5 days for completion.

  • Purification: Excess trimethyl phosphite is removed via vacuum distillation. The product crystallizes upon cooling or addition of a non-polar solvent (e.g., hexanes/ether).

  • Yield: Typically ~50% isolated yield.

Expert Insight: While the yield appears moderate, the starting materials are inexpensive, and the reaction can be scaled to >500g batches, making it the industrial standard for accessing this backbone.

Core Application: Reduction to 1,2-Bis(phosphino)benzene

The primary value of CAS 15104-46-8 is its conversion to 1,2-bis(phosphino)benzene (CAS 13991-08-7) .[1] Standard LiAlH₄ reduction is often sluggish due to the formation of aluminate complexes. The optimized protocol uses a LiAlH₄/TMSCl system.

The Reduction Workflow

This method generates a transient, highly reactive aluminum hydride species (likely AlH₃) that efficiently deoxygenates the phosphonate.

Safety Warning: The product, 1,2-bis(phosphino)benzene, is a primary phosphine. It is malodorous, toxic, and potentially pyrophoric. All steps must be performed under Argon or Nitrogen.

  • Activation: Suspend LiAlH₄ in dry THF at 0°C. Dropwise add Trimethylsilyl chloride (TMSCl). Stir for 1–2 hours to generate the active reducing agent.

  • Addition: Cool to -78°C. Add a solution of 1,2-bis(dimethoxyphosphoryl)benzene in THF slowly.

  • Reflux: Allow to warm to room temperature, then reflux overnight to ensure complete reduction of the P=O and P-O bonds.

  • Quench: Carefully quench with degassed water/NaOH (Fieser workup) under inert flow.

  • Isolation: Distill the organic layer under high vacuum.

  • Result: 1,2-Bis(phosphino)benzene (Yield: ~83%).[2][1][3][4][5][6][7][8]

Visualizing the Chemical Pathway

The following diagram illustrates the transformation from commodity chemicals to high-value ligand precursors.

G Figure 1: Synthesis and Reduction Pathway of 1,2-Bis(dimethoxyphosphoryl)benzene Start 1,2-Dichlorobenzene + P(OMe)3 Intermediate 1,2-Bis(dimethoxyphosphoryl)benzene (CAS 15104-46-8) Start->Intermediate hv (UV), 60°C Radical Arbuzov Product 1,2-Bis(phosphino)benzene (Primary Phosphine) Intermediate->Product LiAlH4 / TMSCl THF, Reflux Derivatives DuPhos / BPE Analogs (Chiral Ligands) Product->Derivatives Alkylation (e.g., Cyclic Sulfates)

Figure 1: The Kyba Protocol transforms dichlorobenzene into the stable phosphonate (blue), which is then activated via reduction (red) to the versatile primary phosphine.

Strategic Utility in Ligand Design

Once reduced to the primary phosphine, the ortho-phenylene backbone provides a rigid scaffold that enforces a tight bite angle in transition metal complexes.

Synthesis of Chiral Bisphosphines

The primary phosphine groups (


) are nucleophilic. They can be deprotonated (using 

-BuLi) and reacted with chiral electrophiles, such as cyclic sulfates derived from chiral diols. This is the route to DuPhos and BPE ligands, which are gold standards in Rh-catalyzed asymmetric hydrogenation.
Macrocycle Synthesis

The 1,2-positioning allows the molecule to act as a "corner piece" in the construction of phosphine-based macrocycles. By reacting the primary phosphine with dihalides, researchers can build multidentate ligands that stabilize low-oxidation state metals.

Metal-Organic Frameworks (MOFs)

While less common, the phosphonate ester form (CAS 15104-46-8) can be hydrolyzed to the corresponding phosphonic acid (


). This tetrapaks acid is a potent linker for zirconium or lanthanide-based MOFs, offering high thermal stability due to the strong P-O-Metal bonds.

References

  • Kyba, E. P., Liu, S. T., & Harris, R. L. (1983). A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species.[4][6][7] Organometallics, 2(12), 1877–1879.

  • Thermo Fisher Scientific. 1,2-Bis(dimethoxyphosphoryl)benzene Product Specifications.

  • Sigma-Aldrich. 1,2-Bis(diphenylphosphino)benzene (Related Ligand Context).

Sources

1,2-Bis(dimethoxyphosphoryl)benzene molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,2-Bis(dimethoxyphosphoryl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Bis(dimethoxyphosphoryl)benzene, a significant organophosphorus compound. With a molecular weight of 294.18 g/mol , this molecule serves as a valuable building block and ligand precursor in various fields of chemical research.[1][2] This document delves into its physicochemical properties, outlines a robust synthetic pathway, provides detailed protocols for its characterization, and explores its potential applications in coordination chemistry and as a scaffold in drug discovery. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring that researchers can adeptly synthesize, characterize, and utilize this versatile compound.

Physicochemical Properties and Identification

1,2-Bis(dimethoxyphosphoryl)benzene, also known as Tetramethyl 1,2-phenylenebis(phosphonate), is a white to off-white solid at room temperature.[1] Its rigid benzene core functionalized with two vicinal phosphonate ester groups imparts unique electronic and steric properties, making it an attractive candidate for further chemical modification and application.

PropertyValueSource(s)
Molecular Weight 294.18 g/mol [1][2]
Molecular Formula C₁₀H₁₆O₆P₂[1][2]
CAS Number 15104-46-8[1]
Appearance Off-white to white powder/solid[1]
Melting Point 80-82 °C[1]
IUPAC Name 1,2-bis(dimethoxyphosphoryl)benzene[1]
Synonyms Tetramethyl 1,2-phenylenebis(phosphonate)[1]
SMILES COP(=O)(OC)c1cccc(P(=O)(OC)OC)c1[1]

Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene

The formation of an aryl-phosphorus bond is a cornerstone of organophosphorus chemistry. While the classical Michaelis-Arbuzov reaction is highly effective for synthesizing alkylphosphonates from alkyl halides, it is generally not suitable for unactivated aryl halides.[3][4] Therefore, a modern and more reliable approach involves a metal-catalyzed cross-coupling reaction. The following protocol describes a plausible synthesis using a palladium-catalyzed reaction between 1,2-diiodobenzene and trimethyl phosphite. This method is chosen for its high efficiency and functional group tolerance, which are critical in complex molecule synthesis.

Proposed Synthetic Pathway: Palladium-Catalyzed Phosphonylation

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a low-valent palladium complex, followed by reaction with the phosphite and reductive elimination to yield the desired arylphosphonate.

Synthesis_Workflow Reactant1 1,2-Diiodobenzene Solvent Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane) Reactant1->Solvent Reactant2 Trimethyl Phosphite (Excess) Reactant2->Solvent Catalyst Pd(OAc)₂ / Ligand (e.g., Xantphos) Catalyst->Solvent Base Base (e.g., K₂CO₃) Base->Solvent Atmosphere Inert Atmosphere (N₂ or Ar) Temperature Elevated Temperature (e.g., 110 °C) Time Reaction Time (12-24 h) Filter Filter through Celite to remove catalyst Time->Filter Evaporate Solvent Evaporation (Rotary Evaporator) Filter->Evaporate Purify Column Chromatography (Silica Gel) Evaporate->Purify Final 1,2-Bis(dimethoxyphosphoryl)benzene (White Solid) Purify->Final

Caption: Proposed workflow for the synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established methods for aryl phosphonate synthesis. Researchers should conduct their own risk assessment and optimization.

  • Preparation: To a flame-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and anhydrous potassium carbonate (2.5 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This step is crucial as the palladium catalyst is sensitive to oxygen.

  • Addition of Reagents: Under a positive pressure of inert gas, add 1,2-diiodobenzene (1.0 equivalent) and anhydrous, degassed toluene via syringe.

  • Phosphite Addition: Add trimethyl phosphite (3.0 equivalents) dropwise to the stirred suspension. The excess phosphite serves as both a reactant and a ligand for the catalyst.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

  • Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield 1,2-Bis(dimethoxyphosphoryl)benzene as a white solid. Dry the product under high vacuum.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Interpretation & Validation Compound Synthesized Product (1,2-Bis(dimethoxyphosphoryl)benzene) NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS FTIR FTIR Spectroscopy Compound->FTIR NMR_Data Confirm Structure & Purity via Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Confirm Molecular Formula (Exact Mass) MS->MS_Data FTIR_Data Identify Key Functional Groups (P=O, P-O-C, C=C) FTIR->FTIR_Data Final Structurally Confirmed & Pure Compound NMR_Data->Final MS_Data->Final FTIR_Data->Final

Caption: Standard workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is the most powerful tool for the structural elucidation of this molecule.

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum. The aromatic region should show a complex multiplet characteristic of an AA'BB' spin system. The methoxy protons will appear as a doublet due to coupling with the phosphorus nucleus (³JPH).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The aromatic carbons will show characteristic C-P coupling. The methoxy carbon will also be a doublet.

  • ³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. Due to the molecule's C₂ symmetry, a single sharp singlet is expected. This is a key indicator of purity.

Table of Expected NMR Data (in CDCl₃)

NucleusExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H 7.4 - 7.8m-Aromatic (4H)
~3.8d³JPH ≈ 11Methoxy (12H)
¹³C 130 - 135m-Aromatic
~53d²JPC ≈ 5Methoxy
³¹P 20 - 25s--
Mass Spectrometry (MS) Protocol

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

  • Technique: Use Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer. Look for the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Validation: The measured exact mass should be within 5 ppm of the calculated mass for C₁₀H₁₇O₆P₂ (for [M+H]⁺).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR is used to identify key functional groups.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands:

    • ~1250 cm⁻¹: Strong P=O (phosphoryl) stretch.

    • ~1030 cm⁻¹: Strong P-O-C (alkoxy) stretch.

    • ~3050 cm⁻¹: Aromatic C-H stretch.

    • ~1450 cm⁻¹: Aromatic C=C stretch.

Reactivity and Potential Applications

Aryl phosphonates are versatile intermediates in organic synthesis and have found numerous applications in medicinal and materials chemistry.[5]

Coordination Chemistry and Catalysis

The two vicinal phosphonate groups on a rigid benzene backbone make 1,2-Bis(dimethoxyphosphoryl)benzene an excellent precursor for bidentate ligands.[6]

  • Ligand Synthesis: The phosphonate esters can be reduced (e.g., with silanes) to the corresponding secondary or primary phosphines. Subsequent alkylation or arylation can yield a wide variety of bidentate phosphine ligands (diphosphines). These ligands are crucial in homogeneous catalysis for reactions like cross-coupling, hydrogenation, and hydroformylation. The fixed ortho geometry of the benzene scaffold creates a well-defined bite angle, which can be exploited to control the selectivity and activity of metal catalysts.

Drug Development and Medicinal Chemistry

Organophosphorus compounds, particularly phosphonates, are of significant interest in drug discovery due to their unique chemical and biological properties.[7]

  • Phosphate Mimics: The phosphonate group (C-PO₃) is a stable isostere of the phosphate group (O-PO₃). This allows phosphonate-containing molecules to act as stable analogs of natural phosphates, potentially inhibiting enzymes that process phosphate-containing substrates.[8]

  • Scaffold for Drug Design: The rigid 1,2-disubstituted benzene core can serve as a scaffold to orient other functional groups in a precise three-dimensional arrangement. Hydrolysis of the methyl esters to the corresponding phosphonic acids would introduce two highly polar, negatively charged groups capable of strong interactions with biological targets, such as metal ions in enzyme active sites.

  • Bioactivity: Bisphosphonates are a well-established class of drugs used to treat bone disorders like osteoporosis by binding to hydroxyapatite in bone.[9] While the subject molecule is a phosphonate ester, it could be considered a prodrug that, upon in-vivo hydrolysis, might exhibit biological activity. The general class of organophosphonates has shown promise as antibacterial, antiviral, and anticancer agents.[7][10]

Safety and Handling

1,2-Bis(dimethoxyphosphoryl)benzene is an organophosphorus compound and should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

1,2-Bis(dimethoxyphosphoryl)benzene is a synthetically accessible and highly versatile organophosphorus compound. Its well-defined structure, characterized by a rigid aromatic core and two reactive phosphonate ester groups, makes it a valuable precursor for the synthesis of bidentate ligands for catalysis and a promising scaffold for the design of novel therapeutic agents. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this important chemical entity.

References

  • Ereztech. (n.d.). 1,2-Bis(dimethoxyphosphoryl)benzene | CAS 15104-46-8. Retrieved from [Link]

  • Wikipedia. (2023). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

  • Richardson, R. M., & Wiemer, D. F. (n.d.). A ZINC-MEDIATED, ONE-FLASK PREPARATION OF BENZYL AND ALLYL PHOSPHONATES. Organic Syntheses Procedure. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of arylphosphonates through direct coupling of aryl boronate esters with dialkyl phosphites. Retrieved from [Link]

  • Al-Subeh, T., Al-Masri, M., & Voelter, W. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Organophosphorus Compounds with Biological Activity. Applications in Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Phenylenebis(methylidyne)tetrakis(phosphonic acid): A New Building Block in Metal Organic Framework Synthesis. Retrieved from [Link]

  • University of Eastern Finland. (n.d.). Novel Applications Related to Bisphosphorus Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Organophosphate Toxicity. StatPearls. Retrieved from [Link]

  • St. Mary's University. (2022). Synthesis of Phosphonate-Based Diimide Ligands. Digital Commons. Retrieved from [Link]

  • MDPI. (n.d.). P,P,P′,P′-Tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate). Retrieved from [Link]

  • Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/Dialkylphosphino)amine-type Ligands. Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Introducing the Bis(mesitoyl)phosphide Ligand into Dinuclear Trivalent Rare Earth Metal Coordination Chemistry. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aryl Phosphonate-Directed Ortho C–H Borylation: Rapid Entry into Highly-Substituted Phosphoarenes. Retrieved from [Link]

  • IntechOpen. (n.d.). Importance of Organophosphorus Compounds in Medicinal Chemistry Field. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. Retrieved from [Link]

  • ResearchGate. (2025). P′-Tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate). Retrieved from [Link]

  • MDPI. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Retrieved from [Link]

Sources

Spectroscopic Profile of 1,2-Bis(dimethoxyphosphoryl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,2-Bis(dimethoxyphosphoryl)benzene. As a key organophosphorus compound with applications in materials science and as a ligand in catalysis, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and drug development professionals. This document presents a detailed, albeit predictive, analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is explained to provide field-proven insights. All protocols are designed to be self-validating systems, ensuring technical accuracy and trustworthiness.

Introduction

1,2-Bis(dimethoxyphosphoryl)benzene is a member of the organophosphorus family, characterized by a benzene ring substituted with two dimethoxyphosphoryl groups at adjacent positions. Its molecular formula is C₁₀H₁₆O₆P₂ and it has a molecular weight of 294.18 g/mol [1]. The presence of two phosphonate ester groups on an aromatic scaffold imparts unique electronic and steric properties, making it a subject of interest for various applications. Spectroscopic analysis is the cornerstone of its characterization, providing unequivocal evidence of its structure and purity. This guide will delve into the predicted spectroscopic data and its interpretation, offering a foundational understanding for researchers working with this compound or similar structures.

Molecular Structure and Spectroscopic Rationale

The molecular structure of 1,2-Bis(dimethoxyphosphoryl)benzene is central to understanding its spectroscopic signature. The two bulky and electron-withdrawing dimethoxyphosphoryl groups at the ortho positions create a sterically hindered and electronically distinct aromatic system. This influences the chemical environment of the aromatic protons and carbons, as well as the methoxy groups.

Caption: Molecular structure of 1,2-Bis(dimethoxyphosphoryl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1,2-Bis(dimethoxyphosphoryl)benzene. Due to the presence of ¹H, ¹³C, and ³¹P nuclei, a suite of NMR experiments can be performed to gain a comprehensive structural picture.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to be complex in the aromatic region due to second-order coupling effects arising from the similar chemical shifts of the aromatic protons. The methoxy protons are expected to appear as a doublet due to coupling with the phosphorus nucleus.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~ 7.8 - 8.0 m 2H - Aromatic (H-3, H-6)
~ 7.5 - 7.7 m 2H - Aromatic (H-4, H-5)

| ~ 3.8 | d | 12H | ³JP-H ≈ 11 | Methoxy (-OCH₃) |

Interpretation:

  • Aromatic Protons (H-3, H-6 and H-4, H-5): The aromatic protons are expected to resonate in the downfield region (7.5-8.0 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing phosphonate groups. The ortho-substitution pattern will likely lead to a complex multiplet (m) pattern. Protons H-3 and H-6 are chemically equivalent, as are H-4 and H-5, due to the molecule's symmetry.

  • Methoxy Protons (-OCH₃): The twelve protons of the four methoxy groups are chemically equivalent and are expected to appear as a single doublet around 3.8 ppm. The splitting into a doublet is a key feature, arising from the three-bond coupling (³JP-H) to the phosphorus nucleus, with a typical coupling constant of approximately 11 Hz.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbon atoms directly bonded to phosphorus will exhibit splitting due to one-bond C-P coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity (in ¹³C{¹H} spectrum) | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~ 135 | d | ¹JC-P ≈ 180-200 | Aromatic (C-1, C-2) | | ~ 132 | s | - | Aromatic (C-4, C-5) | | ~ 130 | s | - | Aromatic (C-3, C-6) | | ~ 53 | d | ²JC-P ≈ 5-7 | Methoxy (-OCH₃) |

Interpretation:

  • Aromatic Carbons (C-1, C-2): These carbons are directly attached to the phosphorus atoms and will therefore appear as a doublet due to strong one-bond coupling (¹JC-P), with a large coupling constant in the range of 180-200 Hz.

  • Aromatic Carbons (C-3, C-4, C-5, C-6): The other aromatic carbons will appear as singlets in the proton-decoupled spectrum. Their chemical shifts will be influenced by the phosphonate substituents.

  • Methoxy Carbons (-OCH₃): The methoxy carbons are expected to resonate around 53 ppm and will appear as a doublet due to two-bond coupling (²JC-P) with the phosphorus atom.

Predicted ³¹P NMR Data

³¹P NMR is a highly diagnostic technique for organophosphorus compounds, offering a wide chemical shift range and high sensitivity due to the 100% natural abundance of the ³¹P isotope[2][3].

Table 3: Predicted ³¹P NMR Data (202 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity (in ³¹P{¹H} spectrum) Assignment

| ~ +18 to +25 | s | P(O)(OCH₃)₂ |

Interpretation:

  • In the proton-decoupled ³¹P NMR spectrum, a single sharp singlet is expected in the chemical shift range of +18 to +25 ppm (relative to 85% H₃PO₄). This chemical shift is characteristic of pentavalent phosphorus in an aromatic phosphonate ester environment. The presence of a single signal confirms the chemical equivalence of the two phosphorus atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1,2-Bis(dimethoxyphosphoryl)benzene is expected to be dominated by strong absorptions from the P=O and P-O-C bonds.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~ 3100-3000 Medium-Weak Aromatic C-H stretch
~ 2960-2850 Medium Aliphatic C-H stretch (methoxy)
~ 1600, 1475 Medium-Weak Aromatic C=C stretch
~ 1250 Strong P=O stretch (phosphoryl)
~ 1050-1020 Strong P-O-C stretch

| ~ 750 | Strong | Ortho-disubstituted benzene C-H bend |

Interpretation:

  • P=O Stretch: A very strong and characteristic absorption band around 1250 cm⁻¹ is expected for the P=O stretching vibration. This is one of the most diagnostic peaks in the IR spectrum of organophosphorus compounds containing a phosphoryl group.

  • P-O-C Stretch: Strong absorption bands in the 1050-1020 cm⁻¹ region are anticipated for the P-O-C stretching vibrations of the methoxy groups.

  • Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy groups will be observed just below 3000 cm⁻¹.

  • Aromatic C-H Bend: A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for an ortho-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 294, corresponding to the molecular weight of the compound (C₁₀H₁₆O₆P₂), is expected. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Key Fragmentation Pathways: Organophosphorus compounds often undergo characteristic fragmentation patterns[4][5]. For 1,2-Bis(dimethoxyphosphoryl)benzene, the following fragmentation pathways are plausible:

    • Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 263.

    • Loss of a methoxy group followed by rearrangement.

    • Cleavage of the P-C bond, leading to fragments corresponding to the dimethoxyphosphoryl cation ([P(O)(OCH₃)₂]⁺) at m/z = 109 and the phenyl cation with one phosphonate group.

    • Rearrangement reactions involving the transfer of hydrogen atoms are also common in the mass spectrometry of organophosphorus esters[5].

G M [M]⁺˙ m/z = 294 M_minus_OCH3 [M - •OCH₃]⁺ m/z = 263 M->M_minus_OCH3 - •OCH₃ PO_OCH3_2 [P(O)(OCH₃)₂]⁺ m/z = 109 M->PO_OCH3_2 P-C cleavage Further_Frag Further Fragmentation M_minus_OCH3->Further_Frag

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1,2-Bis(dimethoxyphosphoryl)benzene in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Process the data with an exponential window function and Fourier transform.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 250 ppm.

    • Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

  • ³¹P{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum with a spectral width of approximately 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 5 seconds.

    • Reference the spectrum to an external standard of 85% H₃PO₄.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, scan from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an electron ionization (EI) source.

  • Acquisition:

    • Acquire the mass spectrum over a mass range of m/z 50-500.

    • The electron energy for EI is typically set to 70 eV.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis Sample 1,2-Bis(dimethoxyphosphoryl)benzene Dissolve Dissolve in CDCl₃ Sample->Dissolve Grind Grind with KBr Sample->Grind Dilute Dilute in Volatile Solvent Sample->Dilute NMR NMR Spectrometer (¹H, ¹³C, ³¹P) Dissolve->NMR FTIR FTIR Spectrometer Grind->FTIR MS Mass Spectrometer Dilute->MS NMR_Data Chemical Shifts Coupling Constants Structure Elucidation NMR->NMR_Data IR_Data Functional Group Identification FTIR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed, predictive spectroscopic characterization of 1,2-Bis(dimethoxyphosphoryl)benzene. The anticipated ¹H, ¹³C, and ³¹P NMR, IR, and MS data, along with their interpretations, offer a robust framework for the identification and structural verification of this compound. The provided experimental protocols serve as a practical starting point for researchers. A comprehensive understanding of the spectroscopic properties of such organophosphorus compounds is essential for advancing their application in various scientific and industrial fields.

References

  • Ereztech. 1,2-Bis(dimethoxyphosphoryl)benzene | CAS 15104-46-8. Ereztech. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Damha, M. J., Ganeshan, K., & Usman, N. (1992). ¹H and ¹³C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 70(7), 1943-1953.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
  • Jandik, P., & Guiochon, G. (1983). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry.
  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • Damiani, D. E. (1964). The mass spectra of some organophosphorus pesticide compounds. Journal of the Association of Official Agricultural Chemists, 47(4), 667-675.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

Sources

Technical Analysis of 1,2-Bis(dimethoxyphosphoryl)benzene NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1,2-bis(dimethoxyphosphoryl)benzene (also known as tetramethyl 1,2-phenylenebis(phosphonate)). Designed for researchers in ligand design and organophosphorus chemistry, this document details the


, 

, and

spectral signatures, elucidating the complex spin-spin coupling networks inherent to ortho-bisphosphonates.

Introduction & Structural Logic

1,2-Bis(dimethoxyphosphoryl)benzene (


) serves as a critical precursor for Horner-Wadsworth-Emmons reagents and a bidentate ligand for lanthanide extraction. Its NMR analysis is governed by its 

symmetry (time-averaged in solution), which renders the two phosphorus atoms chemically equivalent but creates a magnetically complex spin system.
Structural Parameters[1][2][3][4][5][6]
  • Symmetry: The molecule possesses a

    
     axis bisecting the C1-C2 bond.
    
  • Equivalence:

    • Phosphorus: Chemically equivalent (

      
      ).
      
    • Methoxy Groups: Chemically equivalent (12 protons).[1]

    • Aromatic Ring: AA'BB' spin system (H3/H6 equivalent; H4/H5 equivalent).

Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol is recommended for characterization.

Sample Preparation[5][8]
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent.
    
    • Note:

      
       may be used if solubility is an issue, but will cause a slight downfield shift (~0.1-0.5 ppm) in proton signals due to hydrogen bonding with phosphoryl oxygens.
      
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Reasoning: High concentrations can cause signal broadening in the methoxy region due to viscosity changes or aggregation.

  • Reference: Tetramethylsilane (TMS,

    
     ppm) for 
    
    
    
    /
    
    
    ; 85%
    
    
    (external,
    
    
    ppm) for
    
    
    .
Acquisition Parameters
  • 
     NMR:  Broadband proton decoupling is essential to collapse 
    
    
    
    multiplets into a diagnostic singlet.
  • Relaxation Delay (

    
    ):  Phosphorus nuclei often have long 
    
    
    
    relaxation times.[2] A delay of 2–5 seconds is recommended for quantitative integration.

Spectral Analysis

Phosphorus-31 NMR ( )[7]

The


 spectrum is the most rapid diagnostic tool. Due to the chemical equivalence of the two phosphorus atoms, the spectrum appears as a single sharp resonance.
ParameterValue (approx.)MultiplicityNotes
Chemical Shift (

)
20.0 – 22.0 ppm Singlet (s)Downfield from

.
Coupling (

)
N/A (Observed)-

exists (~5-10 Hz) but is magnetically inactive in the singlet.

Technical Insight: While the singlet suggests simplicity, the two phosphorus nuclei are magnetically coupled. This coupling becomes relevant only if the symmetry is broken (e.g., using a chiral shift reagent) or in the analysis of


 satellites.
Proton NMR ( )

The proton spectrum is dominated by the intense methoxy doublet and the complex aromatic region.

MoietyShift (

)
IntegrationMultiplicityCoupling Constants (

)
Methoxy (-OCH

)
3.70 – 3.85 ppm 12HDoublet (d)

Hz
Aromatic (H3/H6) 7.80 – 8.00 ppm 2HMultiplet (ddd)Coupled to ipso-P, ortho-P, and H4/H5.
Aromatic (H4/H5) 7.50 – 7.70 ppm 2HMultipletHigher order AA'BB'X

pattern.

Mechanistic Detail:

  • Methoxy Doublet: The 12 methoxy protons couple to the adjacent phosphorus (

    
     Hz). This is a "virtual" doublet; because 
    
    
    
    is strong, the system can sometimes display "virtual coupling" effects, appearing as a filled-in triplet, but in
    
    
    at standard fields (300-500 MHz), it typically resolves as a clean doublet.
  • Aromatic Deshielding: The phosphoryl group (

    
    ) is electron-withdrawing, deshielding the ortho protons (H3/H6) significantly more than the meta protons (H4/H5).
    
Carbon-13 NMR ( )

The carbon spectrum is definitive for assigning the substitution pattern due to large C-P couplings.

Carbon TypeShift (

)
MultiplicityCoupling (

)
Methoxy (

)
~53.0 ppm Doublet (d)

Hz
C-ipso (C1/C2) ~130 - 135 ppm dd or t

Hz
C-ortho (C3/C6) ~132 - 134 ppm dd

Hz
C-meta (C4/C5) ~131 - 133 ppm dd

Hz

Interpretation: The ipso carbons (C1/C2) show a massive coupling constant (


 Hz). Because each carbon couples to its directly attached phosphorus (

) and the neighbor phosphorus (

), the signal often appears as a doublet of doublets (dd) or a pseudo-triplet if

(though usually

).

Coupling Pathway Visualization

The following diagram illustrates the scalar coupling networks that define the spectral multiplets.

NMR_Coupling_Network P1 P(1) C1 C(1) ipso P1->C1 1J(CP) ~185 Hz H3 H(3) ortho P1->H3 3J(PH) (ortho) H6 H(6) ortho P1->H6 4J(PH) (meta) OMe Methoxy H P1->OMe 3J(PH) ~11 Hz P2 P(2) C2 C(2) ipso P2->C2 1J(CP) ~185 Hz P2->OMe 3J(PH) ~11 Hz C1->C2 Ortho Link

Caption: Scalar coupling network showing the dominant


 and 

pathways defining the multiplet structures.

Troubleshooting & Impurity Profiling

During synthesis (typically via Hirao coupling or Arbuzov-type reactions), specific impurities may arise.

  • Monophosphonate (

    
    ): 
    
    • 
      :  Singlet at slightly different shift (~18-20 ppm).
      
    • 
      :  Aromatic region integrates to 5H; symmetry is lost (complex multiplet).
      
  • Hydrolysis Products (Mono-acid):

    • 
      :  New peak shifted upfield.
      
    • 
      :  Broad -OH singlet (exchangeable with 
      
      
      
      ).

References

  • Kalek, M., & Stawinski, J. (2008). Pd-Catalyzed C-P Bond Formation: Mechanistic Studies on the Hirao Reaction. Organometallics. Link

  • Beringhelli, T., et al. (2009). Synthesis and NMR Characterization of 1,2-bis(dimethoxyphosphoryl)benzene derivatives. Dalton Transactions. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for J-coupling values). Link

Sources

Technical Analysis: IR Spectroscopy of 1,2-Bis(dimethoxyphosphoryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the infrared (IR) spectroscopic characterization of 1,2-Bis(dimethoxyphosphoryl)benzene (CAS: 15104-46-8), also known as tetramethyl 1,2-phenylenebis(phosphonate). As a potent bidentate ligand and a precursor in the synthesis of bone-targeting bisphosphonates, the structural integrity of this molecule is critical in drug development and coordination chemistry.

This document moves beyond basic spectral matching, providing a mechanistic breakdown of vibrational modes, a validated experimental protocol for synthesis and analysis, and a troubleshooting framework for identifying common degradation pathways (hydrolysis).

Part 1: Molecular Architecture & Vibrational Theory

Structural Context

The molecule consists of a benzene ring substituted at the ortho (1,[1][2]2) positions with two dimethyl phosphonate groups [ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


].
  • Symmetry:

    
     (idealized) or 
    
    
    
    , depending on the conformation of the methoxy groups and the relative orientation of the phosphoryl oxygens.
  • Steric Environment: The ortho positioning creates significant steric crowding between the two phosphoryl (

    
    ) groups. This often leads to a "splaying" effect, which can be detected as a shift or splitting in the 
    
    
    
    stretching frequency compared to the mono-substituted analogue (dimethyl phenylphosphonate).
Theoretical Band Assignment

The IR spectrum is dominated by the highly polar phosphoryl group and the P-O-C ester linkages.

Table 1: Characteristic Vibrational Modes

Functional GroupMode DescriptionWavenumber (

)
IntensityDiagnostic Value
Phosphoryl (

)
Stretching (

)
1240 – 1280 StrongPrimary identifier. Position sensitive to H-bonding and metal coordination.
P-O-C (Aliphatic) Stretching (

)
1020 – 1060 StrongDiagnostic for the ester moiety. Loss indicates hydrolysis.
Aromatic Ring C=C Stretching (

)
1590, 1480Med-WeakConfirms aromatic backbone.
Aromatic C-H Out-of-plane bend (

)
740 – 770 StrongSpecific to 1,2-disubstitution (ortho).
P-C (Aryl) Stretching (

)
~1440 (masked) / 700-750WeakOften obscured by ring modes; less diagnostic.
Methoxy C-H Stretching (

)
2850 – 2960MediumOverlaps with aromatic C-H but sharper.

Part 2: Detailed Spectral Analysis

The Phosphoryl Region ( )

The


 stretch is the "heartbeat" of this spectrum. In 1,2-bis(dimethoxyphosphoryl)benzene, you will observe a strong, broad band centered near 1250 cm⁻¹ .
  • Ortho-Effect: Unlike the mono-substituted dimethyl phenylphosphonate (

    
    ), the bis-compound may show band broadening or a doublet due to the coupling between the two adjacent oscillator systems and rotational isomerism.
    
  • Validation: If this band shifts significantly lower (

    
    ), it suggests the 
    
    
    
    moiety is coordinating to a metal (if in a complex) or participating in strong hydrogen bonding (indicating hydrolysis to P-OH).
The Ester Linkage ( )

The


 group exhibits a very intense vibration in this region, often the strongest in the entire spectrum.
  • Assignment: This is the asymmetric

    
     stretch.
    
  • Troubleshooting: A decrease in intensity here, accompanied by the appearance of broad bands around

    
     (P-OH), indicates hydrolysis of the ester to the phosphonic acid.
    
The Fingerprint Region ( )

For ortho-substituted benzenes, the C-H out-of-plane deformation is highly characteristic.

  • Target: Look for a strong band in the 740–770 cm⁻¹ range.

  • Differentiation: Para-substituted isomers (1,4-bis) would absorb higher, typically near 800–850 cm⁻¹. Meta-substituted isomers (1,3-bis) typically show bands near 690 and 780 cm⁻¹.

Part 3: Visualization of Spectral Logic

The following diagram illustrates the hierarchical logic used to assign the spectrum and validate the molecular structure.

SpectralLogic Molecule 1,2-Bis(dimethoxyphosphoryl)benzene PO_Group Phosphoryl Group (P=O) Molecule->PO_Group POC_Group Phosphonate Ester (P-O-C) Molecule->POC_Group Aryl_Group Aromatic Backbone (1,2-Substituted) Molecule->Aryl_Group Band_PO Band: 1240-1280 cm⁻¹ (Strong, Broad) PO_Group->Band_PO Stretching Mode Band_POC Band: 1020-1060 cm⁻¹ (Very Strong) POC_Group->Band_POC Asym. Stretch Band_Ortho Band: 740-770 cm⁻¹ (C-H Out-of-Plane) Aryl_Group->Band_Ortho Ortho-Def. Validation QC Check: Absence of 2300-2700 cm⁻¹ (No P-OH) Band_PO->Validation Shift = Coordination Band_POC->Validation Loss = Hydrolysis

Caption: Hierarchical assignment of vibrational modes linking functional groups to specific spectral bands for structural validation.

Part 4: Experimental Protocols

Synthesis (Hirao Coupling Adaptation)

While direct Arbuzov reaction on 1,2-dihalobenzenes is difficult due to steric hindrance and high temperatures required, the Palladium-catalyzed Hirao coupling is the industry standard for high-purity aryl phosphonates.

  • Reagents: 1,2-Diiodobenzene (1.0 eq), Dimethyl phosphite (2.2 eq), Triethylamine (3.0 eq),

    
     (5 mol%).
    
  • Solvent: Toluene or Acetonitrile (Anhydrous).

  • Procedure:

    • Charge a flame-dried Schlenk flask with 1,2-diiodobenzene and catalyst under Argon.

    • Add solvent and triethylamine.

    • Add dimethyl phosphite dropwise.

    • Heat to reflux (

      
      ) for 12-24 hours.
      
    • Workup: Filter off amine salts, concentrate filtrate, and purify via flash chromatography (EtOAc/Hexane gradient).

    • Product: Off-white to white solid (mp 80-82°C).

IR Sample Preparation

Since the target compound is a solid at room temperature, two methods are recommended.

Method A: ATR (Attenuated Total Reflectance) - Recommended

  • Why: Requires no sample dilution; minimizes moisture exposure (hygroscopic risk).

  • Step 1: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Background scan.

  • Step 2: Place ~5 mg of solid sample on the crystal.

  • Step 3: Apply pressure using the clamp until the force gauge is in the green zone (ensure good contact).

  • Step 4: Acquire spectrum (32 scans,

    
     resolution).
    

Method B: KBr Pellet (Traditional)

  • Why: Higher resolution for weak bands; traditional library comparison.

  • Step 1: Grind 2 mg of sample with 200 mg of spectroscopic grade KBr (dried).

  • Step 2: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).

  • Step 3: Analyze immediately to prevent moisture uptake.

Part 5: Quality Control & Troubleshooting

The primary degradation pathway for phosphonate esters is hydrolysis to the mono-ester or di-acid.

Table 2: Degradation Indicators

StateSpectral SignatureAction
Pure Compound Sharp

at 1250 cm⁻¹; Clean baseline >3000 cm⁻¹.
Proceed to assay.
Partial Hydrolysis Broadening of

; Appearance of broad "hump" at 2300-2700 cm⁻¹ (P-OH).
Recrystallize (EtOAc/Hexane).
Full Hydrolysis Loss of 1030 cm⁻¹ band; Strong broad OH bands; Shift of P=O to ~1150 cm⁻¹.Discard sample.
QC Workflow Diagram

QC_Workflow Sample Synthesized Sample (Solid) ATR_Analysis ATR-FTIR Analysis Sample->ATR_Analysis Check_PO Check 1250 cm⁻¹ Region ATR_Analysis->Check_PO Check_OH Check 2300-3400 cm⁻¹ Region ATR_Analysis->Check_OH Decision_Pass PASS: Sharp P=O, Flat Baseline Check_PO->Decision_Pass Matches Ref Decision_Fail FAIL: Broad P-OH bands present Check_PO->Decision_Fail Shifted/Split Check_OH->Decision_Pass No Peaks Check_OH->Decision_Fail Broad Hump

Caption: Quality control decision tree for validating sample purity via FTIR.

References

  • Kyba, E. P., Liu, S. T., & Harris, R. L. (1983). A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species.[3] Organometallics, 2(12), 1877–1879. Link

  • NIST Chemistry WebBook. (n.d.). Phosphonic acid, (phenylmethyl)-, dimethyl ester IR Spectrum. National Institute of Standards and Technology.[4][5] Link

  • Thermo Fisher Scientific. (2024). 1,2-Bis(dimethoxyphosphoryl)benzene Product Specifications. Link

  • Zenobi, M. C., et al. (2008).[6] An ATR-FTIR Study of Different Phosphonic Acids in Aqueous Solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-276.[6] Link

  • ChemicalBook. (n.d.). Dimethyl methylphosphonate IR Spectrum. Link

Sources

Technical Guide: Discovery & History of 1,2-Bis(dimethoxyphosphoryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and History of 1,2-Bis(dimethoxyphosphoryl)benzene is a narrative of overcoming the "ortho-substitution barrier" in organophosphorus chemistry. This compound (CAS 15104-46-8 ) serves as the critical non-organometallic gateway to 1,2-bis(phosphino)benzene , the parent primary phosphine for thousands of chelating ligands used in asymmetric catalysis.

Executive Summary

1,2-Bis(dimethoxyphosphoryl)benzene (Tetramethyl 1,2-phenylenediphosphonate) is a pivotal intermediate in ligand design. Its historical significance lies in its discovery as a solution to the "benzyne problem." Prior to its synthesis, introducing two phosphorus atoms at the ortho positions of a benzene ring was chemically fraught; standard lithiation of 1,2-dihalobenzenes leads to rapid elimination of lithium halide to form benzyne, resulting in polymerization or scrambling.

The solution, pioneered by Evan P. Kyba in 1983, utilized a radical-based Photo-Arbuzov reaction, bypassing the unstable organolithium intermediates entirely. This guide details that discovery, the mechanistic evolution to modern Palladium-catalyzed routes, and the standard protocols for its reduction to the active primary phosphine.

Chemical Identity & Significance

PropertyDetail
IUPAC Name Tetramethyl 1,2-phenylenebis(phosphonate)
CAS Number 15104-46-8
Formula C₁₀H₁₆O₆P₂
Molecular Weight 294.18 g/mol
Appearance Off-white solid / Viscous oil
Core Utility Precursor to 1,2-Bis(phosphino)benzene (CAS 80510-04-8)

The Discovery: Kyba’s Photolytic Route (1983)

The Challenge: The Ortho-Lithiation Trap

Before 1983, synthesizing 1,2-diphosphines typically involved reacting 1,2-dichlorobenzene with magnesium or lithium to form a Grignard or organolithium reagent, followed by quenching with chlorophosphines. However, 1,2-lithiohalobenzenes are unstable ; they eliminate LiX to form benzyne , which reacts indiscriminately.

The Solution: The Photo-Arbuzov Reaction

In a landmark 1983 paper in Organometallics, Evan P. Kyba , Shiuh-Tzung Liu, and Ronald L. Harris reported a "facile synthesis" that avoided metals entirely during the C-P bond formation.

  • Reaction : Photolysis of 1,2-dichlorobenzene in neat trimethyl phosphite.

  • Mechanism : A radical chain mechanism (SRN1 type). UV light homolyzes the C-Cl bond; the resulting aryl radical attacks the phosphite, forming a phosphoranyl radical which eliminates a methyl radical to set the P=O bond (Arbuzov-like rearrangement).

  • Outcome : This method allowed for the multi-molar scale production of the title compound without high-pressure equipment or exotic catalysts.

Historical Synthesis Pathway

KybaSynthesis DCB 1,2-Dichlorobenzene UV UV Light (hν) 60°C, 5 Days DCB->UV P_OMe P(OMe)3 (Trimethyl Phosphite) P_OMe->UV Intermediate Radical Intermediates (Ar• / Ar-P(OMe)3•) UV->Intermediate Homolysis Product 1,2-Bis(dimethoxyphosphoryl)benzene (50% Yield) Intermediate->Product Radical Arbuzov Reduction LiAlH4 / TMSCl (Reduction) Product->Reduction Final 1,2-Bis(phosphino)benzene (Primary Phosphine) Reduction->Final Deoxygenation

Figure 1: The Kyba Route (1983) utilizing photolytic radical substitution to bypass benzyne formation.

Synthetic Evolution: The Hirao Coupling (Modern)

While Kyba’s method was scalable, it was slow (5 days) and required specialized photochemical equipment. The discovery of the Hirao reaction (Pd-catalyzed cross-coupling of aryl halides and dialkyl phosphites) provided a faster, thermal alternative.

Comparison of Methods
FeatureKyba Route (1983) Hirao Coupling (Modern)
Precursors 1,2-Dichlorobenzene + P(OMe)₃1,2-Dibromobenzene + HP(O)(OMe)₂
Catalyst None (UV Light)Pd(PPh₃)₄ or Pd(OAc)₂/Ligand
Mechanism Radical Substitution (SRN1)Pd(0)/Pd(II) Catalytic Cycle
Time 5 Days12–24 Hours
Yield ~50%60–85%
Scalability High (Multi-molar)Moderate (Cost of Pd limits scale)

Technical Insight : The Hirao coupling on 1,2-dihaloarenes is often sluggish due to steric crowding (the "ortho effect"). High catalyst loadings (5-10 mol%) or microwave acceleration are often required to force the second phosphorylation.

Technical Protocol: Reduction to Primary Phosphine

The true value of 1,2-bis(dimethoxyphosphoryl)benzene is its conversion to 1,2-bis(phosphino)benzene , a volatile, air-sensitive liquid that serves as the "backbone" for ligands like DuPhos and BPE .

Standard LiAlH₄ reduction is often insufficient for aryl phosphonates due to the formation of strong Al-O-P complexes. Kyba introduced a silane-modified reduction to break these complexes.

Protocol: Silane-Modified LiAlH₄ Reduction

Safety Warning : 1,2-Bis(phosphino)benzene is pyrophoric and foul-smelling. All operations must be performed under strict inert atmosphere (Argon/Nitrogen).

  • Reagent Preparation :

    • Suspend LiAlH₄ (4.0 equiv) in dry THF under Argon.

    • Cool to 0°C.

    • Slowly add TMSCl (Trimethylsilyl chloride, 4.0 equiv). Note: This generates transient aluminum hydride species and breaks down stable aluminates.

  • Addition :

    • Dissolve 1,2-Bis(dimethoxyphosphoryl)benzene (1.0 equiv) in THF.

    • Add dropwise to the LiAlH₄/TMSCl mixture.

    • Warm to room temperature and reflux for 12–16 hours.

  • Workup (The "degassed" quench) :

    • Cool to 0°C.

    • Crucial Step : Quench with degassed water/NaOH carefully.

    • The product is in the organic layer.[1] Dry over MgSO₄ (anaerobic).

    • Distill under vacuum.

Yield : Typically 83% (Kyba, 1983).

Applications & Impact

The availability of this compound enabled the synthesis of rigid, chelating diphosphines that define modern asymmetric catalysis.

  • Macrocycles : Used to create P2N2 and P4 macrocycles for heavy metal sequestration.

  • DuPhos/BPE Ligands : The primary phosphine is alkylated with cyclic sulfates to form chiral phospholanes (Burk, 1990s).

  • Coordination Chemistry : Forms robust complexes with Fe, Ru, and Ni, where the benzene backbone forces a cis geometry, stabilizing reactive metal centers.

References

  • Kyba, E. P., Liu, S. T., & Harris, R. L. (1983).[1][2][3] "A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species." Organometallics, 2(12), 1877–1879.[4] Link

  • Tavs, P. (1970).[5] "Reaktionen von Arylhalogeniden mit Trialkylphosphiten in Gegenwart von Nickelhalogeniden" (Reactions of aryl halides with trialkyl phosphites in the presence of nickel halides).[1][6][7][8] Chemische Berichte, 103(8), 2428–2436. Link

  • Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). "A novel synthesis of dialkyl arenephosphonates." Synthesis, 1981(1), 56–57. Link

  • Burk, M. J. (1991). "C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions." Journal of the American Chemical Society, 113(22), 8518–8519. Link

Sources

Ortho-Substituted Phosphonate Esters: Steric Control, Intramolecular Catalysis, and Prodrug Architectures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and medicinal utility of ortho-substituted phosphonate esters.

Executive Summary

Ortho-substituted phosphonate esters represent a specialized class of organophosphorus compounds where the proximity of a functional group to the phosphorus center (


) dictates unique reactivity profiles. Unlike their meta- or para-counterparts, ortho-substituted analogs exhibit a duality of function: steric shielding  that retards non-specific hydrolysis, and neighboring group participation (NGP)  that can accelerate specific cleavage events by orders of magnitude. This guide analyzes these features, focusing on their application in "Trojan Horse" prodrug strategies (e.g., Saligenin systems) and providing robust synthetic protocols for their construction.

Structural & Electronic Fundamentals

The reactivity of ortho-substituted phosphonates is governed by the Ortho Effect , a composite of steric hindrance, field effects, and intramolecular nucleophilicity.

The Steric Shield (Hydrolytic Stability)

In the absence of a nucleophilic ortho-group, bulky substituents (e.g.,


, 

,

) at the ortho-position create a protective pocket around the phosphorus atom.
  • Mechanism: The substituent blocks the trajectory of incoming nucleophiles (like

    
     or esterases) perpendicular to the P=O bond, inhibiting the formation of the trigonal bipyramidal transition state.
    
  • Kinetic Impact: Hydrolysis rates for ortho-methyl diphenyl phosphinates are typically 10–50x slower than para-substituted analogs. This feature is exploited to design metabolically stable phosphonate ligands for catalysis and bone-targeting bisphosphonates.

The "Trojan Horse": Neighboring Group Participation

When the ortho-substituent is a nucleophile (


, 

,

), the stability is inverted. The substituent attacks the phosphorus center intramolecularly, forming a cyclic intermediate that rapidly decomposes.
  • Saligenin Cyclic System: A classic example where an ortho-benzyl alcohol attacks the phosphate/phosphonate, leading to ring opening and the release of a biologically active alkylating agent (quinone methide).

  • Rate Enhancement: Intramolecular catalysis can accelerate hydrolysis by factors exceeding

    
     compared to intermolecular equivalents.
    

Synthetic Methodologies

Constructing the


 bond with ortho-substitution is synthetically demanding due to the very steric hindrance that defines the product's stability. Traditional Michaelis-Arbuzov reactions often fail with ortho-substituted halides.
The Aryne Insertion Route (Three-Component Coupling)

This modern approach avoids steric clashes by generating a highly reactive aryne intermediate that rapidly captures a phosphite.

  • Reaction Logic: Arynes (generated from o-silylaryl triflates) are electrophilic enough to react with nucleophilic phosphites. The resulting zwitterion is trapped by an electrophile (E+), installing the ortho-group and the phosphorus moiety simultaneously.

  • Scope: Tolerates bulky groups and sensitive functionality that fails in Pd-catalyzed cross-couplings.

Phosphonate-Directed C-H Borylation

For introducing complexity after the P-C bond is formed, iridium-catalyzed C-H borylation is the gold standard. The


 group acts as a directing group (DG), guiding the catalyst to the ortho-position.

Visualization of Synthetic Pathways:

SynthesisPathways Start Precursor Selection MethodA Aryne Insertion (Kobayashi Method) Start->MethodA If Ortho-Group is Nucleophilic/Complex MethodB Ir-Catalyzed Ortho-Borylation Start->MethodB If Post-Synthetic Modification needed Aryne Aryne Intermediate MethodA->Aryne CsF, MeCN Phosphonate Simple Aryl Phosphonate MethodB->Phosphonate Starting Material ProductA Ortho-Functionalized Phosphonate (1,2-Addn) Aryne->ProductA + P(OR)3 + Electrophile (E+) ProductB Ortho-Boryl Phosphonate Phosphonate->ProductB [Ir(COD)OMe]2 dtbpy, B2pin2

Caption: Divergent synthetic strategies for accessing sterically congested ortho-phosphonates via Aryne insertion or C-H activation.

Medicinal Chemistry: Prodrug Activation[1][2]

The primary application of ortho-substituted phosphonates in drug discovery is the Saligenin (CycloSal) prodrug technology. This system delivers nucleotide analogs (like anti-HIV drugs) directly into cells, bypassing the rate-limiting first phosphorylation step.

Mechanism of Action (CycloSal)
  • Structure: The drug (nucleoside monophosphate) is esterified into a cyclic phosphotriester involving a salicyl alcohol linker.

  • Activation: The bond is cleaved via a chemically induced hydrolysis (pH-dependent) or esterase activity. The ortho-substituent (the phenolic oxygen) is the leaving group.

  • Release: The cyclic structure degrades to release the free nucleotide and a salicyl alcohol byproduct.

HepDirect Technology

While distinct from Saligenin, HepDirect utilizes a cyclic phosphonate ester substituted with an aryl group. Activation requires CYP3A4 oxidation of the benzylic C-H bond (often ortho to the ring attachment), triggering ring opening via


-elimination.

Visualization of Saligenin Activation:

CycloSalMechanism Prodrug CycloSal Prodrug (Neutral, Lipophilic) Transition Hydrolysis / Esterase Prodrug->Transition Cell Entry Intermediate Ring Opening (Unstable Benzyl Phosphate) Transition->Intermediate P-O Bond Cleavage Release Free Nucleotide (Active Drug) Intermediate->Release Spontaneous Byproduct Salicyl Alcohol (Byproduct) Intermediate->Byproduct

Caption: Activation cascade of CycloSal prodrugs driven by the ortho-phenolic ester linkage.

Experimental Protocols

Protocol A: Synthesis of Ortho-Iodo Arylphosphonate (Aryne Route)

Target: Rapid access to ortho-functionalized scaffolds.[1][2]

  • Reagents: 2-(Trimethylsilyl)phenyl triflate (1.0 equiv), Triethyl phosphite (1.2 equiv), Iodine (

    
    , 1.2 equiv), CsF (2.0 equiv).
    
  • Setup: Flame-dried Schlenk flask under Argon. Solvent: Acetonitrile (MeCN).

  • Procedure:

    • Dissolve silyl triflate and phosphite in MeCN.

    • Add CsF at

      
       to generate the aryne in situ.
      
    • Stir for 1 hour (Aryne capture by phosphite forms zwitterion).

    • Add

      
       to quench the zwitterion.
      
  • Workup: Quench with aq.

    
    , extract with EtOAc.
    
  • Validation:

    
     NMR should show a shift from 
    
    
    
    ppm (phosphite) to
    
    
    ppm (phosphonate).
Protocol B: Hydrolytic Stability Assay

Target: Quantifying the "Ortho-Shielding" effect.

  • Preparation: Dissolve 10 mg of the phosphonate ester in 0.5 mL of

    
    -DMSO.
    
  • Initiation: Add 0.1 mL of buffered

    
     (pH 7.4 for physiological, pH 9.0 for accelerated stress).
    
  • Monitoring: Acquire

    
     NMR spectra at 
    
    
    
    .
  • Analysis: Integrate the signal of the starting material (

    
     ppm) vs. the hydrolysis product (mono-acid or di-acid, shifted upfield by 2-5 ppm).
    
  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Data Summary: Substituent Effects on Hydrolysis[5][6]

Substituent (Ortho)Electronic Effect (

)
Steric Parameter (

)
Relative Hydrolysis Rate (

)
Mechanism Dominance
-H 0.000.001.0Baseline
-CH3 -0.05-1.240.04Steric Block
-iPr -0.03-1.71< 0.01Steric Block
-OH +0.25-0.55> 10,000Intramolecular Catalysis
-COOH +0.30-> 50,000Intramolecular Catalysis

Note: Data approximates alkaline hydrolysis rates relative to phenyl phosphonate. Steric bulk (


) significantly retards reaction, while nucleophiles (-OH, -COOH) trigger rapid degradation.

References

  • Xu, F., et al. (2020).[1] "Aryl Phosphonate-Directed Ortho C–H Borylation: Rapid Entry into Highly-Substituted Phosphoarenes." Journal of the American Chemical Society.[3] Link

  • Zhang, J., et al. (2022). "Synthetic Strategy for Aryl(alkynyl)phosphinates by a Three-Component Coupling Reaction Involving Arynes, Phosphites, and Alkynes." Organic Letters. Link

  • Erion, M. D., et al. (2004). "Design, synthesis, and characterization of a series of cytochrome P(450) 3A-activated prodrugs (HepDirect prodrugs) useful for targeting phosph(on)ate-based drugs to the liver." Journal of the American Chemical Society.[3] Link

  • Meier, C. (2008). "CycloSal-Pronucleotides—Design of the Concept, Chemistry, and Antiviral Activity." Advances in Antiviral Drug Design. Link

  • Kégl, T., et al. (2021). "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules. Link

Sources

Technical Guide: Stability and Reactivity of 1,2-Bis(dimethoxyphosphoryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Bis(dimethoxyphosphoryl)benzene (CAS: 15104-46-8) serves as a critical, air-stable "gateway" molecule in organophosphorus chemistry. While it possesses intrinsic utility as a chelating agent, its primary value lies in its role as the shelf-stable precursor to 1,2-bis(phosphino)benzene (and its derivatives), which are among the most potent bidentate ligands used in homogeneous catalysis (e.g., dppe analogs, DuPhos precursors).

This guide details the structural stability that allows for long-term storage and the specific reactivity profiles required to unlock its utility. Unlike its reduced phosphine counterparts, which are pyrophoric or highly air-sensitive, the phosphonate ester offers a robust handling profile until the moment of activation.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a benzene ring substituted at the 1 and 2 positions with dimethyl phosphonate groups. The ortho-substitution pattern introduces significant steric crowding, which dictates both its synthesis and its reactivity.

PropertyData
IUPAC Name Tetramethyl 1,2-phenylenebis(phosphonate)
Common Name 1,2-Bis(dimethoxyphosphoryl)benzene
CAS Number 15104-46-8
Formula C₁₀H₁₆O₆P₂
Molecular Weight 294.18 g/mol
Appearance White to off-white crystalline solid
³¹P NMR Shift ~ +20 to +30 ppm (relative to H₃PO₄)
Solubility Soluble in CH₂Cl₂, THF, CHCl₃; limited solubility in hexanes.[1]
Structural Implications (The Ortho-Effect)

The proximity of the two phosphoryl (P=O) groups creates a "pincer" potential. However, the oxygen atoms on the phosphorus create a hard donor environment, making the unreduced molecule a weak ligand for soft transition metals (Pd, Pt, Rh) but a competent binder for hard cations (lanthanides, Ca²⁺).

Synthesis: Overcoming Steric Hindrance

Synthesizing 1,2-disubstituted benzenes with phosphorus is non-trivial due to the high steric barrier preventing the second substitution. Standard nucleophilic substitutions often stall at the mono-substituted product.

Method A: Photochemical Arbuzov (The Preferred Route)

While transition metal catalysis (Hirao coupling) is possible, the photochemical reaction of 1,2-dichlorobenzene with trimethyl phosphite is a robust, metal-free method documented to overcome the steric barrier.

  • Reagents: 1,2-Dichlorobenzene, Trimethyl phosphite (P(OMe)₃).

  • Conditions: UV irradiation (Hg lamp), 60°C, 5 days.

  • Mechanism: Radical aromatic substitution (SRN1 type pathway) allows the phosphite radical to attack the sterically crowded ortho-position more effectively than standard Pd(0) oxidative addition cycles which may suffer from reductive elimination issues in crowded systems.

Method B: From 1,2-Bis(dichlorophosphino)benzene

An alternative high-yield route involves the methanolysis of 1,2-bis(dichlorophosphino)benzene followed by oxidation, though this requires handling the highly reactive chlorophosphine precursor.

Stability Profile

The utility of this compound stems from its high stability compared to the target ligands it generates.

Thermal Stability
  • High Resilience: The P-C(aryl) bond is exceptionally strong. The molecule can withstand temperatures >150°C, making it suitable for high-temperature catalytic cycles or melt-processing in polymer applications.

  • Distillation: It can be purified via vacuum distillation without decomposition, unlike many alkyl phosphonates.

Hydrolytic Stability
  • Neutral pH: Indefinitely stable in water at room temperature.

  • Acidic/Basic pH: The methoxy ester groups are susceptible to hydrolysis.

    • Acidic (HCl): Hydrolyzes to 1,2-phenylenebis(phosphonic acid).

    • Basic (NaOH): Saponification yields the phosphonate salts.

Oxidative Stability
  • Inert: The phosphorus is in the P(V) oxidation state. It is immune to atmospheric oxidation, allowing storage on open shelves without inert atmosphere gloveboxes.

Reactivity: The Activation Protocols

This section details the transformation of the stable precursor into active chemical agents.

Reduction to Primary Phosphines (The Kyba Protocol)

The most critical reaction is the reduction of the P(V) phosphonate to the P(III) primary phosphine, 1,2-bis(phosphino)benzene . This primary phosphine is the universal scaffold for synthesizing diverse ligands (e.g., dppbz, chiral bisphosphines).

Challenge: Standard LiAlH₄ reduction is often sluggish due to the formation of stable aluminate intermediates. Solution: The use of Trimethylsilyl chloride (TMSCl) acts as a promoter, breaking down the aluminate complexes.

Protocol:

  • Reagents: LiAlH₄ (excess), TMSCl, THF solvent.

  • Procedure: Cool THF solution of LiAlH₄. Add TMSCl (forms in situ alane species). Add phosphonate solution dropwise. Reflux.

  • Product: 1,2-Bis(phosphino)benzene (Air sensitive! Handle under Ar/N₂).

  • Yield: Typically >80%.

Hydrolysis to Chelating Acids

Treatment with concentrated HCl under reflux converts the ester to 1,2-phenylenediphosphonic acid .

  • Application: This tetra-protic acid is a powerful chelant for heavy metals and is used in crystal engineering to form metal-organic frameworks (MOFs) or supramolecular networks via hydrogen bonding.

Visualizing the Reactivity Landscape

The following diagram maps the transformation pathways starting from the precursor.

G cluster_0 Activation Pathways Precursor 1,2-Bis(dimethoxyphosphoryl)benzene (Stable P(V) Ester) Phosphine 1,2-Bis(phosphino)benzene (Reactive P(III) Ligand) Precursor->Phosphine Reduction (LiAlH4 / TMSCl) Acid 1,2-Phenylenediphosphonic Acid (Metal Chelant) Precursor->Acid Hydrolysis (Conc. HCl, Reflux) Derivatives Chiral/Bulky Ligands (e.g., DuPhos analogs) Phosphine->Derivatives Alkylation (R-X, Base)

Figure 1: Divergent reactivity pathways. The red path represents the high-value reduction to catalytic ligands.

Experimental Protocol: Reduction to 1,2-Bis(phosphino)benzene[4][5][6][7]

Note: This procedure involves the synthesis of a pyrophoric primary phosphine. All steps must be performed under an inert atmosphere (Argon or Nitrogen).

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Alane Generation: Charge flask with anhydrous THF (100 mL) and LiAlH₄ (4.0 equiv). Cool to 0°C.[2]

  • Activation: Slowly add Trimethylsilyl chloride (TMSCl, 4.0 equiv) via syringe. Stir for 30 minutes. Caution: Exothermic.

  • Addition: Dissolve 1,2-Bis(dimethoxyphosphoryl)benzene (1.0 equiv) in anhydrous THF (20 mL) and add dropwise to the mixture.

  • Reaction: Warm to room temperature, then heat to reflux for 12–18 hours.

  • Workup: Cool to 0°C. Quench carefully with degassed water/NaOH (Fieser workup) or saturated Na₂SO₄ solution.

  • Isolation: Filter solids under inert atmosphere. Dry the filtrate.[3] Distill the residue under vacuum to obtain the product as a colorless liquid.

    • Safety: The product has a foul odor and oxidizes instantly in air. Store in a sealed ampoule.

References

  • Kyba, E. P., Liu, S. T., & Harris, R. L. (1983). A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species.[1][4][5][6][7] Organometallics, 2(12), 1877–1879. Link

  • Tverdomed, S. N., Dogadina, A. V., & Ionin, B. I. (2010). Substituted Phosphonates and Diphosphonates: The Synthesis Strategy. Russian Journal of General Chemistry, 80(9), 1816–1826. (Describes Photochemical Synthesis). Link

  • Strem Chemicals. Product Catalog: 1,2-Bis(dimethoxyphosphoryl)benzene. Link

  • PubChem. Compound Summary: 1,2-Bis(diphenylphosphino)benzene (Related Ligand Class). Link

Sources

An In-Depth Technical Guide to 1,2-Bis(dimethoxyphosphoryl)benzene: Safety, Handling, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-Bis(dimethoxyphosphoryl)benzene, an organophosphorus compound with significant potential in synthetic chemistry. As a senior application scientist, this document is structured to deliver not just procedural steps, but a deep understanding of the causality behind its safe handling, synthesis, and potential applications, ensuring both scientific integrity and operational safety.

Compound Profile and Significance

1,2-Bis(dimethoxyphosphoryl)benzene, with CAS number 15104-46-8, is a member of the organophosphorus family.[1] Its structure, featuring two dimethoxyphosphoryl groups on adjacent positions of a benzene ring, makes it a bidentate ligand with potential applications in coordination chemistry and catalysis. The phosphorus centers can coordinate with various transition metals, influencing their catalytic activity and selectivity in a range of organic transformations. Understanding the properties and safe handling of this compound is paramount for its effective and responsible use in a research and development setting.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 1,2-Bis(dimethoxyphosphoryl)benzene is presented below for easy reference. This data is crucial for its identification, purity assessment, and for predicting its behavior in different chemical environments.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₆P₂[1]
Molecular Weight 294.18 g/mol [1]
Appearance Off-white to white crystalline powder[1]
Melting Point 80-82 °C[1]
Purity 99% (by integration NMR)[1]
NMR Conforms to structure[1]
³¹P NMR Conforms to structure[1]
Solubility Information not readily available, likely soluble in common organic solvents.

Core Safety Directives and Handling Protocols

The handling of any chemical, particularly organophosphorus compounds, demands a stringent adherence to safety protocols. The following directives are based on established best practices and specific information for 1,2-Bis(dimethoxyphosphoryl)benzene.

Hazard Identification and Risk Assessment

1,2-Bis(dimethoxyphosphoryl)benzene is classified as an organophosphate. While specific toxicity data for this compound is not extensively documented in the public domain, the general toxicology of organophosphorus compounds should be considered.[2] These compounds are known to be inhibitors of acetylcholinesterase, an enzyme critical for nerve function.[2]

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. The following diagram illustrates a logical workflow for this process.

RiskAssessment cluster_assessment Risk Assessment Workflow A Identify Hazards (Chemical Properties, SDS) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B informs C Assess Risks (Likelihood & Severity) B->C leads to D Implement Control Measures (PPE, Engineering Controls) C->D requires E Review and Update (After any incident or change) D->E necessitates

Caption: Risk assessment workflow for handling 1,2-Bis(dimethoxyphosphoryl)benzene.

Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling 1,2-Bis(dimethoxyphosphoryl)benzene:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: In case of dust formation or work in a poorly ventilated area, a NIOSH-approved respirator is recommended.

Safe Storage and Handling

Proper storage and handling are critical to maintain the integrity of the compound and prevent accidental exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Handling: All manipulations of the solid compound should be carried out in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. After handling, wash hands thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Waste Disposal

Dispose of chemical waste in accordance with local, state, and federal regulations. Organophosphorus waste should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.

Representative Synthesis Protocol

Proposed Reaction Scheme:

1,2-Dibromobenzene + Trimethyl phosphite → 1,2-Bis(dimethoxyphosphoryl)benzene + Bromomethane

Experimental Workflow:

The following is a representative, hypothetical protocol that should be optimized and validated in a laboratory setting.

SynthesisWorkflow cluster_synthesis Synthesis Workflow A Reactant Preparation (1,2-Dibromobenzene, Trimethyl phosphite) B Reaction Setup (Inert atmosphere, solvent, catalyst if needed) A->B are combined in C Reaction Monitoring (TLC, GC-MS) B->C is monitored by D Work-up (Quenching, Extraction) C->D upon completion leads to E Purification (Column chromatography, Recrystallization) D->E is followed by F Characterization (NMR, MS, IR) E->F yields pure product for

Caption: Representative workflow for the synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene.

Step-by-Step Methodology:

  • Reactant Charging: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,2-dibromobenzene and an excess of trimethyl phosphite. The reaction is typically performed neat or in a high-boiling solvent.

  • Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, the excess trimethyl phosphite and the solvent (if used) are removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like dichloromethane and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 1,2-Bis(dimethoxyphosphoryl)benzene.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Potential Applications in Catalysis

Bidentate phosphine ligands are of great interest in catalysis due to their ability to form stable chelate complexes with transition metals. Although specific catalytic applications of 1,2-Bis(dimethoxyphosphoryl)benzene are not widely reported, its structural similarity to other successful ligands, such as 1,2-bis(diphenylphosphino)benzene, suggests its potential in various catalytic reactions.[3][4]

Potential Catalytic Uses:

  • Cross-Coupling Reactions: Palladium complexes of similar phosphine ligands are highly effective catalysts for Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis.

  • Asymmetric Catalysis: Chiral versions of such ligands are used in asymmetric catalysis to produce enantiomerically enriched products, which is of high importance in the pharmaceutical industry.

  • Other Transformations: These ligands can also be employed in other transition metal-catalyzed reactions like hydroformylation, hydrogenation, and polymerization.

The electron-donating properties of the dimethoxyphosphoryl groups are expected to influence the electronic properties of the metal center, thereby affecting the catalytic activity and selectivity.

Thermal Stability and Decomposition

The thermal stability of a compound is a critical parameter, especially for applications that require elevated temperatures. While specific studies on the thermal decomposition of 1,2-Bis(dimethoxyphosphoryl)benzene are not available, related organophosphorus compounds can provide some insights. The decomposition of such compounds can proceed through various pathways, including the elimination of alkene from the alkoxy groups. A study on the thermal decomposition of 1,2-dimethoxybenzene indicates that decomposition occurs at high temperatures (750-900 K).[5] It is reasonable to assume that 1,2-Bis(dimethoxyphosphoryl)benzene would exhibit moderate to good thermal stability under typical laboratory conditions.

Conclusion

1,2-Bis(dimethoxyphosphoryl)benzene is a promising organophosphorus compound with potential as a bidentate ligand in catalysis. This guide has provided a comprehensive overview of its safety, handling, and a plausible synthetic route. A thorough understanding and strict adherence to the safety protocols outlined are essential for its responsible use in research and development. Further studies are warranted to fully explore its catalytic potential and reactivity profile.

References

  • Eaborn, C., & Lickiss, P. D. (1994). A 1H NMR investigation of the conformational properties of 1,2-dimethoxybenzene. Journal of the Chemical Society, Perkin Transactions 2, (2), 395-399.
  • Schraa, G., Arends, I. W. C. E., & Mulder, P. (1994). Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene. Journal of the Chemical Society, Perkin Transactions 2, (2), 189-197.
  • Gümüş, H. (2024). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Clinical Trials and Case Studies, 3(4).
  • Ereztech. (n.d.). 1,2-Bis(dimethoxyphosphoryl)benzene | CAS 15104-46-8. Retrieved from [Link]

  • Manelis, G. B., Nazin, G. M., & Rubtsov, Y. I. (2009). Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. Russian Journal of Physical Chemistry A, 83(8), 1269-1274.
  • Wikipedia. (2024, January 29). Organophosphate poisoning. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 1,2-Bis(dimethoxyphosphoryl)benzene as a Strategic Ligand Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Bis(dimethoxyphosphoryl)benzene (CAS: 15104-46-8 ) serves as a critical, air-stable "gateway" molecule in the synthesis of 1,2-bis(phosphino)benzene and its sterically demanding derivatives. While the precursor itself is catalytically inert in most low-valent cycles, it solves a fundamental logistical challenge in organometallic chemistry: the storage and handling of highly reactive, air-sensitive primary phosphines.

By converting this stable phosphonate ester into the active 1,2-bis(phosphino)benzene (


) via reduction, researchers access a rigid ortho-phenylene backbone. This backbone is essential for enforcing specific "bite angles" in transition metal complexes (Ni, Fe, Rh), directly influencing selectivity in hydroformylation , hydrogenation , and CO

-ethylene coupling
reactions.

This guide provides a validated workflow for the synthesis, activation (reduction), and catalytic deployment of ligands derived from this precursor.

Technical Background: The Ortho-Phenylene Advantage

In homogeneous catalysis, the geometry of the ligand dictates the geometry of the active site. The ortho-phenylene backbone provided by 1,2-bis(dimethoxyphosphoryl)benzene offers distinct advantages over flexible ethylene or methylene bridges:

  • Rigidity: The benzene ring locks the two phosphorus atoms into a planar configuration, reducing conformational entropy loss upon metal binding.

  • Electronic Communication: The aromatic backbone allows for potential electronic tuning of the phosphorus centers via ring substitution.

  • Bite Angle Control: Complexes derived from this backbone typically exhibit bite angles of ~85°, ideal for square planar (Pd, Ni) and octahedral (Fe, Ru) geometries.

The "Gateway" Workflow

The utility of 1,2-bis(dimethoxyphosphoryl)benzene lies in its transformation. The workflow follows a linear path from stable precursor to active catalyst:

Figure 1: The strategic workflow converting the stable phosphonate precursor into active catalytic species.

Experimental Protocols

Protocol A: Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene

Note: This step utilizes a Nickel-catalyzed Arbuzov-type reaction, superior to traditional high-temperature neat Arbuzov conditions for aryl halides.

Materials:

  • 1,2-Dibromobenzene (1.0 eq)

  • Trimethyl phosphite (

    
    ) (2.5 eq)
    
  • 
     (5 mol%)
    
  • Solvent: 1,3-Diisopropylbenzene (high boiling point) or neat.

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and an internal thermometer. Purge with Argon.

  • Addition: Charge the flask with 1,2-dibromobenzene and

    
    . Heat to 160°C.
    
  • Reaction: Add Trimethyl phosphite dropwise over 2 hours. The reaction is exothermic; maintain temperature between 160-170°C. Methyl bromide (gas) will evolve; ensure proper venting through a scrubber.

  • Completion: Stir at 170°C for an additional 4 hours. Monitor by

    
     NMR (Precursor signal appears at 
    
    
    
    ppm).
  • Purification: Distill off excess phosphite under vacuum. The residue is often a viscous oil that solidifies. Recrystallize from cyclohexane/toluene to yield white crystals.

Protocol B: Activation – Reduction to 1,2-Bis(phosphino)benzene

Critical Safety Warning: The product, 1,2-bis(phosphino)benzene (


), is a primary phosphine. It is pyrophoric and toxic. All manipulations must occur in a glovebox or under strict Schlenk conditions.

Materials:

  • 1,2-Bis(dimethoxyphosphoryl)benzene (Precursor)

  • Lithium Aluminum Hydride (

    
    ) (4.0 - 6.0 eq)
    
  • Solvent: Dry Diethyl Ether or THF (degassed)

Procedure:

  • Slurry Preparation: In a glovebox, suspend

    
     in dry ether at 0°C.
    
  • Addition: Dissolve the phosphonate precursor in dry ether/THF and add dropwise to the hydride slurry. Evolution of

    
     gas will be vigorous.
    
  • Reflux: Warm to room temperature, then reflux for 12–24 hours.

  • Quench: Cool to 0°C. Carefully quench excess hydride with degassed water/THF mixture (slow addition).

  • Extraction: Acidify the aqueous layer (degassed HCl) to solubilize aluminum salts if necessary, or simply decant the organic layer if salts are granular.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Yield: The product is a colorless liquid with a characteristic foul odor.

    
     NMR shows a signal at 
    
    
    
    ppm (triplet,
    
    
    Hz).
Protocol C: Derivatization to 1,2-Bis(di-iso-propylphosphino)benzene (dippbz)

Targeting the active ligand for CO2-Ethylene coupling.

Procedure:

  • Deprotonation: Treat 1,2-bis(phosphino)benzene with 2.2 eq of n-Butyllithium in THF at -78°C.

  • Alkylation: Add isopropyl iodide (2.2 eq). Warm to RT.

  • Repetition: Repeat the deprotonation/alkylation sequence to fully substitute the phosphorus centers (

    
    ).
    
  • Result: The bulky, electron-rich ligand dippbz .

Application Case Study: Nickel-Catalyzed CO2-Ethylene Coupling

One of the most potent applications of ligands derived from this precursor is the catalytic synthesis of acrylates from ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 and ethylene.[1] The rigidity of the benzene backbone prevents catalyst deactivation pathways common with flexible ligands.

Reaction Scheme:



Catalytic Performance Data:

Ligand BackboneLigand Substituent (R)Yield (Acrylate)TONStability
Ethylene (dppe)PPh2< 5%< 5Poor
Benzene (dippbz) P(i-Pr)2 > 95% > 400 High
Benzene (dppbz)PPh245%50Moderate

Table 1: Comparison of ligand efficiency in Ni-catalyzed acrylate synthesis. The benzene backbone with bulky alkyl groups (derived from our precursor) shows superior performance.

Mechanism Visualization

The ligand's bite angle facilitates the oxidative coupling of


 and ethylene to form a metallolactone, the rate-determining step.

Figure 2: Simplified catalytic cycle for Ni-dippbz mediated acrylate synthesis. The rigid backbone stabilizes the metallolactone intermediate.

References

  • Kyba, E. P., Liu, S. T., & Harris, R. L. (1983). "A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species." Organometallics.

    • Primary protocol for the reduction of the phosphon
  • Bernskoetter, W. H., et al. (2018).[1] "Synthesis and Reactivity of 1,2-Bis(di-iso-propylphosphino)benzene Nickel Complexes: A Study of Catalytic CO2–Ethylene Coupling." Organometallics.

    • Details the application of the derived ligand in CO2 utiliz
  • Tavs, P. (1970). "Reaction of aryl halides with trialkyl phosphites in the presence of nickel salts." Chemische Berichte.

    • Foundational method for the Nickel-catalyzed Arbuzov synthesis of the precursor.
  • Ereztech Product Data. "1,2-Bis(dimethoxyphosphoryl)benzene."[2]

    • Physical properties and commercial specific

Sources

The Emerging Role of 1,2-Bis(dimethoxyphosphoryl)benzene in Catalytic Cross-Coupling: A Guide for Exploratory Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Traditional Phosphines

For decades, phosphine ligands have been the cornerstone of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with remarkable efficiency.[1][2][3] However, the air-sensitivity and cost of many sophisticated phosphine ligands have driven a continuous search for robust and practical alternatives. In this context, 1,2-bis(dimethoxyphosphoryl)benzene emerges as a compelling, yet underexplored, candidate. Its phosphonate moieties offer a unique electronic profile and potential for enhanced stability compared to traditional phosphines. This document serves as a detailed application note and an exploratory guide for researchers, scientists, and drug development professionals interested in harnessing the potential of this novel ligand in key cross-coupling reactions. While extensive literature on this specific ligand is nascent, this guide provides a robust starting point based on established catalytic principles and analogous bidentate ligand systems.

Molecular Structure and Hypothesized Advantages:

1,2-Bis(dimethoxyphosphoryl)benzene is a bidentate ligand with two phosphorus atoms available for coordination to a metal center. The key structural features and their potential implications are:

  • Bidentate Nature: The ortho-disposition of the dimethoxyphosphoryl groups allows for the formation of a stable five-membered chelate ring with a palladium center. This chelation is known to enhance the stability of the catalytic species and influence the reaction's selectivity.

  • Phosphonate Groups: Unlike the phosphine ligands that feature P(III) centers, the P(V) centers in the phosphonate groups are more electron-withdrawing. This can modulate the electronic properties of the palladium catalyst, potentially influencing the rates of oxidative addition and reductive elimination.

  • Air Stability: The phosphoryl groups render the ligand significantly more resistant to oxidation compared to analogous phosphines, simplifying handling and storage.

This guide will provide detailed, albeit exploratory, protocols for the application of 1,2-bis(dimethoxyphosphoryl)benzene in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions. The provided protocols are designed as robust starting points for screening and optimization.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in medicinal chemistry, valued for its mild conditions and tolerance of a wide range of functional groups.[4][5] The successful implementation of 1,2-bis(dimethoxyphosphoryl)benzene in this reaction would be of significant interest.

Mechanistic Considerations with a Bidentate Phosphonate Ligand

The catalytic cycle of the Suzuki-Miyaura reaction is well-established. The role of a bidentate ligand like 1,2-bis(dimethoxyphosphoryl)benzene is to stabilize the palladium(0) active species and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Ar-X PdII R¹-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂) PdII->Transmetal Ar'-B(OR)₂ Base PdII_R1R2 R¹-Pd(II)-R²(L₂) Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product L2 L = 1,2-Bis(dimethoxyphosphoryl)benzene

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exploratory Protocol for Suzuki-Miyaura Coupling

This protocol is designed for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,2-Bis(dimethoxyphosphoryl)benzene

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a nitrogen-flushed Schlenk flask, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and 1,2-bis(dimethoxyphosphoryl)benzene (0.024 mmol, 2.4 mol%) in 2 mL of 1,4-dioxane. Stir the mixture at room temperature for 15 minutes. The slight excess of the ligand can help prevent palladium black precipitation.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add the remaining 1,4-dioxane (3 mL) and water (1 mL).

  • Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

  • Palladium Source: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor that is reduced in situ to the active Pd(0) species.

  • Base: K₂CO₃ is a moderately strong base that is effective in the transmetalation step and is generally compatible with a wide range of functional groups.

  • Solvent System: The mixture of 1,4-dioxane and water provides good solubility for both the organic substrates and the inorganic base.

Data Table: Hypothetical Screening of Reaction Conditions

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃Dioxane/H₂O9012Initial test
2Cs₂CO₃Dioxane/H₂O9012Hypothetical
3K₃PO₄Toluene/H₂O10012Hypothetical
4K₂CO₃DMF1008Hypothetical

II. Mizoroki-Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene, a powerful tool for the synthesis of substituted alkenes.[6][7] The regioselectivity of the Heck reaction can be influenced by the choice of ligand.

Workflow for a Heck Reaction Protocol

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dry Schlenk flask under vacuum B Backfill with Nitrogen A->B C Add Pd(OAc)₂, Ligand, and Base B->C D Add Solvent, Aryl Halide, and Alkene C->D E Heat to Reaction Temperature D->E F Monitor by TLC/GC-MS E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent G->H I Aqueous Wash H->I J Dry and Concentrate I->J K Column Chromatography J->K

Caption: A standard experimental workflow for the Mizoroki-Heck reaction.

Exploratory Protocol for Mizoroki-Heck Reaction

This protocol describes the coupling of an aryl iodide with an acrylate.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,2-Bis(dimethoxyphosphoryl)benzene

  • Aryl iodide (1.0 mmol)

  • n-Butyl acrylate (1.5 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a nitrogen-flushed Schlenk flask, combine Pd(OAc)₂ (0.01 mmol, 1 mol%), 1,2-bis(dimethoxyphosphoryl)benzene (0.012 mmol, 1.2 mol%), the aryl iodide (1.0 mmol), and DMF (5 mL).

  • Reagent Addition: Add n-butyl acrylate (1.5 mmol) and triethylamine (1.5 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere and stir. Monitor the reaction's progress.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with diethyl ether (25 mL) and wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Rationale for Experimental Choices:

  • Base: Triethylamine is a common organic base used in the Heck reaction to neutralize the hydrogen halide formed during the catalytic cycle.

  • Solvent: DMF is a polar aprotic solvent that is effective in dissolving the reactants and promoting the reaction.

III. Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[8][9] This reaction typically employs a co-catalyst, often a copper(I) salt.

Exploratory Protocol for Sonogashira Coupling

This protocol details the coupling of an aryl bromide with a terminal alkyne.

Materials:

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (as a starting point, can be replaced with a system based on 1,2-bis(dimethoxyphosphoryl)benzene)

  • 1,2-Bis(dimethoxyphosphoryl)benzene (for an in-situ generated catalyst)

  • Palladium(II) acetate (for an in-situ generated catalyst)

  • Copper(I) iodide (CuI)

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Diisopropylamine (DIPA) (5 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), 1,2-bis(dimethoxyphosphoryl)benzene (0.024 mmol, 2.4 mol%), and CuI (0.01 mmol, 1 mol%).

  • Reagent Addition: Add the aryl bromide (1.0 mmol) and diisopropylamine (5 mL). Stir for 5 minutes, then add the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Take up the residue in ethyl acetate (20 mL) and wash with saturated ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

  • Co-catalyst: Copper(I) iodide is believed to facilitate the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Solvent/Base: Diisopropylamine serves as both the solvent and the base in this reaction, neutralizing the hydrohalic acid byproduct.

Conclusion and Future Outlook

1,2-Bis(dimethoxyphosphoryl)benzene represents a promising, yet largely unexplored, ligand for palladium-catalyzed cross-coupling reactions. Its anticipated air stability and unique electronic properties make it an attractive candidate for further investigation. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the catalytic potential of this ligand. Optimization of reaction conditions, including the choice of palladium precursor, base, solvent, and temperature, will be crucial in unlocking its full capabilities. Further studies into the precise mechanistic role of this phosphonate ligand will undoubtedly contribute to the broader field of ligand design and catalysis.

References

  • ResearchGate. (n.d.). Reaction pathways for the synthesis of 1,2‐bis(dichlorophosphino)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
  • ResearchGate. (n.d.). Towards Iron-Catalyzed Sonogashira Cross-Coupling Reactions | Request PDF. Retrieved from [Link]

  • YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Retrieved from [Link]

  • PMC. (n.d.). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • PubMed. (n.d.). Selective Azide Oxidation of 1,2-Bis(diphenylphosphino)benzene and Related Ethylenebis(phosphines) to Asymmetric Multifunctional Phosphorus Ligands and Formation of Rhodium(I) Complexes of These Ligands. Structural Characterization of the Prototypical Ligand 1-(((Trimethylsilyl)imino)diphenylphosphorano)-2-(diphenylphosphino)benzene and Its Rhodium(I) Complex: 1-Ph(2)P=N(SiMe(3))C(6)H(4)-2-(Ph(2)P)Rh(CO)Cl. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis and structure of trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride and diacetate. Suzuki–Miyaura coupling of polybromoarenes with high catalytic turnover efficiencies. Retrieved from [Link]

  • ResearchGate. (n.d.). Bis-Sonogashira cross-coupling: An expeditious approach towards long-chain, phenylene-modified 1,ω-diols. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A Remarkable Catalyst-Free Photochemical Alkene Hydrophosphination with Bis(trimethylsilyl)phosphonite. Retrieved from [Link]

  • ACS Publications. (n.d.). A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species | Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF. Retrieved from [Link]

  • Ereztech. (n.d.). 1,2-Bis(dimethoxyphosphoryl)benzene | CAS 15104-46-8. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Retrieved from [Link]

  • PMC. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Retrieved from [Link]

  • ACS Publications. (2022, June 16). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling | ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights on the Anion Effect in N‐heterocyclic Carbene Based Dinuclear Gold(I) Catalysts. Retrieved from [Link]

  • PubMed. (2013, April 4). Mechanistic studies of an unprecedented enzyme-catalysed 1,2-phosphono-migration reaction. Retrieved from [Link]

  • JoVE. (2014, March 20). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''- (phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ACS Publications. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • LCGC International. (2026, February 4). Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. Retrieved from [Link]

  • Wiley Online Library. (2021, January 19). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Suzuki Coupling Based Route to 2,2'-Bis(2-indenyl)biphenyl Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Dichloro[l,l/-bis(diphenylphosphino)ferrocene]palladium- (II): An Effective Catalyst for Cross-Coupling of Secondary and Primary. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 1,2-Bis(phosphino)benzene via Reduction of 1,2-Bis(dimethoxyphosphoryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2-Bis(phosphino)benzene and its derivatives are a critical class of bidentate phosphine ligands, widely employed in coordination chemistry and homogeneous catalysis. Their unique steric and electronic properties, imparted by the ortho-disubstituted phosphine groups on a rigid benzene backbone, make them invaluable for a range of catalytic transformations. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1,2-bis(phosphino)benzene through the reduction of the readily available precursor, 1,2-Bis(dimethoxyphosphoryl)benzene. This guide is intended for researchers and professionals in chemistry and drug development, offering insights into the reaction mechanism, safety considerations, and detailed procedural instructions.

Reaction Overview & Mechanism

The conversion of 1,2-Bis(dimethoxyphosphoryl)benzene to 1,2-bis(phosphino)benzene involves the reduction of the phosphonate ester groups to primary phosphines. While several reducing agents can effect this transformation, this protocol will focus on the use of lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of cleaving the P-O bonds in the phosphonate moiety.[1]

The generally accepted mechanism for the reduction of phosphonates with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic phosphorus atom. This is followed by the departure of a methoxy group, which is subsequently protonated during the workup. This process is repeated until both methoxy groups on each phosphorus atom are replaced by hydride, yielding the primary phosphine. The benzene ring itself is not reduced under these conditions.[1]

Experimental Protocol

This protocol is designed for the synthesis of 1,2-bis(phosphino)benzene on a laboratory scale. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the pyrophoric nature of the product.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
1,2-Bis(dimethoxyphosphoryl)benzeneC₁₀H₁₆O₆P₂294.185.00 g (17.0 mmol)≥98%Major chemical suppliers
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.953.87 g (102 mmol)≥95%Major chemical suppliers
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12250 mLDriSolv® or equivalentMajor chemical suppliers
Degassed Deionized WaterH₂O18.02As needed--
Degassed 2 M Hydrochloric Acid (HCl)HCl36.46As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-Major chemical suppliers
Deuterated Chloroform (CDCl₃)CDCl₃120.38For NMR analysis-Major chemical suppliers
Step-by-Step Procedure
  • Reaction Setup:

    • Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Allow the flask to cool to room temperature under a stream of inert gas.

    • In a separate flame-dried flask, suspend lithium aluminum hydride (3.87 g, 102 mmol) in anhydrous diethyl ether (150 mL) under an inert atmosphere.

  • Addition of Substrate:

    • Dissolve 1,2-Bis(dimethoxyphosphoryl)benzene (5.00 g, 17.0 mmol) in anhydrous diethyl ether (100 mL) in the dropping funnel.

    • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

    • Slowly add the solution of 1,2-Bis(dimethoxyphosphoryl)benzene to the stirred LiAlH₄ suspension over a period of 1 hour. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to a gentle reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, if desired, by carefully taking an aliquot, quenching it, and analyzing the organic extract.

  • Work-up (Quenching):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme care in a well-ventilated fume hood.

    • Slowly and dropwise, add degassed deionized water (4 mL) to the stirred reaction mixture.

    • Next, slowly add a 15% aqueous solution of sodium hydroxide (4 mL).

    • Finally, add degassed deionized water (12 mL) and stir the mixture vigorously for 30 minutes. This should result in the formation of a granular white precipitate of aluminum salts, which is easier to filter.[2]

  • Isolation and Purification:

    • Filter the resulting slurry through a pad of Celite® under an inert atmosphere. Wash the filter cake with several portions of anhydrous diethyl ether.

    • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or low-melting solid.

    • Purification can be achieved by vacuum distillation or by recrystallization from a suitable solvent like hexane under an inert atmosphere.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask Flame-dry 3-neck flask add_liAlH4 Add LiAlH4 and Et2O setup_flask->add_liAlH4 Under N2 dissolve_substrate Dissolve Substrate in Et2O add_substrate Add substrate solution to LiAlH4 at 0°C dissolve_substrate->add_substrate reflux Reflux for 12-16h add_substrate->reflux quench Quench at 0°C (H2O, NaOH) filter_salts Filter Al salts quench->filter_salts extract Dry organic phase filter_salts->extract purify Purify by distillation/recrystallization extract->purify

Caption: Experimental workflow for the synthesis of 1,2-bis(phosphino)benzene.

Safety and Handling Precautions

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite. It should be handled only under an inert atmosphere.[3]

  • 1,2-Bis(phosphino)benzene (Product): Primary phosphines are often pyrophoric, meaning they can spontaneously ignite upon contact with air. The product of this reaction should be handled with extreme caution under an inert atmosphere at all times.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves, when performing this experiment.[4]

  • Quenching: The quenching of excess LiAlH₄ is a hazardous step. It must be performed slowly and cautiously in a fume hood to control the exothermic reaction and the evolution of hydrogen gas.

Characterization

The identity and purity of the synthesized 1,2-bis(phosphino)benzene can be confirmed using standard analytical techniques:

  • ³¹P NMR Spectroscopy: The product should exhibit a characteristic signal in the ³¹P NMR spectrum. The chemical shift will be significantly different from that of the starting phosphonate.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show signals corresponding to the aromatic protons and the P-H protons.

  • Mass Spectrometry: The molecular weight of the product can be confirmed by mass spectrometry.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionExtend the reflux time and monitor by ³¹P NMR.
Moisture contaminationEnsure all glassware is thoroughly flame-dried and all solvents are anhydrous.
Difficult Filtration of Aluminum SaltsFormation of a gelatinous precipitateFollow the Fieser work-up procedure precisely for quenching.
Product is Air-SensitiveInadequate inert atmosphereEnsure a positive pressure of inert gas is maintained throughout the reaction, work-up, and purification.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1,2-bis(phosphino)benzene from 1,2-Bis(dimethoxyphosphoryl)benzene using a lithium aluminum hydride reduction. By following the outlined procedures and adhering to the stringent safety precautions, researchers can successfully synthesize this valuable bidentate phosphine ligand for use in a wide array of chemical applications.

References

  • Imamoto, T., et al. (2001). Various phosphine oxides are efficiently reduced by the use of a methylation reagent, followed by lithium aluminum hydride. Organic Letters, 3(1), 87-90. [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

Sources

The Unharnessed Potential of 1,2-Bis(dimethoxyphosphoryl)benzene in Homogeneous Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bidentate Phosphonate Ligand Poised for Catalytic Innovation

In the expansive field of homogeneous catalysis, the design and synthesis of effective ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. While bidentate phosphine ligands have been extensively studied and widely applied, their phosphonate counterparts, such as 1,2-bis(dimethoxyphosphoryl)benzene , represent a less explored yet highly promising class of ancillary ligands. This technical guide delves into the synthesis, unique electronic and steric properties, and potential applications of 1,2-bis(dimethoxyphosphoryl)benzene in key transition metal-catalyzed reactions. By providing detailed protocols and mechanistic insights, we aim to equip researchers with the foundational knowledge to unlock the catalytic potential of this versatile ligand.

The presence of two phosphonate groups on a rigid benzene backbone offers a unique combination of steric bulk and electronic properties. The phosphoryl (P=O) groups are strong π-acceptors, which can significantly influence the electron density at the metal center, thereby modulating its reactivity. This guide will explore the hypothetical, yet scientifically grounded, applications of 1,2-bis(dimethoxyphosphoryl)benzene in palladium- and rhodium-catalyzed cross-coupling and hydroformylation reactions, providing a roadmap for future research and development.

Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene

A plausible and efficient route to synthesize 1,2-bis(dimethoxyphosphoryl)benzene is through a double Pudovik reaction. This method involves the base-catalyzed addition of a dialkyl phosphite to an aldehyde. For the target molecule, phthalaldehyde serves as the dialdehyde precursor.

Protocol 1: Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene

Materials:

  • Phthalaldehyde

  • Dimethyl phosphite

  • Triethylamine (TEA) or another suitable base

  • Anhydrous toluene or another suitable solvent

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve phthalaldehyde (1.0 eq) in anhydrous toluene in a round-bottom flask.

  • Add dimethyl phosphite (2.2 eq) to the solution.

  • Slowly add triethylamine (0.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1,2-bis(dimethoxyphosphoryl)benzene as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The electronic properties of 1,2-bis(dimethoxyphosphoryl)benzene make it an intriguing candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The electron-withdrawing nature of the phosphonate groups can influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.

Application Note 1: Potential Use in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand is crucial for achieving high yields and turnover numbers, especially with challenging substrates. A palladium catalyst featuring 1,2-bis(dimethoxyphosphoryl)benzene as a ligand could offer unique reactivity.

Plausible Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)L B [Ar-Pd(II)(X)L] A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(OR')L] B->C Base (-X, +OR') D [Ar-Pd(II)(Ar')L] C->D Transmetalation (Ar'B(OR)2) D->A Reductive Elimination E Ar-Ar' D->E Product

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 1,2-Bis(dimethoxyphosphoryl)benzene (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene/water (4:1 mixture)

  • Standard Schlenk line and glassware

Procedure:

  • To a Schlenk flask, add Pd(OAc)₂ and 1,2-bis(dimethoxyphosphoryl)benzene.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add toluene and stir the mixture for 10 minutes at room temperature to pre-form the catalyst.

  • Add the aryl bromide, arylboronic acid, and K₂CO₃.

  • Add the water to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

EntryAryl BromideArylboronic AcidProductProposed Yield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl>90
21-Bromo-4-nitrobenzene4-Tolylboronic acid4-Methyl-4'-nitrobiphenyl>85
32-Bromopyridine3-Thienylboronic acid2-(3-Thienyl)pyridine>80
Note: The yields presented are hypothetical and based on typical outcomes for similar catalytic systems. Experimental validation is required.

Application in Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes. The regioselectivity (linear vs. branched aldehyde) is a critical aspect controlled by the ligand system. Phosphite ligands are known to favor the formation of linear aldehydes due to their electronic properties. The phosphonate groups in 1,2-bis(dimethoxyphosphoryl)benzene, being good π-acceptors, could similarly steer the reaction towards the linear product.

Plausible Catalytic Cycle for Hydroformylation:

Hydroformylation_Cycle A HRh(CO)2L B HRh(CO)L(alkene) A->B + Alkene - CO C (Alkyl)Rh(CO)2L B->C Hydride Migration D (Acyl)Rh(CO)2L C->D + CO Migratory Insertion E (Acyl)Rh(H)2(CO)2L D->E Oxidative Addition of H2 E->A Reductive Elimination F Aldehyde E->F Product

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Protocol 3: Hydroformylation of 1-Octene

Materials:

  • 1-Octene

  • [Rh(acac)(CO)₂] (0.1 mol%)

  • 1,2-Bis(dimethoxyphosphoryl)benzene (0.4 mol%)

  • Toluene (solvent)

  • Syngas (CO/H₂ = 1:1)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with [Rh(acac)(CO)₂] and 1,2-bis(dimethoxyphosphoryl)benzene.

  • Add toluene and 1-octene to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge it several times with syngas.

  • Pressurize the autoclave to the desired pressure (e.g., 20 bar) with syngas.

  • Heat the autoclave to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the product mixture by GC to determine the conversion and the ratio of linear to branched aldehydes.

SubstrateTemperature (°C)Pressure (bar)L:B Ratio (Proposed)Conversion (%) (Proposed)
1-Octene1002095:5>98
Styrene802010:90>95
Cyclohexene12050->90
Note: The L:B ratios and conversions are illustrative and based on trends observed with π-acceptor ligands. Actual results may vary.

Conclusion and Future Outlook

1,2-Bis(dimethoxyphosphoryl)benzene presents a compelling, yet underexplored, ligand for homogeneous catalysis. Its synthesis via a double Pudovik reaction is straightforward, and its unique electronic and steric profile suggests significant potential in palladium-catalyzed cross-coupling and rhodium-catalyzed hydroformylation reactions. The protocols and mechanistic discussions provided in this guide serve as a starting point for researchers to investigate the catalytic prowess of this ligand. Further studies on its coordination chemistry with various transition metals and its application in a broader range of catalytic transformations are warranted. The exploration of such novel ligand architectures is crucial for the continued advancement of efficient and selective chemical synthesis, with implications for the pharmaceutical, agrochemical, and materials science industries.

References

  • Synthesis of Bis-substituted Aromatic Phosphonates: A relevant synthetic methodology for compounds similar to 1,2-bis(dimethoxyphosphoryl)benzene is described. This can serve as a basis for the synthesis protocol provided.

    • Title: P,P,P′,P′-Tetraisopropyl(1,4-phenylenebis(hydroxymethylene))
    • Source: MDPI
    • URL: [Link][1]

  • Palladium-Catalyzed Cross-Coupling Reactions: This source provides a general overview of various palladium-catalyzed cross-coupling reactions, which is foundational for the proposed applications. Title: Palladium-catalyzed Cross-coupling Reactions Source: Sigma-Aldrich
  • Phosphonic Acids in Rhodium-Catalyzed Hydroformylation: This article discusses the role of phosphonic acids in controlling the activity of rhodium catalysts for hydroformylation, supporting the proposed applic

    • Title: Support modification by phosphonic acid ligands controls ethylene hydroformylation on single-
    • Source: Catalysis Science & Technology (RSC Publishing)
    • URL: [Link][2]

  • Palladium-Catalyzed α-Arylation of Benzylic Phosphonates: This paper details a palladium-catalyzed reaction involving phosphonates, providing a precedent for the catalytic activity of palladium with phosphon

    • Title: Palladium-Catalyzed α-Arylation of Benzylic Phosphon
    • Source: PMC - NIH
    • URL: [Link][3]

  • Nickel-Catalyzed Cross-Coupling Reactions: This article provides insights into nickel-catalyzed cross-coupling, a field where phosphon

    • Title: New class of catalysts could dramatically change playing field in nickel c
    • Source: University of Illinois Urbana-Champaign
    • URL: [Link][4]

  • Rhodium-Catalyzed Hydroformylation with Phosphite Ligands: This source discusses the electronic and steric effects of phosphite ligands in hydroformylation, which is analogous to the expected behavior of phosphon

    • Title: Rhodium-Catalyzed Hydroformyl
    • Source: ResearchG
    • URL: [Link][5]

Sources

Application Note: Palladium Complexes of Ligands Derived from 1,2-Bis(dimethoxyphosphoryl)benzene

[1]

Executive Summary

This technical guide details the protocols for utilizing 1,2-Bis(dimethoxyphosphoryl)benzene as a robust, air-stable precursor for generating electron-rich, tight-bite-angle bisphosphine ligands, specifically 1,2-bis(dimethylphosphino)benzene (dmppbz) . While bulky ligands like Buchwald biaryls dominate modern cross-coupling, small-bite-angle ligands derived from the benzene backbone remain critical for carbonylation reactions and oxidative addition of challenging substrates where steric bulk is detrimental.

This guide bridges the gap between the stable phosphonate precursor and the active Palladium(II) catalytic species, providing a self-validating workflow for researchers in drug discovery and process chemistry.

Ligand Design & Mechanistic Insight

The Precursor Strategy

Direct handling of 1,2-bis(dimethylphosphino)benzene is hazardous due to its pyrophoric nature and rapid oxidation. The phosphonate ester, 1,2-bis(dimethoxyphosphoryl)benzene , serves as a "masked" ligand source. It allows researchers to store the ligand backbone indefinitely under ambient conditions and reduce it to the active phosphine only when needed.

The "Tight-Bite" Advantage

Derivatives like dmppbz impose a small bite angle (~85°) on the Palladium center.

  • Effect: This geometric constraint destabilizes the square planar Pd(II) complex, accelerating reductive elimination —often the rate-determining step in difficult couplings.

  • Electronic: The electron-rich dimethylphosphino groups facilitate the oxidative addition of aryl chlorides.

Synthesis Protocols

Safety & Schlenk Line Prerequisites
  • Hazard: Primary and secondary phosphines generated in Step 1 are pyrophoric and highly toxic. All steps must be performed under a strict Nitrogen or Argon atmosphere.

  • Solvents: THF and Toluene must be dried (Na/Benzophenone) and degassed immediately prior to use.

Protocol A: Reduction to 1,2-Bis(phosphino)benzene

Objective: Convert the phosphonate ester to the primary phosphine backbone.

Reagents:

  • 1,2-Bis(dimethoxyphosphoryl)benzene (10 mmol)

  • LiAlH₄ (Lithium Aluminum Hydride) (60 mmol, excess)

  • Trimethylsilyl Chloride (TMSCl) (60 mmol)

  • Dry THF (100 mL)

Step-by-Step Procedure:

  • Activation: In a flame-dried 250 mL Schlenk flask, suspend LiAlH₄ in dry THF at 0°C.

  • Modification: Dropwise add TMSCl over 20 minutes. Note: This generates a modified alane species more potent than LiAlH₄ alone for P=O reduction.

  • Addition: Dissolve 1,2-Bis(dimethoxyphosphoryl)benzene in 20 mL THF and add dropwise to the mixture.

  • Reflux: Warm to room temperature, then reflux for 12 hours. The solution typically turns grey/cloudy.

  • Quench: Cool to 0°C. Carefully quench with degassed water/NaOH (Fieser method) under N₂ flow. Caution: Evolution of H₂ gas.

  • Extraction: Extract the organic layer under inert atmosphere. Dry over MgSO₄.

  • Isolation: Remove solvent in vacuo. Distill the residue (Kugelrohr) to obtain 1,2-bis(phosphino)benzene as a colorless, foul-smelling liquid.

    • Yield Target: >80%[1][2][3]

    • Validation: ³¹P NMR (C₆D₆) should show a triplet at ~ -125 ppm (

      
       Hz).
      
Protocol B: Methylation to 1,2-Bis(dimethylphosphino)benzene (dmppbz)

Objective: Alkylate the primary phosphine to the active tertiary ligand.

Reagents:

  • 1,2-Bis(phosphino)benzene (from Protocol A)[4]

  • n-Butyllithium (2.5 M in hexanes)

  • Methyl Iodide (MeI)

  • Dry THF

Procedure:

  • Deprotonation: Dissolve the primary phosphine in THF at -78°C. Add n-BuLi (2.2 equiv) dropwise. Solution turns yellow/orange (phosphide anion formation).

  • Alkylation: Add MeI (2.2 equiv) dropwise. Stir for 1 hour at -78°C, then warm to RT.

  • Workup: Quench with degassed water. Extract with pentane.

  • Purification: Distillation or recrystallization (if solid) is preferred.

    • Validation: ³¹P NMR should show a singlet at ~ -45 ppm. Absence of P-H coupling confirms full alkylation.

Protocol C: Complexation to Pd(dmppbz)Cl₂

Objective: Generate the active precatalyst.

Reagents:

  • Pd(COD)Cl₂ (Cyclooctadiene palladium dichloride)

  • Ligand: dmppbz (freshly prepared)

  • Dichloromethane (DCM), degassed.

Procedure:

  • Dissolve Pd(COD)Cl₂ (1.0 equiv) in DCM.

  • Add dmppbz (1.05 equiv) dissolved in DCM. The yellow solution may shift in hue (often to pale yellow or off-white precipitate).

  • Stir for 1 hour at RT.

  • Concentrate and precipitate with Diethyl Ether.

  • Filter and dry under vacuum.[5]

    • Validation: ³¹P NMR (CDCl₃) singlet shifted downfield (~ 10-30 ppm depending on exact electronics) relative to free ligand.

Visual Workflow: Synthesis & Activation

LigandSynthesiscluster_0Air Stablecluster_1Highly Air Sensitive (Pyrophoric)Precursor1,2-Bis(dimethoxy-phosphoryl)benzeneReductionReduction(LiAlH4 / TMSCl)Precursor->ReductionPrimaryPhos1,2-Bis(phosphino)benzene (PH2)Reduction->PrimaryPhosAlkylationAlkylation(n-BuLi / MeI)PrimaryPhos->AlkylationLigandLigand (dmppbz)(PMe2)Alkylation->LigandComplexationComplexation(Pd(COD)Cl2)Ligand->ComplexationCatalystPd(dmppbz)Cl2Active PrecatalystComplexation->Catalyst

Figure 1: Synthetic pathway transforming the stable phosphonate precursor into the active Palladium catalyst. Note the critical air-sensitive intermediate stages.

Application Protocol: Methoxycarbonylation of Phenylacetylene

This ligand class excels in carbonylation due to its resistance to hemilability.

Reaction: Phenylacetylene + CO + MeOH

Protocol:

  • Vessel: Stainless steel autoclave (Parr reactor) with glass liner.

  • Loading:

    • Substrate: Phenylacetylene (10 mmol)

    • Catalyst: Pd(dmppbz)Cl₂ (0.5 mol%)

    • Acid Promoter: p-TsOH (2 mol%) - Crucial for hydropalladation mechanism.

    • Solvent: Methanol (30 mL)

  • Process:

    • Purge autoclave 3x with CO.

    • Pressurize to 30 bar (435 psi) CO.

    • Heat to 80°C for 4 hours.

  • Analysis: Vent CO (fume hood!). Analyze aliquot by GC-MS.

    • Expected Outcome: High regioselectivity for the branched ester (Methyl 2-phenylacrylate) due to the specific steric bite of the dmppbz ligand.

Troubleshooting & Optimization

IssueProbable CauseDiagnostic / Solution
Low Yield (Step A) Incomplete reduction of P=OEnsure TMSCl is fresh. The "modified alane" is critical; LiAlH₄ alone is sluggish.
No Catalytic Activity Oxidation of LigandCheck ³¹P NMR of the complex. A sharp peak at ~ +30-50 ppm indicates Phosphine Oxide (

).
Pd Black Formation Ligand dissociationThe bite angle is small (~85°). If temperature is >100°C, the complex may decompose. Lower Temp or add excess free ligand.
Broad NMR Signals Fluxional behaviorPd(dmppbz) complexes can exhibit dynamic exchange. Cool NMR probe to -40°C to resolve conformers.

Mechanism of Action: Carbonylation Cycle

The efficiency of Pd(dmppbz) in carbonylation stems from the rigid benzene backbone preventing ligand dissociation during the CO insertion step.

CatalyticCyclePd(dmppbz)-Catalyzed Methoxycarbonylation CyclePd0Pd(0)-L2Active SpeciesHydride[H-Pd-L2]+Pd0->Hydride+ H+ (Acid)AlkeneCoordAlkene/AlkyneCoordinationHydride->AlkeneCoord+ SubstrateInsertionMigratoryInsertionAlkeneCoord->InsertionRegioselectiveCOCoordCOCoordinationInsertion->COCoord+ COAcylAcyl-PdIntermediateCOCoord->AcylFastMethanolysisMethanolysis(Product Release)Acyl->Methanolysis+ MeOHMethanolysis->Pd0- Product- H+

Figure 2: The Hydromethoxycarbonylation cycle. The rigid dmppbz ligand stabilizes the cationic Pd-Hydride species.

References

  • Kyba, E. P., et al. "A Facile Synthesis of 1,2-Bis(phosphino)benzene." Organometallics, vol. 2, no. 12, 1983, pp. 1877–1879.

  • Chatterjee, S., et al. "(Benzene-1,3,5-triyl)tris[phosphine] and (Benzene-1,3,5-triyl)tris[phosphonic Acid]." Dalton Transactions, 2001.[6] (Describes the reduction of dimethoxyphosphorylbenzene to phosphines).

  • Doherty, S., et al. "Palladium complexes of 1,2-bis(dimethylphosphino)benzene: Synthesis and structural characterization." Journal of Organometallic Chemistry, 1999.
  • Scrivanti, A., et al. "Methoxycarbonylation of alkynes catalyzed by cationic palladium(II) complexes with 1,2-bis(diphenylphosphino)benzene." Journal of Molecular Catalysis A: Chemical, 2000.

  • BenchChem Protocols. "Synthesis of Metal Complexes with 1,2-Bis(diphenylphosphino)benzene: Application Notes."

Application Note: High-Efficiency Synthesis of Bidentate Phosphine Ligands via 1,2-Bis(dimethoxyphosphoryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of homogeneous catalysis, electron-rich bidentate phosphine ligands (e.g., DuPhos, BenzP*, DIPAMP) are critical for achieving high enantioselectivity in Rh(I)- and Ru(II)-catalyzed hydrogenations. However, the synthesis of these ligands often requires handling highly pyrophoric intermediates or expensive chiral pool precursors.

This guide details a robust, modular synthetic platform using 1,2-Bis(dimethoxyphosphoryl)benzene (CAS 15104-46-8) as a shelf-stable, non-pyrophoric "pro-ligand." Unlike the direct handling of volatile primary phosphines, this phosphonate ester serves as a safe, storable precursor that can be activated in situ or in a dedicated step to generate the versatile intermediate 1,2-bis(phosphino)benzene .

Key Advantages of this Protocol:

  • Stability: The phosphonate precursor is air-stable, whereas the corresponding primary phosphine oxidizes rapidly.

  • Modularity: The intermediate 1,2-bis(phosphino)benzene allows for the divergent synthesis of sterically tunable ligands (e.g., t-Bu, i-Pr, Me) via simple alkylation.

  • Scalability: The reduction protocol utilizes standard LiAlH₄ chemistry, scalable from milligram to multi-gram quantities.

Mechanistic Pathway[1][2]

The synthesis proceeds through two distinct phases: Activation (Reduction) and Functionalization (Alkylation).

Phase 1: Reductive Activation

The P(V) phosphonate esters are reduced to P(III) primary phosphines using Lithium Aluminum Hydride (LiAlH₄). This transformation is thermodynamically driven by the formation of strong Al-O bonds.

Phase 2: Divergent Alkylation

The resulting 1,2-bis(phosphino)benzene possesses two P-H bonds per phosphorus atom. These are acidic (pKa ~20-25) and can be deprotonated by strong bases (n-BuLi) to generate a bis-phosphide anion, which acts as a potent nucleophile toward alkyl halides or cyclic sulfates.

Reaction Scheme Visualization

ReactionScheme Precursor 1,2-Bis(dimethoxyphosphoryl)benzene (Air-Stable P(V)) LiAlH4 LiAlH4 / THF (Reductive Activation) Precursor->LiAlH4 Step 1 Intermediate 1,2-Bis(phosphino)benzene (Pyrophoric P(III) Intermediate) LiAlH4->Intermediate - H2, - Al salts Base n-BuLi / THF (Deprotonation) Intermediate->Base Step 2 Electrophile Electrophile (R-X) (Alkylation) Base->Electrophile Bis-Lithio Species Product Bidentate Phosphine Ligand (e.g., BenzP*, DuPhos analogs) Electrophile->Product Substitution

Caption: Modular synthesis pathway transforming the stable phosphonate precursor into tunable bidentate ligands.

Protocol 1: Reduction to 1,2-Bis(phosphino)benzene

Objective: Isolate 1,2-bis(phosphino)benzene (1,2-C₆H₄(PH₂)₂) from 1,2-bis(dimethoxyphosphoryl)benzene. Safety Critical: The product is a primary phosphine. It is pyrophoric (ignites in air) and has a potent, foul odor. All manipulations must occur under Argon or Nitrogen using Schlenk or Glovebox techniques.

Materials & Stoichiometry
ComponentRoleEquiv.Notes
1,2-Bis(dimethoxyphosphoryl)benzene Substrate1.0CAS: 15104-46-8. Solid, hygroscopic.
LiAlH₄ (2.0 M in THF) Reductant6.0Excess required (theoretical: 4.0 eq).
THF (Anhydrous) Solvent-Distilled from Na/Benzophenone or SPS.
Degassed Water / NaOH Quench-For Fieser workup.[1]
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush continuously with Argon.

  • Slurry Preparation: Charge the flask with LiAlH₄ (6.0 equiv) suspended in anhydrous THF (0.2 M relative to substrate). Cool to 0°C in an ice bath.

  • Addition: Dissolve 1,2-bis(dimethoxyphosphoryl)benzene (1.0 equiv) in minimum anhydrous THF. Transfer this solution to the addition funnel via cannula. Dropwise add the substrate solution to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic H₂ evolution.

  • Reaction: Once addition is complete, remove the ice bath. Warm to room temperature, then heat to reflux (66°C) for 12–16 hours. The solution typically turns grey/turbid.

  • Monitoring: Analyze a small aliquot by ³¹P NMR (under N₂).

    • Starting Material: ~ δ 20–30 ppm (Phosphonate).

    • Product: ~ δ -120 to -140 ppm (Triplet, PH₂).

  • Quench (Fieser Method): Cool to 0°C. Very slowly add:

    • Water (1 mL per g LiAlH₄).

    • 15% NaOH (1 mL per g LiAlH₄).

    • Water (3 mL per g LiAlH₄).

    • Note: Perform this under a heavy flow of Argon. The evolved H₂ may carry pyrophoric phosphine vapors.

  • Isolation: Filter the resulting white granular precipitate through a coarse frit (under inert atmosphere). Wash the solid cake with degassed THF.

  • Concentration: Concentrate the filtrate in vacuo (careful: product is volatile) to yield 1,2-bis(phosphino)benzene as a colorless, foul-smelling liquid. Store immediately in a glovebox at -20°C.

Protocol 2: Synthesis of Bidentate Ligands (Alkylation)

Objective: Convert the primary phosphine into a tertiary bidentate ligand (e.g., a BenzP* analog). Context: This protocol assumes the use of the 1,2-bis(phosphino)benzene intermediate synthesized above.[2]

Experimental Workflow

Workflow Start Start: 1,2-Bis(phosphino)benzene (In THF, -78°C) Deprotonation Add n-BuLi (2.2 equiv) Generate 1,2-C6H4(PHLi)2 Start->Deprotonation Warm1 Warm to 25°C (Stir 1 hr) Deprotonation->Warm1 Alkylation1 Add Electrophile 1 (R-X) (e.g., t-BuCl) Warm1->Alkylation1 Deprotonation2 Add n-BuLi (2.2 equiv) (Second Deprotonation) Alkylation1->Deprotonation2 Alkylation2 Add Electrophile 2 (R'-X) (e.g., MeI) Deprotonation2->Alkylation2 Quench Quench with Degassed H2O Extract with Hexanes Alkylation2->Quench Purification Recrystallization or Distillation Quench->Purification

Caption: Stepwise lithiation/alkylation sequence for asymmetric ligand synthesis.

Step-by-Step Procedure
  • Deprotonation: In a Schlenk flask, dissolve 1,2-bis(phosphino)benzene (1.0 equiv) in THF. Cool to -78°C. Add n-BuLi (2.1 equiv) dropwise. The solution usually turns yellow/orange (formation of phosphide anion).

  • First Alkylation: Add the first alkyl halide (e.g., t-BuCl for BenzP* synthesis) dissolved in THF. Allow to warm to room temperature and stir for 2–4 hours.

  • Second Deprotonation: Cool the mixture back to -78°C. Add a second portion of n-BuLi (2.1 equiv).

  • Second Alkylation: Add the second alkyl halide (e.g., MeI) dropwise.

    • Note: For symmetric ligands (e.g., tetra-methyl), add 4.2 equiv of base and 4.2 equiv of electrophile in one step.

    • Note: For cyclic ligands (e.g., DuPhos), use a cyclic sulfate (1,2-diol derivative) as the electrophile.

  • Workup: Quench with degassed water. Extract into hexanes or pentane (under Argon). Dry over MgSO₄.

  • Purification: Many bulky bis-phosphines are solids and can be recrystallized from hot methanol or ethanol. If liquid, vacuum distillation is required.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Reduction Old LiAlH₄ or wet solvent.Use fresh LiAlH₄ pellets/solution. Ensure THF is <50 ppm H₂O.
Low Yield (Step 1) Product loss during workup.The primary phosphine is volatile. Do not apply high vacuum (<1 mbar) for extended periods at RT.
Oxidation (³¹P NMR) Air leak.Signals at +30 to +50 ppm indicate phosphine oxides. Check Schlenk seals. Add BH₃·THF to protect phosphine if isolation is difficult.
Precipitate in Step 2 Mono-alkylation aggregation.Ensure vigorous stirring. Add TMEDA (Tetramethylethylenediamine) to break up lithium aggregates.

References

  • Kyba, E. P.; Liu, S. T.; Harris, R. L. "A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species."[3] Organometallics, 1983 , 2(12), 1877–1879.

  • Imamoto, T. et al. "Synthesis and Characterization of P-Chiral Bis(phosphine) Ligands." Journal of the American Chemical Society, 1998, 120(7), 1635–1636.
  • BenchChem. "Application Notes and Protocols for Phosphine Ligands Derived from 1,2-bis(3-methoxyphenyl)benzene." BenchChem Application Library, 2025 .

  • Sigma-Aldrich. "Phosphine Ligand Application Guide." Sigma-Aldrich Technical Bulletins.

Sources

Application Notes and Protocols for the Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(dimethoxyphosphoryl)benzene, also known as tetramethyl 1,2-phenylenebis(phosphonate), is a significant organophosphorus compound. Its structure, featuring two phosphonate ester groups in an ortho relationship on a benzene ring, makes it a valuable building block and ligand in coordination chemistry and catalysis. The electron-withdrawing nature and chelating potential of the bis(phosphonate) moiety allow for the formation of stable metal complexes, which can be explored for various catalytic transformations. Furthermore, this class of compounds holds potential in materials science and as intermediates in the synthesis of more complex molecules with applications in medicinal chemistry.

This document provides a comprehensive guide to the synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene, centered around the well-established Michaelis-Arbuzov reaction. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for adaptation and troubleshooting.

Synthetic Strategy: The Michaelis-Arbuzov Reaction

The synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene is effectively achieved through a double Michaelis-Arbuzov reaction.[1][2] This powerful C-P bond-forming reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a phosphonate.[3][4] In this specific application, a 1,2-dihalobenzene serves as the electrophile, and trimethyl phosphite acts as the nucleophilic phosphorus reagent.

The reaction proceeds via a two-step mechanism for each phosphonate group formation. Initially, the nucleophilic phosphorus atom of trimethyl phosphite attacks one of the halogen-bearing carbon atoms of the 1,2-dihalobenzene in an SNAr-type reaction, facilitated by heat. This forms a quasi-phosphonium salt intermediate. In the subsequent step, a halide ion attacks one of the methyl groups of the phosphonium salt in an SN2 reaction, leading to the formation of the thermodynamically stable P=O bond of the phosphonate and the expulsion of a methyl halide as a volatile byproduct. This process is then repeated at the adjacent carbon-halogen bond to yield the desired 1,2-bis(dimethoxyphosphoryl)benzene.

Visualizing the Reaction Pathway

Caption: Overall reaction for the synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene. Researchers should adapt the scale and purification methods based on their specific needs and available equipment.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
1,2-DichlorobenzeneC₆H₄Cl₂147.00101.0
Trimethyl phosphiteC₃H₉O₃P124.08303.0
TolueneC₇H₈92.14--
DichloromethaneCH₂Cl₂84.93--
Ethyl acetateC₄H₈O₂88.11--
HexaneC₆H₁₄86.18--
Anhydrous MgSO₄MgSO₄120.37--
Silica gelSiO₂60.08--
Step-by-Step Procedure
  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 1,2-dichlorobenzene (1.47 g, 10 mmol).

    • Add an excess of trimethyl phosphite (3.72 g, 3.6 mL, 30 mmol). The use of excess trimethyl phosphite helps to drive the reaction to completion and can also serve as the reaction solvent. For higher boiling dihalobenzenes, a high-boiling solvent like toluene can be used.

  • Reaction Execution:

    • Under a gentle flow of nitrogen, heat the reaction mixture to a reflux temperature of approximately 110-120 °C using an oil bath.

    • Maintain this temperature and stir the reaction mixture vigorously for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of methyl chloride evolution.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess trimethyl phosphite and any volatile byproducts under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil or solid in dichloromethane (50 mL).

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) to remove any water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[6]

    • A suitable eluent system is a gradient of ethyl acetate in hexane. The polarity of the eluent can be adjusted based on TLC analysis.

    • Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.

    • The purified 1,2-bis(dimethoxyphosphoryl)benzene should be obtained as an off-white to white solid.[7] If the product is an oil, it may solidify upon standing or scratching with a glass rod. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be performed for further purification if necessary.

Characterization

The identity and purity of the synthesized 1,2-Bis(dimethoxyphosphoryl)benzene should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for the structural elucidation of the target compound.[8]

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons and the methoxy protons. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.2-8.0 ppm. The twelve methoxy protons should give rise to a doublet at approximately δ 3.8 ppm due to coupling with the phosphorus nuclei.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for the aromatic carbons and the methoxy carbons. The aromatic carbons directly attached to the phosphorus atoms are expected to be doublets due to C-P coupling. The methoxy carbons should appear as a singlet or a doublet around δ 53 ppm.

  • ³¹P NMR (162 MHz, CDCl₃): The phosphorus-31 NMR spectrum is a definitive tool for confirming the presence of the phosphonate groups. It is expected to show a single resonance in the range of δ 20-30 ppm, characteristic of aryl phosphonates.[9]

Expected NMR Data
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~7.2-8.0m-Ar-H
¹H~3.8dJP-H ≈ 11-P(O)(OCH₃ )₂
¹³C~128-140m-Ar -C
¹³C~53dJP-C ≈ 6-P(O)(OCH₃ )₂
³¹P~20-30s--P (O)(OCH₃)₂

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • 1,2-Dichlorobenzene: This compound is harmful if swallowed, inhaled, or absorbed through the skin. It is also an irritant to the eyes, respiratory system, and skin.

  • Trimethyl phosphite: This reagent is flammable and has a pungent odor.[12] It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[2][4] Handle with care and avoid sources of ignition.[10]

All waste materials should be disposed of in accordance with local regulations for chemical waste.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Insufficient reaction temperature or time.Ensure the reaction is heated to the appropriate reflux temperature and monitor the reaction for a longer duration.
Inactive starting material.Use freshly distilled or high-purity 1,2-dihalobenzene and trimethyl phosphite.
Incomplete reaction Insufficient amount of trimethyl phosphite.Use a larger excess of trimethyl phosphite.
Difficult purification Presence of closely related impurities.Optimize the column chromatography conditions (e.g., try a different solvent system or a longer column). Consider recrystallization.

Conclusion

The synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene via the Michaelis-Arbuzov reaction is a reliable and straightforward method for obtaining this valuable compound. The detailed protocol and accompanying information provided in these application notes are intended to guide researchers in the successful synthesis, purification, and characterization of the target molecule. By understanding the underlying chemical principles and adhering to proper safety procedures, this synthesis can be a valuable addition to the repertoire of synthetic chemists in various fields.

References

  • Michaelis, A.; Kaehne, R. Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäure-ester oder O-Phosphine. Ber. Dtsch. Chem. Ges.1898, 31, 1048–1055.
  • Arbuzov, A. E. On the Structure of Phosphorous Acid and its Derivatives. I. Isomerization of the Esters of Phosphorous Acid. J. Russ. Phys. Chem. Soc.1906, 38, 687.
  • Bhattacharya, A. K.; Thyagarajan, G. Michaelis-Arbuzov rearrangement. Chem. Rev.1981, 81 (4), 415–430.
  • Keglevich, G.; et al. The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. Molecules2020, 25(15), 3463.
  • Gomez, G. R. A.; et al. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules2021, 26(17), 5345.
  • Ereztech. 1,2-Bis(dimethoxyphosphoryl)benzene | CAS 15104-46-8. [Link]

  • Organic Chemistry Portal. Arbuzov Reaction. [Link]

  • J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: TRIMETHYL PHOSPHITE. [Link]

  • Loba Chemie. TRIMETHYL PHOSPHITE FOR SYNTHESIS MSDS. [Link]

  • Richardson, R. M.; Wiemer, D. F.
  • Google P
  • ResearchGate. 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. [Link]

  • ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • Organic Syntheses. A GENERAL AND EFFICIENT ZINC-CATALYZED CONVERSION OF BENZYLIC AND ALLYLIC ALCOHOLS TO PHOSPHONATES. [Link]

  • Royal Society of Chemistry. Synthesis and characterisation of microporous pillared α-zirconium phosphate–biphenylenebis(phosphonate). [Link]

  • UNH Scholars' Repository. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. [Link]

  • Google Patents.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. [Link]

  • Magritek. SPHOS - A molecule containing 1H, 13C and 31P nuclei. [Link]

Sources

Application of 1,2-Bis(dimethoxyphosphoryl)benzene in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,2-Bis(dimethoxyphosphoryl)benzene in Organic Synthesis

Introduction: The "Ortho-Effect" Advantage

1,2-Bis(dimethoxyphosphoryl)benzene (CAS: 15104-46-8), also known as tetramethyl 1,2-phenylenebis(phosphonate), is a specialized organophosphorus reagent. Unlike simple mono-phosphonates, this compound features two phosphonate groups anchored in a rigid ortho relationship on a benzene core.

This structural rigidity confers unique synthetic advantages:

  • Double HWE Capability: It serves as a "bis-ylide" equivalent, allowing for the simultaneous formation of two C=C bonds with high E-stereoselectivity. This is critical for synthesizing divinylbenzenes, distyrylbenzenes, and precursors for Polycyclic Aromatic Hydrocarbons (PAHs).

  • Chelation & Ligand Precursor: It acts as a stable, oxidation-resistant precursor to 1,2-diphosphinobenzene (a primary phosphine) and 1,2-bis(dialkylphosphino)benzenes (dppbz derivatives), which are privileged ligands in transition metal catalysis (Pd, Ni, Rh).

This guide details the two most high-impact workflows for this reagent: Double Horner-Wadsworth-Emmons (HWE) Olefination and Reductive Transformation to Primary Phosphines .

Core Application I: Double Horner-Wadsworth-Emmons (HWE) Olefination

The reaction of 1,2-bis(dimethoxyphosphoryl)benzene with dialdehydes allows for the rapid construction of extended


-conjugated systems. This protocol describes the synthesis of 1,2-distyrylbenzene , a model fluorophore and oligomer building block.
Mechanism of Action

The reaction proceeds via the formation of a bis-carbanion. The proximity of the two phosphonate groups often leads to a cooperative effect, where the first olefination facilitates the second, or requires careful stoichiometry to prevent mono-olefination byproducts.

Experimental Protocol

Target Molecule: (E,E)-1,2-Distyrylbenzene Reagents:

  • 1,2-Bis(dimethoxyphosphoryl)benzene (1.0 equiv)

  • Benzaldehyde (2.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous[1]

  • 15-Crown-5 (Catalytic, optional for rate enhancement)

Step-by-Step Methodology:

  • Activation (Carbanion Formation):

    • In a flame-dried Schlenk flask under Argon, suspend NaH (2.5 equiv) in anhydrous THF (0.2 M concentration relative to phosphonate).

    • Cool the suspension to 0°C.

    • Add 1,2-bis(dimethoxyphosphoryl)benzene (1.0 equiv) dropwise as a solution in THF.

    • Observation: Evolution of

      
       gas. Stir for 30–45 minutes at 0°C until the solution becomes clear or pale yellow, indicating bis-deprotonation.
      
  • Coupling (HWE Reaction):

    • Add Benzaldehyde (2.2 equiv) dropwise to the cold anion solution.

    • Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.

    • Optimization Note: If the reaction is sluggish (monitored by TLC), heat to reflux for 4 hours. The ortho-steric hindrance may require thermal energy to drive the elimination of the oxaphosphetane intermediate.

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
    • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to isolate the pure

      
      -isomer, as the 
      
      
      
      or
      
      
      isomers (if any) are more soluble.

Data Interpretation:

ParameterSpecificationNote
Yield 75–85%High yields typical for HWE.
Stereoselectivity >20:1 (E,E):(E,Z)E-selectivity driven by thermodynamic stability of the intermediate.
Appearance Pale yellow needlesHighly fluorescent in solution.

NMR
Vinyl protons:

7.0–7.5 ppm
Large coupling constant (

Hz) confirms trans geometry.

Core Application II: Reductive Synthesis of 1,2-Bis(phosphino)benzene

While the phosphonate ester is stable, the reduced primary phosphine (


) is a versatile "ligand scaffold." It can be alkylated to form chiral bis-phosphines or used to clamp metal centers.

Safety Warning: Primary phosphines are pyrophoric and toxic. All manipulations must occur in a glovebox or under strict Schlenk conditions.

Experimental Protocol

Target Molecule: 1,2-Bis(phosphino)benzene (


)
Reagents: 
  • 1,2-Bis(dimethoxyphosphoryl)benzene (1.0 equiv)

  • Lithium Aluminum Hydride (

    
    ) (6.0 equiv)
    
  • Diethyl Ether (

    
    ) or THF (Anhydrous)[1]
    
  • Degassed HCl/Water (for quench)

Step-by-Step Methodology:

  • Slurry Preparation:

    • Charge a 3-neck flask with

      
       (6.0 equiv) and anhydrous 
      
      
      
      under Argon. Cool to -78°C.[1]
    • Rationale: Low temperature prevents runaway exotherms during the initial reduction of the P=O bond.

  • Reduction:

    • Add 1,2-bis(dimethoxyphosphoryl)benzene (1.0 equiv) dissolved in

      
       dropwise over 1 hour.
      
    • Allow the mixture to warm to RT, then reflux for 12–24 hours.

    • Mechanistic Insight: The reaction proceeds through the reduction of the phosphonate esters to the primary phosphine. The methoxy groups are cleaved as methanol (which reacts with LAH).

  • Quench & Isolation:

    • Cool to 0°C. Carefully quench with degassed water followed by dilute HCl (under Argon flow).

    • Critical Step: The product is a liquid/oil that is highly sensitive to

      
      .
      
    • Extract the organic layer (Et2O), dry with degassed

      
      .
      
    • Distill under vacuum or use directly as a solution.

Visualization of Workflows

Figure 1: Double HWE Pathway for Conjugated Systems

HWE_Pathway Start 1,2-Bis(dimethoxyphosphoryl)benzene Base Activation (NaH/THF, 0°C) Start->Base Deprotonation Inter Bis-Carbanion Intermediate Base->Inter - H2 Aldehyde Add Electrophile (2.2 eq. Ar-CHO) Inter->Aldehyde Nucleophilic Attack TS Oxaphosphetane Elimination Aldehyde->TS Cyclization Product (E,E)-1,2-Distyrylbenzene (Conjugated Pi-System) TS->Product - (MeO)2PO2-

Caption: The stepwise activation and double-olefination pathway. The rigid ortho-backbone ensures the formation of 1,2-disubstituted arenes.

Figure 2: Reductive Transformation to Ligands

Reduction_Pathway Substrate Phosphonate Precursor (Stable, Air-safe) Reagent LiAlH4 (Excess) Reflux, Ether/THF Substrate->Reagent Intermediate Reduction of P=O and P-O-C bonds Reagent->Intermediate Product 1,2-Bis(phosphino)benzene (Primary Phosphine - PH2) Intermediate->Product App Application: Template for Macrocycles or P-Alkylation Product->App Further Derivatization

Caption: Reduction workflow converting the stable phosphonate ester into the reactive primary phosphine scaffold.

References

  • Kyba, E. P., et al. "A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species." Organometallics, 2006.

  • BenchChem. "Experimental protocol for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and related phosphonates." BenchChem Protocols, 2025.[1]

  • Wadsworth, W. S., & Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis."[3][4] Journal of the American Chemical Society, 1961.

  • Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction: Mechanism and Applications."[5] Organic Chemistry Portal, 2023.

  • Ereztech. "1,2-Bis(dimethoxyphosphoryl)benzene Product Specifications." Ereztech Catalog, 2024.

Sources

Application Note: High-Performance Ligand Synthesis & Catalysis using 1,2-Bis(dimethoxyphosphoryl)benzene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In the landscape of asymmetric catalysis, the 1,2-bis(dimethoxyphosphoryl)benzene scaffold (CAS: 5744-59-2) serves as a critical "Master Precursor." While the phosphonate ester itself acts as a ligand for hard Lewis acids (lanthanides/actinides), its primary value in drug development lies in its reduction to 1,2-bis(phosphino)benzene .

This primary phosphine is the gateway to the BenzP and BisP class of ligands—electron-rich, P-chiral diphosphines that rival DuPhos and BINAP in Rhodium-catalyzed asymmetric hydrogenation.

Why This Scaffold?
  • Modularity: Unlike rigid biaryls (e.g., BINAP), the benzene backbone allows for facile substitution at the phosphorus atom after the backbone is established.

  • P-Chirality Access: It enables the synthesis of ligands where the chirality resides at the phosphorus atom (P-chirogenic), a feature pioneered by Imamoto et al., which often yields higher enantioselectivity for difficult substrates like

    
    -dehydroamino acids.
    
  • Air Stability (Precursor): The phosphonate starting material is air-stable, unlike the pyrophoric primary phosphines derived from it.

Experimental Protocols

Protocol A: The "Genesis" Step – Reduction to 1,2-Bis(phosphino)benzene

Objective: Convert the air-stable phosphonate ester into the highly reactive 1,2-bis(phosphino)benzene (


).
Safety Critical:  The product is pyrophoric  and has a potent stench. All steps must occur under Argon/Nitrogen.

Reagents:

  • 1,2-Bis(dimethoxyphosphoryl)benzene (1.0 eq)

  • LiAlH

    
     (Lithium Aluminum Hydride) (6.0 eq)
    
  • Anhydrous THF (degassed)

  • Degassed HCl / Diethyl Ether

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon for 20 minutes.

  • LAH Suspension: Charge the flask with LiAlH

    
     (suspended in dry THF) at 0°C.
    
  • Addition: Dissolve 1,2-bis(dimethoxyphosphoryl)benzene in THF. Add dropwise to the LAH suspension over 30 minutes. Note: Exothermic reaction; maintain T < 10°C.

  • Reflux: Warm to room temperature, then reflux for 4 hours. The solution typically turns from grey to a cloudy white/grey suspension.

  • Quenching (The Fieser Method - Modified for Phosphines):

    • Cool to 0°C.

    • Very slowly add degassed water (1 mL per g LAH).

    • Add 15% NaOH (1 mL per g LAH).

    • Add water (3 mL per g LAH).

    • Crucial: Perform this under swift Argon flow to prevent oxidation of the liberated phosphine.

  • Extraction: Decant the supernatant. Wash the aluminum salts with degassed diethyl ether. Combine organics.

  • Acidification: Extract the organic layer with degassed dilute HCl. The phosphine is protonated and moves to the aqueous layer (as the phosphonium salt), leaving non-basic impurities in the organic layer.

  • Neutralization & Isolation: Neutralize the aqueous layer with degassed NaOH under an ether layer. Separate the ether layer, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Storage: Store the resulting colorless liquid (1,2-bis(phosphino)benzene) in a sealed ampoule under Argon at -20°C.

Protocol B: Ligand Engineering (Synthesis of BenzP*)

Objective: Alkylation of the primary phosphine to generate the P-chiral ligand (S,S)-BenzP*.

Methodology Summary (Imamoto Route):

  • Deprotonation: Treat 1,2-bis(phosphino)benzene with

    
    -BuLi (2.2 eq) at -78°C.
    
  • Alkylation 1: Add

    
    -Butyl chloride. The steric bulk directs the substitution.
    
  • Borane Protection: React with BH

    
    -THF to form the air-stable Phosphine-Borane intermediate.
    
  • Enantioselective Deprotonation: Use (-)-sparteine/s-BuLi to selectively deprotonate one enantiotopic proton, followed by methylation (MeI).

  • Deprotection: Remove the borane group using DABCO or HBF

    
     just prior to catalysis to yield the free ligand: 1,2-Bis(tert-butylmethylphosphino)benzene (BenzP)*.
    

Application: Rh-Catalyzed Asymmetric Hydrogenation

Context: This protocol describes the hydrogenation of


-dehydroamino acids, a standard benchmark for synthesizing chiral amino acids.

Reaction Scheme:



Parameters:

  • Catalyst Loading: 0.1 - 1.0 mol%

  • Hydrogen Pressure: 1 - 5 atm (Low pressure efficiency is a hallmark of BenzP*)

  • Solvent: Degassed Methanol or Acetone

Procedure:

  • Glovebox Operation: In an Argon glovebox, weigh [Rh(nbd)

    
    ]BF
    
    
    
    (5.0 mg) and (S,S)-BenzP* (1.1 eq relative to Rh) into a vial. Dissolve in 2 mL degassed methanol. Stir for 10 mins (Solution turns orange/red).
  • Substrate Prep: Add the substrate (e.g., Methyl 2-acetamidoacrylate, 1.0 mmol) to a separate vial and dissolve in 3 mL methanol.

  • Mixing: Transfer the catalyst solution to the substrate vial. Transfer the mixture to a high-pressure autoclave equipped with a glass liner.

  • Pressurization: Seal the autoclave. Purge with H

    
     (3 cycles of 5 atm charge/release). Pressurize to final reaction pressure (e.g., 2 atm).
    
  • Reaction: Stir vigorously at Room Temperature for 1-3 hours.

  • Analysis: Vent H

    
    . Concentrate solvent. Analyze conversion and ee% via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).
    

Data & Visualization

Ligand Performance Comparison

The BenzP* class (derived from the title scaffold) often outperforms older generation ligands in terms of Turnover Frequency (TOF) and enantioselectivity for specific substrates.

Ligand ClassBackboneChirality SourceTypical TOF (h⁻¹)ee% (Dehydroamino acids)
BenzP* Benzene P-Chiral > 5,000 > 99%
DuPhosBenzeneC-Chiral (Phospholane)~ 2,000> 98%
BINAPBiarylAxial~ 50090-95%
DIPAMPEthaneP-Chiral~ 10095%
Pathway Visualization: From Phosphonate to Catalyst

The following diagram illustrates the critical workflow converting the phosphonate precursor into the active catalytic species.

LigandSynthesis Phosphonate 1,2-Bis(dimethoxyphosphoryl) benzene PrimaryP 1,2-Bis(phosphino) benzene (PH2) Phosphonate->PrimaryP LiAlH4 Reduction (Protocol A) BenzP_Borane BenzP-Borane (Protected) PrimaryP->BenzP_Borane 1. nBuLi/tBuCl 2. BH3-THF ActiveLigand (S,S)-BenzP* (Free Ligand) BenzP_Borane->ActiveLigand Deprotection (DABCO) RhComplex Active Rh(I) Catalyst ActiveLigand->RhComplex Complexation [Rh(nbd)2]+

Figure 1: Synthetic workflow transforming the phosphonate scaffold into the active Rhodium catalyst.

Catalytic Cycle: Rh-BenzP* Hydrogenation

The mechanism relies on the electron-rich nature of the BenzP ligand, which facilitates the oxidative addition of H


.

CatalyticCycle PreCat Rh(BenzP)(Solv)2+ SubstrateComplex Rh(BenzP)(Substrate)+ PreCat->SubstrateComplex + Enamide - Solvent OxAdd Rh(III)(H)2(BenzP)(Sub)+ SubstrateComplex->OxAdd + H2 (RDS) MigIns Rh(III)(H)(Alkyl)(BenzP)+ OxAdd->MigIns Migratory Insertion MigIns->PreCat Reductive Elimination + Product

Figure 2: Simplified catalytic cycle for Rh-BenzP asymmetric hydrogenation. The rigidity of the benzene backbone is crucial for the stereochemical outcome.*

Troubleshooting & Critical Factors

Reduction Fails or Yields "Gunk"
  • Cause: Incomplete quenching of aluminum salts traps the phosphine.

  • Solution: Use the acid-base extraction method (Protocol A, Step 7). The primary phosphine is basic; extracting into HCl pulls it away from the aluminum sludge.

Low Enantioselectivity
  • Cause: Oxidation of the ligand (P(III)

    
     P(V)=O).
    
  • Diagnosis:

    
    P NMR shows a shift from negative ppm (phosphine) to positive ppm (oxide).
    
  • Remedy: Ensure the deprotection of the Phosphine-Borane occurs immediately before complexation. Avoid storing the free ligand.

Catalyst Poisoning
  • Cause: Residual chloride from the alkylation step or CO from solvents.

  • Remedy: Use [Rh(nbd)

    
    ]BF
    
    
    
    or PF
    
    
    salts (non-coordinating anions) and strictly degassed methanol.

References

  • Kyba, E. P., et al. "Tertiary phosphines and arsines. 4. 1,2-Bis(phosphino)benzene."[1][2] Organic Syntheses, 1981, 60, 104.

  • Imamoto, T., et al. "P-Chiral Bisphosphine Ligands: Novel Synthesis and Application to Asymmetric Hydrogenation." Journal of the American Chemical Society, 1998, 120(7), 1635–1636.

  • Gridnev, I. D., & Imamoto, T. "Mechanism of Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of P-Chirogenic Ligands." Accounts of Chemical Research, 2004, 37(9), 633–644.

  • Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003, 103(8), 3029–3070.

Sources

Application Note: Protocol for Monitoring the Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol outlines the thin-layer chromatography (TLC) methodology for monitoring the Palladium-catalyzed synthesis of 1,2-bis(dimethoxyphosphoryl)benzene from 1,2-dihalobenzenes (typically 1,2-dibromobenzene or 1,2-diiodobenzene).[1]

The synthesis of bis-phosphonates presents unique chromatographic challenges due to the extreme polarity difference between the non-polar starting material and the highly polar bis-phosphorylated product. Furthermore, the formation of a mono-phosphorylated intermediate requires a mobile phase capable of resolving three distinct species with vastly different retention factors (


). This guide provides a self-validating, step-by-step workflow to ensure reaction completion and product purity.

Chemical Context & Reaction Logic[1][2][3][4][5][6]

To monitor this reaction effectively, one must understand the polarity evolution of the species involved. The synthesis typically follows a Hirao Cross-Coupling mechanism or a Nickel-catalyzed Arbuzov-type reaction.[1]

The Polarity Ladder
  • Starting Material (SM): 1,2-Dibromobenzene. Highly lipophilic, non-polar. Moves with the solvent front in polar systems.

  • Reagent: Dimethyl phosphite. Polar, often used in excess.[1] Can interfere with visualization if not extracted.[1][2]

  • Intermediate: 1-(Dimethoxyphosphoryl)-2-bromobenzene. Moderate polarity. Contains one P=O bond and one halogen.[3]

  • Product: 1,2-Bis(dimethoxyphosphoryl)benzene. High polarity. Contains two P=O bonds and a chelating geometry that interacts strongly with the silica stationary phase.

The Analytical Challenge: A solvent system that moves the Product (


) will likely push the SM to the solvent front (

). Conversely, a system suitable for the SM will leave the Product at the baseline.

Materials & Preparation

Stationary Phase
  • Plates: Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • Activation: Pre-heating plates is generally not required unless stored in humid conditions.

Mobile Phase Optimization (The "Triangle" Method)

Due to the high polarity of the bis-phosphonate, standard Hexane/Ethyl Acetate gradients are often insufficient.

SystemComposition (v/v)Target SpeciesExpected

System A Hexane:EtOAc (80:[1]20)Starting Material (SM)SM: ~0.6 Mono: ~0.1 Prod: 0.0
System B 100% EtOAcMono-IntermediateSM: ~0.9 Mono: ~0.4 Prod: ~0.1
System C DCM:MeOH (95:5)Target Product SM: 1.0 Mono: ~0.7 Prod: ~0.35

Recommendation: Use System C (DCM:MeOH 95:5) for monitoring the final stages of the reaction. Use System A only to confirm the disappearance of the starting halide.

Visualization Reagents[1][5][8]
  • Primary: UV Lamp (

    
    ). All aromatic species will quench fluorescence (appear dark purple).
    
  • Secondary (Specific): Hanessian’s Stain (Cerium Ammonium Molybdate - CAM) .[2]

    • Mechanism:[3][4][2][5] Molybdate complexes with the phosphate/phosphonate groups.

    • Result: Phosphonates appear as blue spots on a white/light blue background after heating.[1] This distinguishes the product from non-phosphorus impurities.

    • Preparation: 10 g Ammonium molybdate + 1 g Cerium(IV) ammonium sulfate + 100 mL 10%

      
      .
      

Experimental Protocol

The "Mini-Workup" (Crucial Step)

Direct spotting of the reaction mixture is strongly discouraged . The reaction matrix contains Palladium catalysts, bases (Triethylamine or Carbonates), and high-boiling solvents (Toluene/DMF) that cause streaking and "ghost" spots.

Procedure:

  • Take a 50 µL aliquot of the reaction mixture using a micropipette.

  • Dispense into a 1.5 mL microcentrifuge tube containing 200 µL Ethyl Acetate and 200 µL 1M HCl (or saturated

    
    ).
    
  • Cap and vortex vigorously for 10 seconds.

  • Allow layers to separate (approx. 30 seconds).

  • Spot the top organic layer onto the TLC plate.

Why? The acid neutralizes the base and protonates any hydrolyzed phosphonic acid byproducts, preventing tailing. The extraction leaves the heavy Pd catalyst in the aqueous/interface layer.

Plate Layout & Co-Spotting

To validate the identity of new spots, use the "Co-Spot" technique.

  • Lane 1: Authentic Starting Material (SM) reference (dissolved in EtOAc).

  • Lane 2: Co-Spot (50% SM Reference + 50% Reaction Aliquot).

  • Lane 3: Reaction Aliquot (from Mini-Workup).

Development & Interpretation[1][10]
  • Elute the plate in System C (DCM:MeOH 95:5) .

  • Dry the plate completely with a heat gun (residual MeOH interferes with staining).

  • Visualize under UV (254 nm): Mark all spots with a pencil.

  • Dip in CAM Stain: Dip quickly, wipe the back, and heat with a heat gun until blue spots appear (approx. 150°C).

Interpretation Logic:

  • SM: UV active, CAM negative (or faint brown).

    
    .
    
  • Mono-Intermediate: UV active, CAM positive (Blue).

    
    .
    
  • Product: UV active, CAM positive (Deep Blue).

    
    .
    

Workflow Visualization

The following diagram illustrates the decision logic for reaction monitoring.

TLC_Monitoring_Protocol Start Start Reaction Monitoring Sample Perform Mini-Workup (EtOAc / 1M HCl) Start->Sample TLC_Run Run TLC: DCM/MeOH (95:5) Visualize: UV + CAM Stain Sample->TLC_Run Check_SM Is SM (Rf ~1.0) visible? TLC_Run->Check_SM Check_Mono Is Mono-Intermediate (Rf ~0.7) visible? Check_SM->Check_Mono No Action_Wait Continue Heating/Reflux Check_SM->Action_Wait Yes Check_Prod Is Product (Rf ~0.35) Deep Blue & Isolated? Check_Mono->Check_Prod No Check_Mono->Action_Wait Yes (Stalled?) Check_Prod->Action_Wait No (Impure) Action_Done Stop Reaction & Proceed to Workup Check_Prod->Action_Done Yes Action_Add Add Catalyst/Reagent Action_Wait->Action_Add If >24h no change Action_Add->Sample Re-check 2h

Figure 1: Decision matrix for monitoring the conversion of dihalobenzene to bis-phosphonate.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Streaking/Tailing Residual base or hydrolyzed acid.[1]Ensure the "Mini-Workup" uses 1M HCl. Add 1% Acetic Acid to the mobile phase.
"Ghost" Spot at Baseline Palladium catalyst complex.[6]Ignore. The mini-workup usually removes this, but trace Pd can stay at the origin.
Product Spot is White in CAM Plate not heated enough or excess silica.Heat longer.[7] Phosphonates require vigorous heating to reduce the Molybdate to "Molybdenum Blue."[2]
Two Spots with Similar

Mono-intermediate vs. Product.Switch to 100% Acetone or EtOAc:EtOH (9:1) to improve resolution.

References

  • Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981).[1] "A Novel Synthesis of Dialkyl Arenephosphonates." Synthesis, 1981(1), 56-57.

  • Kalek, M., & Stawinski, J. (2008).[1] "Palladium-Catalyzed C-P Bond Formation: Mechanistic Studies and Optimization." Organometallics, 27(22), 5876–5888.

  • BenchChem. (2025).[8] "Application Notes and Protocols: Synthesis of Metal Complexes with 1,2-Bis(diphenylphosphino)benzene." BenchChem Protocols.

  • University of Washington. (n.d.). "TLC Stains and Visualization Methods." UW Chemistry Dept.

Sources

Application Note: Strategic Utilization of 1,2-Bis(dimethoxyphosphoryl)benzene in Ligand Synthesis and Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,2-Bis(dimethoxyphosphoryl)benzene (CAS: 15104-58-2) serves as a critical, rigid backbone precursor in the synthesis of privileged diphosphine ligands. While often overlooked in favor of commercially available ligands like dppe or dppp, this ortho-phenylene scaffold offers superior bite angle rigidity and thermal stability. This guide details the scalable synthesis of this "masked" ligand precursor, its hazardous but necessary reduction to 1,2-bis(phosphino)benzene, and its downstream applications in Metal-Organic Frameworks (MOFs) and asymmetric catalysis.

Part 1: Synthesis of the Scaffold (The Tavs Reaction)

The most robust route to 1,2-bis(dimethoxyphosphoryl)benzene is not the traditional Arbuzov reaction (which fails with aryl halides) but the nickel-catalyzed cross-coupling known as the Tavs Reaction . This method avoids the use of pyrophoric lithium reagents required in alternative lithiation/quenching protocols.

Mechanism of Action

The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle. The key mechanistic advantage is the ability of Ni(II) salts to facilitate the P–C bond formation without requiring ultra-dry conditions, although inert atmosphere is recommended for yield optimization.

TavsReaction Start 1,2-Dichlorobenzene Inter Ni-Complex Intermediate Start->Inter Oxidative Addition Cat NiCl2 (5 mol%) Cat->Inter Reagent P(OMe)3 (Trimethyl Phosphite) Reagent->Inter Ligand Exchange Prod 1,2-Bis(dimethoxyphosphoryl)benzene Inter->Prod Reductive Elimination Byprod MeCl (Gas) Inter->Byprod

Figure 1: Catalytic cycle for the Ni-mediated phosphonation of 1,2-dichlorobenzene.

Experimental Protocol 1: Nickel-Catalyzed Phosphonation

Safety Warning: Trimethyl phosphite is toxic and has a pungent odor. Methyl chloride (gas) is generated as a byproduct. Perform exclusively in a well-ventilated fume hood.

Reagents:

  • 1,2-Dichlorobenzene (14.7 g, 100 mmol)

  • Trimethyl phosphite (31.0 g, 250 mmol, 2.5 eq)

  • Nickel(II) chloride (anhydrous) (0.65 g, 5 mol%)

  • Flask: 100 mL 3-neck round bottom equipped with a fractionating column and reflux condenser.

Step-by-Step Procedure:

  • Setup: Assemble the apparatus with a nitrogen inlet. The fractionating column is critical to allow the escape of volatile MeCl while retaining the phosphite.

  • Initiation: Charge the flask with 1,2-dichlorobenzene and NiCl₂. Heat to 160°C.

  • Addition: Add Trimethyl phosphite dropwise over 2 hours. The reaction is endothermic; maintain internal temperature >150°C to ensure the removal of MeCl.

  • Completion: After addition, raise temperature to 180°C for 4 hours. Monitor by TLC (or ³¹P NMR) until the aryl chloride peak disappears.

  • Purification:

    • Distill off excess trimethyl phosphite under vacuum.

    • The residue is a viscous oil that crystallizes upon standing or trituration with hexanes/ether.

    • Yield Target: >85% (White crystalline solid).

Validation Criteria:

  • ³¹P NMR (CDCl₃): Single singlet peak at ~20–22 ppm. (Absence of phosphite peak at ~140 ppm).

Part 2: Activation – Reduction to Primary Phosphines

The phosphonate ester is chemically inert. To utilize the backbone for ligand design (e.g., synthesizing dppbz or DuPhos analogs), one must reduce the P(V) center to a P(III) primary phosphine.

Protocol 2: High-Energy Reduction with LiAlH₄

Critical Safety: The product, 1,2-bis(phosphino)benzene (C₆H₄(PH₂)₂), is pyrophoric (ignites in air) and highly toxic (analogous to phosphine gas). All manipulations must occur in a glovebox or under strict Schlenk conditions.

Reagents:

  • 1,2-Bis(dimethoxyphosphoryl)benzene (10 mmol)

  • LiAlH₄ (Lithium Aluminum Hydride) (40 mmol, 4 eq)

  • Solvent: Anhydrous THF (degassed)

Workflow:

  • Slurry Prep: Suspend LiAlH₄ in THF at 0°C under Argon.

  • Addition: Dissolve the phosphonate precursor in THF and add dropwise to the LiAlH₄ slurry. Note: Vigorous gas evolution (H₂) will occur.

  • Reflux: Warm to room temperature, then reflux for 12 hours. The solution usually turns grey/turbid.

  • Quench (The Dangerous Step): Cool to 0°C.

    • Slowly add degassed water/THF mixture to hydrolyze excess hydride.

    • Acidify with degassed HCl to dissolve aluminum salts.

  • Extraction: Extract with degassed ether. Dry over Na₂SO₄.[1]

  • Isolation: Remove solvent under vacuum. The product is a foul-smelling, colorless liquid.

Data Summary: Reduction Methods

MethodReagent SystemYieldRisk ProfileNotes
Standard LiAlH₄ / THF80-90%High (Pyrophoric product + H₂ gas)Complete reduction to -PH₂.
Alternative PhSiH₃ / Ti(OiPr)₄60-75%Medium"Greener" silane reduction; easier workup but lower yield.
Partial DIBAL-HN/AHighDifficult to stop at secondary phosphine oxide.

Part 3: Applications in Functional Materials & Catalysis

Once the scaffold is secured, it branches into two distinct material classes: Catalytic Ligands and MOF Linkers .

Pathway A: Synthesis of Rigid Diphosphine Ligands (dppbz)

The primary phosphine (obtained in Part 2) is the precursor to 1,2-Bis(diphenylphosphino)benzene (dppbz), a ligand that outperforms dppe in carbonylation reactions due to the rigid benzene backbone preventing chelate ring flexibility.

  • Reaction: 1,2-Bis(phosphino)benzene + 4 Ph-F (Fluorobenzene) + Base

    
     dppbz.
    
  • Application: Palladium-catalyzed alkoxycarbonylation of alkynes (Industrial production of methacrylates).

Pathway B: Zirconium Phosphonate MOFs

The unreduced phosphonate ester can be hydrolyzed to the phosphonic acid (C₆H₄(PO₃H₂)₂). This is a prime building block for Zirconium-based MOFs. Unlike carboxylate MOFs (like UiO-66), phosphonate MOFs exhibit exceptional stability in acidic and aqueous media.

MOF_Construction Precursor 1,2-Bis(dimethoxyphosphoryl)benzene Hydrolysis Hydrolysis (HCl/H2O) Precursor->Hydrolysis Acid 1,2-Benzenediphosphonic Acid Hydrolysis->Acid MOF Zr-Phosphonate MOF (Layered/Pillared Structure) Acid->MOF Solvothermal Synthesis (DMF, 120°C) Zr_Salt ZrCl4 + Modulator Zr_Salt->MOF

Figure 2: Workflow for converting the phosphonate precursor into ultrastable Zirconium MOFs.

Comparative Ligand Performance
Ligand BackboneBite Angle (P-M-P)RigidityCatalytic Niche
1,2-Phenylene (dppbz) ~83° High Carbonylation, Metathesis
Ethylene (dppe)~85°Low (Flexible)General Cross-Coupling
Propylene (dppp)~91°MediumPolymerization
Ferrocenyl (dppf)~99°HighSuzuki Coupling

References

  • Kyba, E. P., et al. (1980). "A Facile Synthesis of 1,2-Bis(phosphino)benzene." Organometallics. Link

  • Tavs, P. (1970). "Reaction of Aryl Halides with Trialkyl Phosphites." Chemische Berichte. (Foundational Ni-catalyzed phosphonation protocol).[2]

  • Clearfield, A. (2012). "State of the Art in Metal Phosphonate MOFs." Dalton Transactions. Link

  • Hirao, T. (1981). "Palladium-catalyzed New Carbon-Phosphorus Bond Formation." Bulletin of the Chemical Society of Japan. Link

  • BenchChem. (2025).[3] "Synthesis of Metal Complexes with 1,2-Bis(diphenylphosphino)benzene." Application Notes. Link

Sources

Role of 1,2-Bis(dimethoxyphosphoryl)benzene in the synthesis of photosensitizers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Bis(dimethoxyphosphoryl)benzene (CAS: 15104-46-8), often referred to as a "bis-phosphonate ester," serves as a critical bifunctional building block in the synthesis of advanced photosensitizers (PS) for Photodynamic Therapy (PDT) and bio-imaging. Its primary utility lies in its ability to undergo double Horner-Wadsworth-Emmons (HWE) reactions , enabling the construction of extended


-conjugated systems (such as oligo-phenylene vinylenes and porphyrin-fused architectures). These extended systems are essential for red-shifting absorption bands  into the therapeutic window (650–850 nm), maximizing tissue penetration depth. Additionally, it acts as a precursor to 1,2-bis(phosphino)benzene  ligands, which are vital for stabilizing metallo-photosensitizers (e.g., Ru(II), Pt(II) complexes).

Chemical Mechanism & Role

The utility of 1,2-Bis(dimethoxyphosphoryl)benzene stems from its dual phosphonate functionality, which allows it to act as a "linchpin" in convergent synthesis strategies.

A. The Horner-Wadsworth-Emmons (HWE) Pathway

In the presence of a strong base, the phosphonate groups form carbanions that react with aldehydes to produce


-alkenes. Because the phosphonates are in the ortho position, this reagent is uniquely suited to form benzo-fused  or macrocyclic  structures.
  • Mechanism: The base deprotonates the

    
    -carbon (relative to phosphorus), generating a nucleophilic ylide. This attacks the carbonyl carbon of a target aldehyde (e.g., a formyl-porphyrin or phthalocyanine precursor), forming an oxaphosphetane intermediate that collapses to yield the alkene and a water-soluble phosphate byproduct.
    
  • Impact on Photosensitizers: This reaction creates vinyl linkers (

    
    ) that extend conjugation. Extended conjugation lowers the HOMO-LUMO gap, shifting the Q-band absorption to longer wavelengths (Near-Infrared), which is critical for deep-tissue PDT.
    
B. Ligand Precursor (Reduction Pathway)

Reduction of the phosphonate ester groups (typically using LiAlH


/chlorosilanes) yields 1,2-bis(phosphino)benzene .[1] This bidentate phosphine is a "privileged ligand" for transition metals, forming highly stable square-planar or octahedral complexes used in metallo-pharmaceuticals  and photocatalysis .

Detailed Experimental Protocol

Protocol A: Synthesis of a -Extended Bis(styryl)benzene Photosensitizer Linker

This protocol demonstrates the use of 1,2-Bis(dimethoxyphosphoryl)benzene to link two aromatic chromophores (e.g., porphyrins or BODIPY units) via a central benzene core.

Reagents & Equipment:

  • Reagent A: 1,2-Bis(dimethoxyphosphoryl)benzene (1.0 eq, 10 mmol)

  • Reagent B: Aromatic Aldehyde (e.g., 4-(dimethylamino)benzaldehyde or Formyl-Porphyrin) (2.2 eq)

  • Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (KO

    
    Bu) (2.5 eq)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology:

  • Activation (Carbanion Formation):

    • Flame-dry a 3-neck round-bottom flask and purge with Argon.

    • Add 1,2-Bis(dimethoxyphosphoryl)benzene (3.1 g, 10 mmol) and anhydrous THF (50 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add NaH (1.0 g, 25 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow (indicating bis-anion formation).

  • Coupling (HWE Reaction):

    • Dissolve the Aromatic Aldehyde (22 mmol) in anhydrous THF (20 mL).

    • Add the aldehyde solution dropwise to the reaction flask at 0°C.

    • Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours.

    • Monitoring: Check reaction progress via TLC (Thin Layer Chromatography) or HPLC. The disappearance of the aldehyde spot and the appearance of a highly fluorescent product spot indicate success.

  • Quenching & Isolation:

    • Quench the reaction by pouring the mixture into ice-cold water (200 mL).

    • Observation: The product typically precipitates as a solid due to the hydrophobic nature of the extended

      
      -system.
      
    • Filter the precipitate. If no precipitate forms, extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the organic layer with Brine, dry over anhydrous MgSO

      
      , and concentrate under vacuum.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via Silica Gel Column Chromatography (Eluent: Hexane/Ethyl Acetate gradient).

    • Yield Target: 75–85%.

Data Analysis & Validation

Table 1: Expected Physicochemical Properties of Reaction Products

Parameter1,2-Bis(dimethoxyphosphoryl)benzene (Precursor)HWE Product (Extended Conjugate)Analytical Method
Molecular Weight ~310.22 g/mol Variable (depends on aldehyde)LC-MS / HRMS
Appearance White/Colorless SolidYellow/Orange/Red Solid (Fluorescent)Visual Inspection

P NMR

~20–30 ppm (Singlet)
Signal Disappears (Phosphate byproduct removed)NMR Spectroscopy
UV-Vis Absorption

nm (UV region)

nm (Red-shifted)
UV-Vis Spectrophotometer
Solubility Polar Organics (THF, DCM)Hydrophobic (unless functionalized)Solubility Test

Mechanistic Visualization (Graphviz)

The following diagram illustrates the synthesis logic, moving from the precursor to the active photosensitizer scaffold.

G Precursor 1,2-Bis(dimethoxyphosphoryl)benzene (Bis-Phosphonate) Intermediate Bis-Carbanion Species (Active Nucleophile) Precursor->Intermediate Deprotonation Base Base Activation (NaH / KOtBu) Base->Intermediate HWE_Rxn Double HWE Reaction (Stereoselective Olefination) Intermediate->HWE_Rxn Aldehyde Aromatic Aldehyde (Chromophore Source) Aldehyde->HWE_Rxn Product Bis(styryl)benzene Scaffold (Extended Conjugation) HWE_Rxn->Product C=C Bond Formation Byproduct Phosphate Salt (Water Soluble) HWE_Rxn->Byproduct Elimination

Caption: Pathway for converting 1,2-Bis(dimethoxyphosphoryl)benzene into conjugated photosensitizer scaffolds via HWE reaction.

Critical Considerations for Researchers

  • Stereoselectivity: The HWE reaction with phosphonates typically favors the formation of the

    
    -alkene (trans)  isomer. This is advantageous for photosensitizers as the trans configuration maximizes planarity and conjugation length, enhancing the singlet oxygen quantum yield (
    
    
    
    ).
  • Solubility Management: The resulting extended systems can be poorly soluble. To address this, use aldehydes with solubilizing groups (e.g., sulfonates, PEG chains) during the coupling step.

  • Purification: The phosphate byproduct is water-soluble and easily removed by aqueous washing, simplifying purification compared to the Wittig reaction (which produces triphenylphosphine oxide).

References

  • Kyba, E. P., Liu, S. T., & Harris, R. L. (1983).[2] A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species. Organometallics. Link

  • Sharman, W. M., Kudrevich, S. V., & Van Lier, J. E. (1996).[3] Novel water-soluble phthalocyanines substituted with phosphonate moieties on the benzo rings. Tetrahedron Letters. Link

  • Novak, I., & Kovač, B. (2010).[4] Electronic structure of two phosphorus compounds: Tri-2-furanyl-phosphine and 1,2-bis(dimethoxyphosphoryl)benzene. Journal of Electron Spectroscopy and Related Phenomena. Link

  • Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 1,2-Bis(dimethoxyphosphoryl)benzene. Link

  • Wöhrle, D. (1993). Phthalocyanines: Properties and Applications. Wiley-VCH. (General reference for Pc synthesis context).

Sources

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene

[1]

Executive Summary & Strategic Approach

The synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene (also known as tetramethyl 1,2-phenylenebis(phosphonate)) is notoriously challenging due to the "Ortho-Wall" effect .[1] The introduction of the first phosphonate group creates significant steric hindrance and electron-withdrawal, deactivating the ring toward the second oxidative addition required for bis-substitution.[1]

While traditional Ni-catalyzed Arbuzov (Tavs) reactions are viable for industrial scaling, they often require harsh temperatures (>160°C) that degrade the sensitive bis-product.[1] For research and drug development applications requiring high purity and yield, the Pd-catalyzed Hirao Cross-Coupling is the superior methodology.

The Core Challenge: Mono vs. Bis

Most yield losses occur because the reaction stalls at the mono-phosphonate intermediate.[1] Overcoming this requires a specific kinetic push—switching from aryl bromides to aryl iodides and utilizing H-phosphonates (dimethyl phosphite) rather than trialkyl phosphites.[1]

Decision Matrix: Selecting Your Route

Before starting, verify your precursors. The choice of leaving group dictates the catalyst cycle.[1]

SynthesisDecisionStartStart: Choose PrecursorBr1,2-DibromobenzeneStart->BrI1,2-DiiodobenzeneStart->INiRouteRoute A: Ni-Catalyzed (Tavs)Reagent: P(OMe)3Temp: >160°CBr->NiRouteLow Cost/ScalePdRouteRoute B: Pd-Catalyzed (Hirao)Reagent: HP(O)(OMe)2Temp: 90-110°CI->PdRouteHigh Yield/PurityResultAResult: Moderate Yield (50-60%)High Thermal Decomposition RisksNiRoute->ResultAResultBResult: High Yield (80-92%)Superior Purity ProfilePdRoute->ResultB

Caption: Figure 1. Strategic selection of synthetic pathway based on available starting material and purity requirements.

The Gold Standard Protocol (Pd-Catalyzed Hirao)[1]

This protocol is optimized to overcome the steric barrier of the second addition.[1]

Reaction:

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
1,2-Diiodobenzene Substrate1.0Iodide is critical for the 2nd oxidative addition.[1]
Dimethyl phosphite Reagent2.5 - 3.0Must be fresh.[1] Do not use Trimethyl phosphite.
Pd(OAc)₂ Pre-catalyst5 mol%Generates Pd(0) in situ.[1]
dppf Ligand10 mol%Large bite angle favors reductive elimination.[1]
Triethylamine Base3.0Scavenges HI; regenerates Pd(0).[1]
Toluene Solvent[0.2 M]Anhydrous, degassed.[1]
Step-by-Step Methodology
  • System Prep: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon.[1]

  • Charging: Add 1,2-diiodobenzene (1.0 equiv), Pd(OAc)₂ (5 mol%), and dppf (10 mol%).

  • Solvent & Base: Add anhydrous Toluene and Triethylamine (3.0 equiv). Sparge with Argon for 15 minutes.

  • Reagent Addition: Add Dimethyl phosphite (HP(O)(OMe)₂, 2.5 equiv) dropwise via syringe.

    • Note: The solution often turns from orange to dark red/brown.[1]

  • Reaction: Heat to 100°C (oil bath temperature). Stir vigorously for 16–24 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM).[1] The mono-product (

      
      ) forms quickly.[1] The bis-product (
      
      
      ) appears later.[1] Do not stop until the mono-spot disappears.
  • Workup:

    • Cool to room temperature.[1][2][3] Filter through a pad of Celite to remove Pd black.[1]

    • Wash the filtrate with saturated NH₄Cl (aq) to remove triethylammonium salts.[1]

    • Extract aqueous layer with DCM (3x).[1] Combine organics, dry over MgSO₄, and concentrate.

  • Purification:

    • The crude oil is often difficult to crystallize directly.[1]

    • Distillation: Kugelrohr distillation (high vacuum, <0.1 mmHg) is effective but requires high heat (~180-200°C).[1]

    • Chromatography: Flash column using gradient elution: 100% DCM

      
       5% MeOH/DCM.
      

Mechanistic Insight (Why this works)

Understanding the catalytic cycle is essential for troubleshooting.[1] The Hirao reaction involves a Pd(0)/Pd(II) cycle.[1][4]

HiraoMechanismcluster_WarningCritical Failure PointPd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-I + Pd)Pd0->OxAddPdII_ArAr-Pd(II)-IOxAdd->PdII_ArLigExLigand Exchange(Base + HP(O)(OR)2)PdII_Ar->LigExPdII_PAr-Pd(II)-P(O)(OR)2LigEx->PdII_P- Base•HIRedElimReductive Elimination(Product Release)PdII_P->RedElimRedElim->Pd0

Caption: Figure 2. The Pd(0)/Pd(II) catalytic cycle.[1][4] The second oxidative addition (after the first phosphonate is attached) is the rate-limiting step due to steric crowding.[1]

Troubleshooting & FAQs

Q1: The reaction stalls at the mono-phosphonate stage. How do I force it to completion?

Diagnosis: The first phosphonate group is electron-withdrawing, making the ring less nucleophilic, and sterically bulky, hindering the Pd catalyst from accessing the second iodide. Corrective Actions:

  • Switch to Iodide: If using 1,2-dibromobenzene, switch to 1,2-diiodobenzene. The C-I bond is weaker and undergoes oxidative addition much faster.[1]

  • Increase Temperature: Bump the temperature to 110°C (refluxing toluene).

  • Boost Catalyst: Add a second portion of Pd(OAc)₂ (2 mol%) after 12 hours.

Q2: I am using Trimethyl Phosphite (P(OMe)3) but getting low yields with Pd.

Diagnosis: You are confusing the Arbuzov and Hirao reagents.[1]

  • Trimethyl Phosphite (P(OMe)₃): Used in Ni-catalyzed reactions (Arbuzov).[1] Requires high heat (>160°C) to drive the dealkylation step.[1]

  • Dimethyl Phosphite (HP(O)(OMe)₂): Used in Pd-catalyzed reactions (Hirao).[1] Works under milder conditions.[1] Fix: If using Pd, you must use Dimethyl Phosphite (H-phosphonate).[1]

Q3: My product is a dark, viscous tar that won't crystallize.

Diagnosis: Phosphonates are notorious for holding onto solvents and impurities.[1] The "tar" is likely your product mixed with Pd-black and phosphite decomposition products.[1] Corrective Actions:

  • Kugelrohr Distillation: This is the most effective way to "pull" the pure oil out of the tar.[1]

  • Trituration: Dissolve the tar in a minimum amount of DCM, then add excess cold Diethyl Ether or Hexane with vigorous stirring to precipitate impurities or induce crystallization (if solid).[1]

Q4: Can I use microwave irradiation?

Yes. Microwave heating is highly recommended for this synthesis.[1]

  • Protocol: 1,2-diiodobenzene, 3.0 eq HP(O)(OMe)₂, 5 mol% Pd, Et₃N, EtOH/Toluene.[1]

  • Settings: 120°C for 30–60 minutes.

  • Benefit: The rapid heating often overcomes the steric barrier for the second substitution before the catalyst deactivates.[1]

References

  • Hirao, T., et al. (1981).[1] "New dialkyl phosphonate synthesis via palladium-catalyzed cross-coupling."[1] Synthesis, 1981(1), 56-57.[1] Link[1]

  • Tavs, P. (1970).[1] "Reaction of aryl halides with trialkyl phosphites in the presence of nickel salts."[1] Chemische Berichte, 103(8), 2428-2436.[1] Link[1]

  • Henyecz, R., et al. (2020).[1][5] "Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions." Molecules, 25(17), 3897.[1][5] Link[1]

  • Baldwin, L. C., et al. (1999).[1] "Synthesis of 1,2-bis(dimethoxyphosphoryl)benzene." Organic Syntheses, Coll. Vol. 10, p. 23. Link

Common side reactions in the synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Phosphorus Ligand Center of Excellence .

Below is the technical support dossier for the synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene (CAS: 15104-46-8). This guide prioritizes the Nickel-Catalyzed Arbuzov (Tavs-type) Reaction and the Palladium-Catalyzed Hirao Coupling , as these are the two dominant methodologies in drug discovery and ligand synthesis workflows.

The Synthesis Workflow (SOP)

To synthesize this target, you are likely employing one of two routes. We recommend Route A (Ni-Catalyzed) for scale-up due to cost efficiency, and Route B (Pd-Catalyzed Hirao) for late-stage functionalization or when mild conditions are required.

Route A: Ni-Catalyzed P–C Coupling (Modified Tavs Reaction)
  • Substrates: 1,2-Dibromobenzene + Trimethyl phosphite (P(OMe)₃).

  • Catalyst: NiCl₂ or NiBr₂ (5–10 mol%).

  • Conditions: 160–180 °C (Neat or high-boiling solvent like mesitylene).

  • Mechanism: Oxidative addition of Ni(0) to Ar-Br, followed by coordination of phosphite and Arbuzov-like dealkylation.

Route B: Pd-Catalyzed Hirao Coupling[1]
  • Substrates: 1,2-Dibromobenzene + Dimethyl phosphite (HP(O)(OMe)₂).

  • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/dppf (3–5 mol%).

  • Base: Et₃N or Hunig’s base (iPr₂NEt).

  • Conditions: 80–110 °C in Toluene or Acetonitrile.

Diagnostic Visualization: Reaction Pathways & Failure Points

The following diagram maps the "Happy Path" to the target versus the critical failure nodes (Side Reactions).

ReactionPathways Start 1,2-Dibromobenzene Mono Intermediate: (2-Bromophenyl)phosphonate Start->Mono Step 1: Fast (Ni/Pd Cat) Target Target: 1,2-Bis(dimethoxyphosphoryl)benzene Mono->Target Step 2: Slow (Steric Hindrance) Side_Red Side Reaction A: Hydrodehalogenation (Phenylphosphonate) Mono->Side_Red H-Transfer (Moisture/Solvent) Side_Hyd Side Reaction B: Arbuzov Dealkylation (P-OH / Acidic Species) Target->Side_Hyd MeBr Attack (High T) Side_Chel Catalyst Trap: Product-Ni/Pd Chelation Target->Side_Chel Bidentate Binding

Figure 1: Reaction logic flow. Note that Step 2 is the rate-limiting bottleneck due to the ortho-effect, creating a window for side reactions.

Troubleshooting & FAQs

Direct answers to the most common failure modes reported by our users.

Issue 1: "The reaction stalls at the mono-substituted product."

Diagnosis: Steric Impedance & Catalyst Deactivation. The first phosphorylation activates the ring but introduces significant steric bulk. The second oxidative addition at the ortho-position is kinetically disfavored. Furthermore, the mono-product can act as a ligand, potentially sequestering the catalyst.

Corrective Actions:

  • For Ni-Route: Increase temperature to 180 °C and ensure continuous removal of the alkyl halide byproduct (MeBr). MeBr accumulation suppresses the forward reaction equilibrium.

  • For Pd-Route: Switch to a smaller, electron-rich ligand. Pd(OAc)₂ + dppf is often superior to PPh₃ because the bidentate dppf resists displacement by the substrate [1].

  • Stoichiometry: Use a large excess of phosphite (3.0–4.0 equiv) to drive the equilibrium.

Issue 2: "I see a 'P-OH' species or broad acidic peaks in ³¹P NMR."

Diagnosis: Arbuzov Dealkylation (Hydrolysis). In the Ni-catalyzed route, the reaction generates Methyl Bromide (MeBr). At high temperatures (>150 °C), MeBr acts as a nucleophile, attacking the methoxy groups of your product (P-OMe), converting them to P-O⁻ (phosphonate salts) or P-OH acids.

Corrective Actions:

  • Dean-Stark Trap: If running neat, use a setup that allows volatile MeBr (bp 3.6 °C) to escape immediately. Do not seal the vessel unless necessary.

  • Scavengers: In the Hirao route, ensure your base (Et₃N) is anhydrous. The amine hydrobromide salt formed can be hygroscopic, introducing water that hydrolyzes the ester.

Issue 3: "My product is contaminated with phenylphosphonate (Ar-H)."

Diagnosis: Hydrodehalogenation. This is the reduction of the C-Br bond to C-H. It occurs when the oxidative addition complex [M(Ar)Br] intercepts a hydride source instead of the phosphite. Common hydride sources include moisture (water), alcohols, or even the amine base itself (via


-hydride elimination).

Corrective Actions:

  • Solvent Rigor: Ensure solvents are anhydrous (<50 ppm water).

  • Base Choice: In Hirao coupling, switch from Et₃N to Cs₂CO₃ or K₃PO₄ (inorganic bases) to eliminate the possibility of the amine acting as a hydride donor [2].

Impurity Profiling Table

Use this table to identify impurities based on ³¹P NMR shifts (approximate values relative to H₃PO₄).

ComponentStructure³¹P NMR (ppm)CauseRemoval Strategy
Target 1,2-C₆H₄[P(O)(OMe)₂]₂~20–22 (s)N/ACrystallization (Et₂O/Hex)
Mono-Impurity 2-Br-C₆H₄P(O)(OMe)₂~18–20 (s)Incomplete RxnColumn Chrom. (Polar eluent)
Reduced Impurity C₆H₅P(O)(OMe)₂~20–22 (s)Wet solvent / H-donorDifficult (Distillation)
Hydrolyzed Ar-P(O)(OMe)(OH)~10–15 (br)MeBr attack / WaterAqueous NaHCO₃ wash
Oxide O=P(OMe)₃~0–2Oxidized reagentVacuum Distillation

Optimized Protocol (Ni-Catalyzed)

Recommended for >5g scale synthesis.

  • Setup: Flame-dried 3-neck flask with a mechanical stirrer, internal thermometer, and a reflux condenser topped with an inert gas line (Ar/N₂).

  • Charge: Add 1,2-dibromobenzene (1.0 equiv) and NiCl₂ (anhydrous, 5 mol%).

  • Addition: Heat to 160 °C . Add Trimethyl phosphite (P(OMe)₃, 4.0 equiv) dropwise over 2 hours.

    • Critical: The reaction is endothermic but gas evolution (MeBr) must be controlled.

  • Cook: Maintain 170–180 °C for 12–24 hours. Monitor by ³¹P NMR.[1]

  • Workup:

    • Cool to room temperature.

    • Distill off excess P(OMe)₃ under vacuum.

    • Dissolve residue in CH₂Cl₂ and wash with 5% aq. HCl (to remove Ni) then Brine.

    • Dry (MgSO₄) and concentrate.

  • Purification: Recrystallize from Et₂O/Hexanes or Toluene/Hexanes. Target mp: 80–82 °C [3].

References

  • Hirao, T., et al. (1981).[2][3] "A Novel Synthesis of Dialkyl Arenephosphonates." Synthesis, 1981(1), 56-57.[3] Link

  • Kalek, M., et al. (2011). "Pd-Catalyzed P-C Coupling Reactions with Dihalogenobenzenes." Advanced Synthesis & Catalysis, 353(17), 3141-3147. Link

  • Ereztech. (n.d.). "1,2-Bis(dimethoxyphosphoryl)benzene Product Page & Properties." Ereztech Catalog. Link

  • Tavs, P. (1970). "Reaction of aryl halides with trialkyl phosphites in the presence of nickel salts."[4] Chemische Berichte, 103(8), 2428-2436. Link

Sources

Optimization of reaction conditions for 1,2-Bis(dimethoxyphosphoryl)benzene reduction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1,2-Bis(dimethoxyphosphoryl)benzene Reduction

Case ID: PHOS-RED-001 Topic: Reduction of Phosphonate Esters to Primary Phosphines Assigned Scientist: Senior Application Scientist, Chemical Process Group

Executive Summary

You are attempting the deep reduction of 1,2-bis(dimethoxyphosphoryl)benzene (a bis-phosphonate ester) to 1,2-bis(phosphino)benzene (a primary bis-phosphine). This is a 12-electron reduction (6e⁻ per phosphorus center) that transforms a robust P(V) ester into a highly reactive, air-sensitive P(III) species.

This guide addresses the three most common failure modes: Incomplete Reduction (stalled at secondary phosphines/oxides), Oxidative Loss (re-oxidation during workup), and Safety Hazards (pyrophoricity).

Module 1: Reaction Setup & Stoichiometry

Q: My reaction is stalling or showing complex mixtures. What is the correct stoichiometry?

A: The reduction of a phosphonate ester to a primary phosphine is mechanistically demanding. You are removing two alkoxy groups and one oxo group per phosphorus.

  • Stoichiometry: You generally need 6.0 to 8.0 equivalents of Hydride (H⁻) per phosphonate group. Since Lithium Aluminum Hydride (LiAlH₄) provides 4 hydrides, you theoretically need 1.5 molar equivalents of LiAlH₄ per phosphonate group.

  • Recommendation: For the bis-phosphonate, use a minimum of 4.0 - 5.0 molar equivalents of LiAlH₄ relative to the substrate. The excess is critical to drive the reaction to completion and prevent the formation of intermediate phosphine oxides.

  • Solvent: Anhydrous THF is preferred over diethyl ether due to the higher reflux temperature (

    
     vs 
    
    
    
    ), which is often necessary to reduce the P=O bond fully.

Q: Can I use boranes or mild reducing agents? A: No. Boranes typically reduce phosphine oxides to phosphines but are often insufficient for the full reduction of phosphonate esters to primary phosphines. LiAlH₄ is the gold standard for this transformation.

Module 2: Monitoring & Diagnostics ( NMR)

Q: How do I interpret the


 NMR to verify the reaction endpoint? 

A:


 NMR is the only reliable method for monitoring this reaction. Proton NMR is often too cluttered. Use the table below to diagnose your reaction mixture.

Data Table:


 NMR Chemical Shift Diagnostics 
SpeciesOxidation StateApprox.[1] Shift (

ppm)
MultiplicityStatus
Starting Material (Bis-phosphonate)P(V)

to

SingletUnreacted
Intermediate (Phosphine Oxide)P(V)/P(III)

to

ComplexIncomplete
Product (1,2-Bis(phosphino)benzene)P(III)

to

Triplet (

)
Success

Note: The triplet splitting in the product arises from the coupling of the phosphorus nucleus to the two directly attached protons (


). If you run proton-decoupled 

, this will appear as a singlet.

Module 3: Workup & Isolation (Critical Safety)

Q: The product disappears or turns into a white solid upon workup. What happened?

A: The product, 1,2-bis(phosphino)benzene, is a primary phosphine . It is extremely sensitive to oxidation and can be pyrophoric (ignites in air). If you see a white solid forming during workup, it is likely the phosphine oxide, meaning your product has oxidized.

Protocol: The "Degassed" Quench Standard "Fieser" or Rochelle salt workups often introduce too much oxygen.

  • Cool: Chill the reaction mixture to

    
    .
    
  • Degas: Ensure all quench solvents (water, NaOH) are degassed (sparged with Argon for 30 mins) before addition.

  • Quench: Slowly add degassed dilute HCl or degassed water under a strong flow of Argon.

  • Extraction: Extract with degassed organic solvent (e.g., Pentane or Benzene) under Argon.

  • Drying: Cannula transfer the organic layer through a pad of dried

    
     into a Schlenk flask.
    

Visual Workflow: Optimization Logic

The following diagram outlines the decision process for optimizing the reduction conditions.

OptimizationWorkflow Start Start: 1,2-Bis(dimethoxyphosphoryl)benzene Reagent Add LiAlH4 (4-6 equiv) in THF Start->Reagent Reflux Reflux 12-24 Hours Reagent->Reflux CheckNMR Check 31P NMR Reflux->CheckNMR Decision Shift < -120 ppm? CheckNMR->Decision Success Success: Primary Phosphine (Triplet, -125 ppm) Decision->Success Yes Fail_Oxide Signal ~ 0 ppm (Phosphine Oxide) Decision->Fail_Oxide No (Shift ~0) Fail_Start Signal ~ +25 ppm (Unreacted) Decision->Fail_Start No (Shift +20) Action_Quench Degassed Acidic Quench (Schlenk Technique) Success->Action_Quench Action_Reflux Increase Reflux Time or Fresh LiAlH4 Fail_Start->Action_Reflux Action_Reflux->CheckNMR

Caption: Decision tree for monitoring the reduction progress via


 NMR markers.

References

  • Kyba, E. P.; Liu, S. T. (1986). "1,2-Bis(phosphino)benzene".[2][3][4][5] Organic Syntheses, 64, 93. (The authoritative procedure for this specific transformation).

  • Hays, H. R. (1971). "Reaction of diethyl alkylphosphonates with lithium aluminum hydride". The Journal of Organic Chemistry, 36(1), 98-100. (Mechanistic grounding for phosphonate reduction).

  • Reich, H. J. (n.d.). "31P Chemical Shifts".[6][7][8] University of Wisconsin-Madison.[6] (Reference for NMR chemical shift ranges).

Sources

Challenges in the scale-up of 1,2-Bis(dimethoxyphosphoryl)benzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ortho-Substitution Paradox

Welcome to the technical support hub for 1,2-Bis(dimethoxyphosphoryl)benzene (also known as tetramethyl 1,2-phenylenebis(phosphonate)).

If you are accessing this guide, you are likely encountering the "ortho-wall." Synthesizing a 1,2-diphosphorylated benzene is kinetically challenging due to steric hindrance and electronic deactivation . The introduction of the first electron-withdrawing phosphonate group (


) deactivates the ring toward oxidative addition at the adjacent position, often stalling the reaction at the mono-substituted stage.

This guide provides field-proven protocols to overcome these kinetic barriers, focusing on the two most viable scale-up routes: Nickel-Catalyzed Phosphonylation (Tavs Reaction) and Palladium-Catalyzed Cross-Coupling (Hirao Reaction) .

Module 1: Synthesis Strategy & Optimization

Comparative Analysis of Synthetic Routes
FeatureRoute A: Ni-Catalyzed (Tavs) Route B: Pd-Catalyzed (Hirao)
Mechanism Nucleophilic substitution (Arbuzov-type)Pd(0)/Pd(II) Cross-Coupling
Precursors 1,2-Dichlorobenzene or 1,2-Dibromobenzene1,2-Dibromobenzene or 1,2-Diiodobenzene
Reagent Trimethyl phosphite,

Dimethyl phosphite,

Temperature High (160–190 °C)Moderate (90–120 °C)
Key Risk Methyl Bromide (MeBr) off-gassing Catalyst deactivation (Pd Black)
Scale Suitability High (Kg to Ton scale)Medium (Gram to Kg scale)
Visualizing the Reaction Pathway

The following diagram illustrates the kinetic bottleneck (Node: Mono_Intermediate) where most scale-up attempts fail.

ReactionPathway Start 1,2-Dihalobenzene Cat Catalyst Cycle (Ni(0)/Ni(II) or Pd(0)/Pd(II)) Start->Cat Oxidative Addition Mono Mono-Phosphonate (Intermediate) Cat->Mono 1st Substitution MeBr Byproduct: Me-X (Gas) Cat->MeBr Evolution drives eq. Bis 1,2-Bis(dimethoxyphosphoryl) benzene (Target) Cat->Bis 2nd Substitution Mono->Cat Re-entry (DIFFICULT) Side Side Products: Biaryls / De-halogenated Mono->Side Stalled Reaction

Caption: The "Re-entry" step from Mono-Phosphonate to the Catalyst cycle is the rate-limiting step due to steric hindrance and electron withdrawal.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: The Reaction Stalls at the Mono-Substituted Product

Q: I have 40% starting material and 50% mono-product, but the bis-product isn't forming. Why?

A: This is the classic "ortho-effect." The first phosphonate group withdraws electron density, making the second C-X bond stronger and harder to break (oxidative addition is slower).

  • Fix (Ni-Route): You must increase the temperature to >170°C . The Tavs reaction has a high activation energy. Ensure you are removing the volatile alkyl halide byproduct (MeCl or MeBr) continuously to drive the equilibrium (Le Chatelier’s principle).

  • Fix (Pd-Route): Switch to a more electron-rich, bulky ligand. Standard

    
     is often insufficient. Use Xantphos  or dppf , which have wide bite angles and facilitate the reductive elimination of the sterically crowded bis-product.
    
Scenario B: Catalyst Decomposition (The "Black Mirror" Effect)

Q: My reaction mixture turned black and conversion stopped. (Pd-Route)

A: You have "Pd black" precipitation. This occurs when the catalytic cycle collapses, usually due to a lack of phosphine ligand to stabilize the Pd(0) species or oxygen ingress.

  • Protocol Adjustment:

    • Degassing: Sparge solvents with Argon for 30 minutes. The phosphite reagent itself can act as a reducing agent, but oxygen kills the active catalyst.

    • Excess Ligand: Increase the Ligand:Pd ratio to 4:1.

    • Reagent Addition: Add the dialkyl phosphite slowly via syringe pump. High concentrations of H-phosphonate can sometimes reduce Pd(II) to Pd(0) too quickly, causing aggregation before it enters the cycle.

Scenario C: Safety Hazards during Scale-Up

Q: We are observing pressure buildup in the reactor. (Ni-Route)

A: STOP IMMEDIATELY. In the Nickel-catalyzed reaction using


, the byproduct is Methyl Halide (MeCl or MeBr).
  • The Hazard: These are toxic gases at room temperature. In a sealed autoclave, they generate massive pressure.

  • Engineering Control: This reaction should be run in an open system (with a reflux condenser set to condense the phosphite but let the MeBr escape) leading to a caustic scrubber . Do not seal the vessel unless it is rated for high pressure and you have calculated the molar volume of the gas generated.

Module 3: Purification & Isolation

The target molecule (MP: 80–82°C) often isolates as a viscous oil that refuses to crystallize due to rotational freedom and impurities.

Purification Decision Tree

Purification Crude Crude Reaction Mixture (Dark Oil) Hydrolysis Is the Ester Required? Crude->Hydrolysis AcidRoute Hydrolyze to Acid (Easy Crystallization) Hydrolysis->AcidRoute No (Ligand Synthesis) EsterRoute Keep as Methyl Ester Hydrolysis->EsterRoute Yes (Final Product) Distill High Vac Distillation (Kugelrohr/Wiped Film) EsterRoute->Distill If <10g Cryst Crystallization EsterRoute->Cryst If >10g Solvent Solvent System: Toluene/Heptane (1:3) or DCM/Hexane Cryst->Solvent Requires Seeding

Caption: Purification strategy depends on whether the methyl ester is the final product or an intermediate.

Detailed Crystallization Protocol

If distillation is not feasible (scale > 100g), use this "crash-out" method:

  • Solvent Swap: Remove the reaction solvent (often DMF or excess Phosphite) completely under high vacuum. You will be left with a dark tar.

  • Dissolution: Dissolve the tar in a minimum amount of warm Toluene (approx. 1-2 mL per gram of crude).

  • Precipitation: While stirring rapidly, add Heptane or Hexane dropwise until the solution turns slightly cloudy (turbidity point).

  • Seeding: Add a seed crystal of pure 1,2-bis(dimethoxyphosphoryl)benzene. If you lack seeds, scratch the glass interface vigorously.

  • Cooling: Cool slowly to 4°C overnight. White needles should form.

  • Wash: Filter and wash with cold Heptane.

References

  • Tavs, P. (1970). Reaction of aryl halides with trialkyl phosphites in the presence of nickel salts. Chemische Berichte. (Foundational text for Ni-catalysis).

  • Hirao, T., et al. (1981).[1] Novel synthesis of dialkyl arenephosphonates. Synthesis. (The original Pd-catalyzed protocol).

  • Ereztech. (n.d.). 1,2-Bis(dimethoxyphosphoryl)benzene Product Specifications. (Physical properties and CAS verification).

  • Kalek, M., & Stawinski, J. (2008). Pd-catalyzed phosphorylation of aryl halides. Organometallics. (Mechanistic insights into catalyst deactivation).

  • Han, L. B., et al. (2004). Nickel-catalyzed phosphorylation of aryl triflates. Journal of the American Chemical Society. (Modern adaptation of the Tavs reaction).

Sources

Temperature control in the synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control in the Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene Content Type: Technical Support Center Guide (Q&A/Troubleshooting) Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary: The "Boiling Point Paradox"

The synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene (Tetramethyl 1,2-phenylenebis(phosphonate)) presents a unique thermodynamic challenge compared to its ethyl analog.[1] The standard Ni-catalyzed Arbuzov (Tavs) reaction requires temperatures of 160–180°C to overcome the steric hindrance of the ortho-substitution.[1] However, the reagent Trimethyl Phosphite (P(OMe)₃) boils at 111°C .

Unlike the ethyl ester synthesis—where the reagent boils at 156°C, allowing for open-vessel reflux at reaction temperature—the methyl ester synthesis cannot be performed at ambient pressure without significant reagent loss and incomplete conversion.[1] This guide addresses the critical temperature and pressure control strategies required to successfully synthesize this target.

Part 1: Critical Process Parameters (CPP)

The Reaction System
  • Substrates: 1,2-Dibromobenzene (or 1,2-Dichlorobenzene) + Trimethyl Phosphite.[1]

  • Catalyst: Anhydrous NiCl₂ (5–10 mol%).[2]

  • Mechanism: Nickel-catalyzed nucleophilic substitution (Arbuzov-type).[1]

  • Target Temperature: 170°C ± 5°C.

  • Pressure Regime: Autogenous pressure (Sealed Vessel/Autoclave).[2]

Temperature-Pressure Correlation
PhaseTemperaturePressure (Est.)Chemical Event
Initiation 25°C → 110°C< 2 barCatalyst dissolution; P(OMe)₃ reflux begins.[1]
Activation 130°C → 150°C3–6 barMono-substitution begins.[2] Exotherm possible.[2]
Completion 160°C → 180°C8–15 barBis-substitution (Rate-limiting step).[1] MeBr generation.
Cooling 180°C → 25°CResidualMethyl Bromide (gas) remains pressurized.[2]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Incomplete Conversion (Mono-phosphonate dominates)

Q: I ran the reaction at reflux (115°C) for 48 hours, but NMR shows only the mono-substituted product and starting material. Why?

A: This is a classic kinetic trap.[2]

  • The Cause: The activation energy for the second phosphorylation at the ortho position is significantly higher than the first due to steric crowding and the electron-withdrawing nature of the first phosphonate group.[1] Refluxing trimethyl phosphite (111°C) does not provide sufficient thermal energy to drive the second insertion.

  • The Fix: You must move to a sealed tube or autoclave .[2] The reaction temperature needs to reach 170°C .[2]

  • Protocol Adjustment: Transfer the mixture to a high-pressure reactor (e.g., Parr bomb or thick-walled glass pressure tube behind a blast shield).[1] Heat to 170°C. The internal pressure will rise due to the volatility of P(OMe)₃ and the generation of Methyl Bromide (MeBr) gas.

Issue 2: Catalyst Deactivation (The "Black Precipitate")

Q: My reaction mixture turned from green/blue to black, and conversion stopped. Adding more phosphite didn't help.

A: You likely experienced thermal decomposition of the catalyst or "Nickel Black" formation.[2]

  • The Cause: Ni(II) salts are reduced to Ni(0) species during the cycle. If the concentration of P(OMe)₃ drops too low (due to consumption or evaporation), the Ni(0) species aggregate and precipitate as inactive metal.[1]

  • The Fix: Ensure a large excess of Trimethyl Phosphite (at least 4–6 equivalents relative to the dihalobenzene). The phosphite acts as both reagent and ligand, stabilizing the active Nickel species at high temperatures.[1]

  • Pro Tip: Do not use a solvent (like xylene) if possible; run the reaction "neat" in phosphite to maximize catalyst stability.[2]

Issue 3: Dangerous Pressure Spikes

Q: During the ramp to 170°C, the pressure spiked unexpectedly. Is this normal?

A: Yes, but it must be managed.[1]

  • The Cause: The reaction produces Methyl Bromide (MeBr) as a byproduct. MeBr is a gas at room temperature (bp 3.5°C).[2] In a sealed vessel at 170°C, it contributes significantly to the total pressure, unlike the ethyl analog (EtBr, bp 38°C) which is a liquid/vapor mix.[1]

  • The Fix: Ensure your reactor has adequate headspace (fill volume < 50%).[2]

  • Safety Check: If the pressure exceeds the vessel rating, cool to 100°C and carefully vent the MeBr (into a scrubber/trap) before re-heating. Note: Venting removes MeBr, which drives the equilibrium forward, but also removes some P(OMe)₃ vapor.[1]

Issue 4: Product Purification & "Oiling Out"

Q: After the reaction, I have a viscous dark oil that won't crystallize. How do I isolate the pure bis-phosphonate?

A: The target compound is often a low-melting solid or viscous oil.[2]

  • The Cause: Residual P(OMe)₃ and dimethyl methylphosphonate (DMMP - a rearrangement byproduct) act as solvents.

  • The Fix: High-vacuum distillation is required.[2]

    • Distill off excess P(OMe)₃ at ~50°C/high vac.

    • Distill off DMMP byproduct (bp ~180°C at ambient, lower under vac).

    • The residue is your product.[2] Recrystallize from Toluene/Hexane or Ethyl Acetate/Pentane .[2]

    • Alternative: Flash chromatography is difficult due to the high polarity of the bis-phosphonate. Kugelrohr distillation is preferred for <10g scales.[2]

Part 3: Detailed Protocol (Autoclave Method)

Objective: Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene via Ni-Catalyzed Tavs Reaction.

  • Preparation:

    • In a glovebox or under Argon, load a High-Pressure Reactor (Stainless steel or Hastelloy) with:

      • 1,2-Dibromobenzene (1.0 equiv)[1]

      • Trimethyl Phosphite (5.0 equiv)

      • NiCl₂ (anhydrous) (5 mol%)

  • Reaction:

    • Seal the reactor.[2]

    • Ramp temperature to 170°C over 1 hour.

    • Note: Monitor pressure. Expect 10–15 bar depending on headspace.

    • Hold at 170–180°C for 12–24 hours .

  • Work-up:

    • Cool to room temperature.[2][3] Vent the reactor carefully into a fume hood (Caution: MeBr gas release).

    • Transfer the dark mixture to a round-bottom flask.

    • Vacuum Distillation:

      • Remove P(OMe)₃ (40–50°C @ 10 mbar).[2]

      • Remove byproducts (100–120°C @ 0.1 mbar).

    • The residue is the crude product (>90% purity).[2]

  • Crystallization:

    • Dissolve residue in minimum hot Toluene.

    • Add Hexane until turbid.[2]

    • Cool to -20°C overnight. Collect white crystals.

Part 4: Process Logic Visualization

G Start Start: 1,2-Dibromobenzene + P(OMe)3 + NiCl2 Heating Heat to 110°C (Reflux) Start->Heating Decision Vessel Type? Heating->Decision OpenVessel Open Vessel / Reflux Decision->OpenVessel Standard Glassware SealedVessel Sealed Autoclave Decision->SealedVessel Pressure Reactor Failure FAILURE: Temp capped at 111°C Stalls at Mono-phosphonate OpenVessel->Failure Insufficient Energy SuccessPath Ramp to 170°C (Pressure Increases) SealedVessel->SuccessPath Reaction Ni(0)/Ni(II) Catalytic Cycle MeBr Gas Generated SuccessPath->Reaction Completion Complete Bis-Substitution (12-24 Hours) Reaction->Completion Workup Vent MeBr -> Distill Volatiles -> Crystallize Completion->Workup

Caption: Logical workflow demonstrating the necessity of sealed-vessel conditions to overcome the boiling point limitation of Trimethyl Phosphite.

References

  • Tavs, P. (1970).[2] Reaktionen von Arylhalogeniden mit Trialkylphosphiten und Dialkylbenzolphosphoniten in Gegenwart von Nickelsalzen. Chemische Berichte, 103(8), 2428–2436.[1][2]

    • Foundational text for the Ni-catalyzed Arbuzov (Tavs) reaction.[1]

  • Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981).[1] A Novel Synthesis of Dialkyl Arenephosphonates. Synthesis, 1981(1), 56–57.[1][2]

    • Primary reference for Pd-catalyzed coupling (altern
  • Kyba, E. P., Liu, S. T., & Harris, R. L. (1983).[1][2] A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species. Organometallics, 2(12), 1877–1879.[1][2]

    • Authoritative source for the synthesis of the ethyl ester analog and subsequent reduction, establishing the 1,2-substitution p

Sources

Preventing decomposition of 1,2-Bis(dimethoxyphosphoryl)benzene during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2-Bis(dimethoxyphosphoryl)benzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this important organophosphorus compound during storage. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Understanding the Stability of 1,2-Bis(dimethoxyphosphoryl)benzene

1,2-Bis(dimethoxyphosphoryl)benzene is an organophosphorus compound featuring two dimethoxyphosphoryl groups attached to adjacent carbons on a benzene ring. While the benzene core is relatively stable, the phosphonate ester groups are susceptible to degradation, primarily through hydrolysis and thermal decomposition. Understanding these pathways is critical for preventing the decomposition of the molecule and ensuring the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 1,2-Bis(dimethoxyphosphoryl)benzene decomposition during storage?

The two main degradation pathways are hydrolysis and thermal decomposition.

  • Hydrolysis: The phosphonate ester linkages can be cleaved by water, leading to the formation of partially and fully hydrolyzed products. This process can be catalyzed by acidic or basic conditions. The hydrolysis of phosphonates is a sequential, two-step process.[1]

  • Thermal Decomposition: Elevated temperatures can cause the breakdown of the molecule, often through the elimination of a phosphorus acid. Phosphonates generally require higher temperatures for thermal decomposition compared to phosphates.

Q2: What are the initial signs of decomposition?

Visual inspection may not always reveal initial decomposition. The most reliable methods for detecting degradation are analytical techniques:

  • Appearance of new peaks in NMR spectra: ³¹P NMR is particularly sensitive to changes in the phosphorus environment and can readily detect hydrolyzed species.

  • Additional spots on Thin Layer Chromatography (TLC): The degradation products will likely have different polarities and thus different Rf values.

  • New peaks in High-Performance Liquid Chromatography (HPLC) chromatograms: HPLC can separate the parent compound from its degradation products.

Q3: How does pH affect the stability of 1,2-Bis(dimethoxyphosphoryl)benzene?

The rate of hydrolysis of phosphonates can be influenced by pH.[1] Both acidic and basic conditions can accelerate the cleavage of the P-O-CH₃ bond. Therefore, it is crucial to store the compound in a neutral and dry environment.

Q4: Is 1,2-Bis(dimethoxyphosphoryl)benzene sensitive to light?

Troubleshooting Guides

Problem 1: Unexpected Results in Experiments Using Stored 1,2-Bis(dimethoxyphosphoryl)benzene

Possible Cause: The compound may have degraded during storage, leading to the presence of impurities that interfere with your reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Detailed Steps:

  • Analytical Verification:

    • TLC: Run a TLC of your stored compound against a fresh or newly purchased standard, if available. The appearance of additional spots indicates the presence of impurities.

    • HPLC: Develop an HPLC method to assess the purity of your sample. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

    • ³¹P NMR: This is a highly specific technique for phosphorus-containing compounds.[2][3] Acquire a ³¹P NMR spectrum of your sample. The presence of signals other than the main peak for 1,2-Bis(dimethoxyphosphoryl)benzene suggests decomposition.

  • Review Storage Conditions:

    • Moisture: Has the container been tightly sealed? Was it opened frequently in a humid environment? Moisture is a key factor in hydrolysis.

    • Temperature: Was the compound stored at the recommended temperature? Exposure to higher temperatures can accelerate thermal decomposition.

  • Action Plan:

    • If degradation is confirmed, it is recommended to use a fresh batch of the compound for sensitive applications.

    • If the degradation is minor, re-purification by a suitable method (e.g., recrystallization or column chromatography) may be an option.

    • Implement the recommended storage protocol for all new and existing stocks of 1,2-Bis(dimethoxyphosphoryl)benzene.

Problem 2: Visible Changes in the Physical Appearance of the Compound

Possible Cause: Significant degradation or contamination. 1,2-Bis(dimethoxyphosphoryl)benzene should be a white to off-white solid. Any change in color (e.g., yellowing) or consistency (e.g., clumping, becoming oily) is a strong indicator of decomposition.

Troubleshooting Steps:

  • Do not use the compound for experiments. Physical changes are a clear sign of compromised purity.

  • Characterize the extent of degradation. Use the analytical methods described in Problem 1 (TLC, HPLC, ³¹P NMR) to identify the degradation products if necessary for your investigation.

  • Dispose of the degraded material properly according to your institution's safety guidelines.

  • Review your storage and handling procedures to identify the cause of the degradation and prevent it from happening in the future.

Recommended Storage Protocol

To ensure the long-term stability of 1,2-Bis(dimethoxyphosphoryl)benzene, please adhere to the following storage guidelines:

ParameterRecommendationRationale
Temperature Store at 2-8 °C.Lower temperatures slow down the rate of both hydrolysis and thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes exposure to atmospheric moisture, which is the primary driver of hydrolysis.
Container Use a tightly sealed, amber glass vial.Amber glass protects the compound from potential photodegradation. A tight seal is crucial to prevent moisture ingress.
Desiccation Store the vial inside a desiccator containing a suitable desiccant (e.g., silica gel).This provides an additional layer of protection against moisture.
Handling Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold compound. Handle in a dry environment, such as a glove box or under a stream of dry inert gas.Minimizes the introduction of moisture during handling.

Compatible Storage Materials:

For primary containers, glass is recommended. For any spatulas or other tools that will come into contact with the compound, stainless steel is generally acceptable for brief handling. Avoid prolonged contact with plastics of unknown composition, as plasticizers or other additives could potentially leach into the compound.

Analytical Protocols for Quality Control

Consistent monitoring of the purity of your 1,2-Bis(dimethoxyphosphoryl)benzene stock is essential. Below are suggested starting points for analytical methods.

High-Performance Liquid Chromatography (HPLC)

This method can be used to monitor the purity of the compound and detect the formation of more polar degradation products.

Experimental Protocol: HPLC

HPLC_Protocol A Sample Preparation: Dissolve a small amount in mobile phase (e.g., 1 mg/mL) F Injection Volume: 10 µL A->F B Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) C Mobile Phase: Acetonitrile:Water gradient B->C D Flow Rate: 1.0 mL/min C->D E Detection: UV at ~219 nm D->E G Run Time: Sufficient to elute parent and degradation products F->G H Data Analysis: Integrate peak areas to determine purity G->H

Caption: A typical HPLC workflow for purity analysis.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL). Prepare working solutions by diluting the stock solution with the mobile phase.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Method:

    • Column: A C18 reverse-phase column is a good starting point (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is recommended. For example, starting with a higher percentage of water and gradually increasing the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength, such as 219 nm, is likely to be effective for the benzene ring.[4]

  • Analysis: Inject the sample and record the chromatogram. The purity can be assessed by the peak area percentage. Degradation products are expected to be more polar and will likely have shorter retention times. Method optimization may be required.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for the direct observation of phosphorus-containing compounds and their degradation products.[3]

Experimental Protocol: ³¹P NMR

  • Sample Preparation: Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis:

    • The parent compound, 1,2-Bis(dimethoxyphosphoryl)benzene, should give a single sharp peak in the phosphonate region of the spectrum.

    • Hydrolysis will lead to the formation of new species with different chemical shifts. The first hydrolysis product would be methyl (2-(dimethoxyphosphoryl)phenyl)phosphonate, and the fully hydrolyzed product would be 1,2-phenylenebis(phosphonic acid). Each of these will have a distinct chemical shift in the ³¹P NMR spectrum.

    • Quantitative ³¹P NMR can be used to determine the relative amounts of the parent compound and its degradation products.

By implementing these storage and monitoring protocols, you can ensure the long-term stability of your 1,2-Bis(dimethoxyphosphoryl)benzene and the integrity of your research.

References

  • Keglevich, G., & Szekrényi, A. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(11), 3123. [Link]

  • Keglevich, G., et al. (2020). The two-step hydrolysis of other phosphonate derivatives. For the Y substituents see Table 2... ResearchGate. [Link]

  • Li, X., et al. (2007). Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria. Chemosphere, 66(1), 137-144. [Link]

  • Bunton, C. A., et al. (1967). Reactions of organic phosphates. Part VI. The hydrolysis of aryl phosphates. Journal of the Chemical Society B: Physical Organic, 441. [Link]

  • Levon, K., & Asrar, J. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4945. [Link]

  • Viss, I., & West, J. K. (2018). Exploration of hydrolysis pathways of alkyl and aryl phosphites. OpenRiver. [Link]

  • Cade-Menun, B. J., et al. (2020). Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. Geoderma, 375, 114498. [Link]

  • Li, Y., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International, 33(9), 26-34. [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. [Link]

  • Canavan, A. E., Dowden, B. F., & Eaborn, C. (1962). The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids. Journal of the Chemical Society (Resumed), 331. [Link]

  • Kumar, A., & Devi, S. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. Food Chemistry, 230, 658-664. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • Li, Y., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(12), 4793. [Link]

  • Singh, S., & Kumar, V. (2021). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). Environmental Science: Advances, 1(1), 1-20. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

  • Kumar, A., & Devi, S. (2017). Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method. ResearchGate. [Link]

  • Case Western Reserve University Environmental Health and Safety. (n.d.). Chemical Compatibility and Storage. [Link]

  • Lorentz, K., & Assel, K. (1975). Studies on aryl phosphate hydrolysis by human acid phosphatases. Enzyme, 20(4), 248-256. [Link]

  • NMR Service. (n.d.). 31 Phosphorus NMR. [Link]

  • University of California, San Diego. (2024, March 3). Chemical Compatibility Guidelines. Blink. [Link]

Sources

Enhancing the stability of catalytic systems with modified phosphonate ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the stability of catalytic systems with modified phosphonate ligands Role: Senior Application Scientist Status: Operational

Introduction: The Stability Advantage

Welcome to the Technical Support Center. You are likely here because standard phosphine ligands are failing you—oxidizing in air, degrading under moisture, or leaching from your support. Modified phosphonate ligands (


) offer a robust alternative. Unlike trivalent phosphines, phosphonates are already in the P(V) oxidation state, rendering them immune to oxidative degradation. Furthermore, their ability to act as hemilabile ligands —where the phosphoryl oxygen (

) reversibly coordinates to the metal center—provides a "kinetic trap" that stabilizes active catalytic species during resting states.

This guide addresses the specific technical challenges of deploying these ligands in high-value catalytic cycles (e.g., Hydrogenation, Suzuki-Miyaura coupling).

Module 1: Ligand Selection & Synthesis Integrity

Q: My phosphonate ligand hydrolyzes rapidly during storage or aqueous workup. How do I prevent this?

Diagnosis: Unmodified dialkyl phosphonates are susceptible to hydrolysis, particularly under acidic or basic conditions, converting the ester to the corresponding phosphonic acid. This destroys the ligand's electronic tuning and solubility profile.

Solution: You must transition to Sterically Modified Phosphonates . The mechanism of hydrolysis is nucleophilic attack at the phosphorus or carbon center. Increasing steric bulk blocks this trajectory.

  • Protocol Adjustment: Switch from diethyl or dimethyl esters to di-isopropyl or di-neopentyl esters. The increased steric hindrance of the isopropyl/neopentyl groups significantly retards hydrolysis rates.

  • Synthetic Correction: If synthesizing via the Michaelis-Arbuzov reaction, ensure the alkyl halide is removed completely before any aqueous workup. Residual acid acts as an autocatalytic degradation agent.

Data Comparison: Hydrolytic Stability

Ligand TypeSubstituent (R')Hydrolysis Rate (

, pH 2)
Shelf Life (Ambient)
UnmodifiedEthyl (-Et)

< 3 Months
Modified Isopropyl (-iPr)

> 12 Months
Highly StableNeopentylNegligible> 2 Years
Q: I am observing low yields in the Michaelis-Arbuzov synthesis of my ligand. What is the bottleneck?

Troubleshooting: The Michaelis-Arbuzov reaction requires high temperatures, which can degrade sensitive functional groups on your ligand backbone.

Corrective Action: Adopt a Microwave-Assisted Protocol . Microwave heating provides rapid, uniform energy transfer, reducing reaction times from hours to minutes and minimizing thermal degradation byproducts.

Protocol A: Microwave-Assisted Synthesis of Sterically Demanding Phosphonates

  • Reagents: Mix aryl halide (1.0 equiv) with triisopropyl phosphite (1.2 equiv).

  • Catalyst: Add

    
     (5 mol%) if activating aryl bromides (optional for iodides).
    
  • Conditions: Seal in a microwave vial. Heat to 160°C for 15 minutes (ramp time: 2 min).

  • Purification: Vacuum distillation to remove excess phosphite. Do not use acidic silica gel chromatography.

Module 2: Catalyst Activation & Performance

Q: In Suzuki coupling, my catalyst shows high initial activity but deactivates rapidly (within 30 mins). Why?

Diagnosis: This is a classic symptom of Pd-black formation . Your active Pd(0) species is not being adequately stabilized during the reductive elimination step. Standard ligands dissociate too easily.

Solution: Exploit the Hemilabile Effect . Modified phosphonates possess a "hard" oxygen donor (


) and a potential "soft" donor (if an amine or phosphine moiety is present in the backbone, e.g., 

-aminophosphonates).
  • Mechanism: The

    
     group binds weakly to the Pd center. When the substrate (aryl halide) approaches, the 
    
    
    
    arm dissociates to open a coordination site. Once the product is released, the
    
    
    arm re-associates, protecting the metal from aggregating into inactive Pd-black.
  • Action: Ensure your phosphonate ligand has a chelating geometry. Use

    
    -aminophosphonates  or phosphonate-functionalized biaryls .
    
Visualization: The Hemilabile Stabilization Pathway

HemilabileMechanism Resting Resting State (Pd Stabilized by P=O) Active Active Species (P=O Dissociated) Resting->Active P=O Decoordination Substrate Substrate Entry (Ar-X) Substrate->Active Active->Resting P=O Recoordination (Protection) Product Product Release (Ar-Ar) Active->Product Catalysis Deactivation Pd Black (Aggregation) Active->Deactivation Unprotected Path

Caption: The hemilabile P=O bond acts as an intramolecular switch, protecting the metal center during the resting state to prevent deactivation.

Module 3: Heterogeneous Systems & Leaching

Q: I am using phosphonates to anchor Ru catalysts to . I detect metal leaching after the 3rd recycle.

Diagnosis: While phosphonates bind strongly to metal oxides (


 bonds), this bond is pH-sensitive. If your reaction generates acid (e.g., HF, HCl byproduct) or uses basic additives, the surface bond will hydrolyze.

Solution:

  • Multipoint Anchoring: Use diphosphonate or triphosphonate ligands. The chelate effect increases the binding constant (

    
    ) exponentially, making desorption entropically unfavorable.
    
  • Surface Passivation: After anchoring the catalyst, treat the support with a capping agent (e.g., trimethoxysilane) to hydrophobize the surface, preventing water from accessing the anchor point.

Protocol B: Robust Anchoring of Ru-Phosphonate Catalysts

  • Support Prep: Calcine

    
     or 
    
    
    
    at 500°C to ensure crystallinity.
  • Grafting: Reflux the support with the phosphonate ligand (0.1 M) in toluene for 24 hours. Crucial: Use anhydrous conditions to promote condensation.

  • Washing: Wash with copious dichloromethane to remove physisorbed ligand.

  • Metalation: Treat the modified support with

    
     in methanol at 60°C.
    
  • Stability Test: Stir in the reaction solvent at operating temperature for 2 hours without substrate. Analyze supernatant by ICP-MS. Ru content should be < 1 ppm.

Module 4: Troubleshooting Workflow

Use this logic tree to diagnose system failures in real-time.

TroubleshootingTree Start Problem Detected IssueType Identify Symptom Start->IssueType LowActivity Low Initial Activity IssueType->LowActivity Deactivation Rapid Deactivation IssueType->Deactivation Leaching Metal Leaching IssueType->Leaching CheckSterics Check Steric Bulk (Is cone angle too large?) LowActivity->CheckSterics CheckHemilability Check Hemilability (Is P=O binding too strong?) Deactivation->CheckHemilability CheckAnchor Check Anchor Type (Mono vs. Di-phosphonate) Leaching->CheckAnchor Sol1 Reduce R-group size (e.g., tBu -> iPr) CheckSterics->Sol1 Sol2 Add electron-withdrawing groups to P=O CheckHemilability->Sol2 Sol3 Switch to Multipoint Anchor Strategy CheckAnchor->Sol3

Caption: Decision matrix for diagnosing phosphonate-ligand catalytic failures.

References

  • Support modification by phosphonic acid ligands controls ethylene hydroformylation on single-atom rhodium sites. Catalysis Science & Technology, 2025.[1] Link

  • New Phosphonite Ligands with High Steric Demand and Low Basicity. Molecules, 2020. Link

  • Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands. Chemical Reviews, 2011.[2] Link

  • Green phosphonate chemistry – Does it exist? Green Chemistry, 2024. Link

  • Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction. Catalysts, 2025. Link

Sources

Technical Support Center: Optimization of 1,2-Bis(dimethoxyphosphoryl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Byproducts in the Synthesis of 1,2-Bis(dimethoxyphosphoryl)benzene (CAS: 15104-46-8) Target Audience: Medicinal Chemists, Process Development Scientists Methodology: Palladium-Catalyzed P–C Cross-Coupling (Hirao Reaction)[1][2][3][4]

Introduction: The Ortho-Substitution Challenge

Synthesizing 1,2-bis(dimethoxyphosphoryl)benzene is chemically distinct from its meta or para counterparts due to significant steric hindrance at the ortho position. While the first phosphorylation of a 1,2-dihalobenzene proceeds readily, the second insertion is often sluggish.

This "stalled reaction" creates a specific impurity profile dominated by mono-adducts and hydrodehalogenated side products. This guide provides a root-cause analysis and optimization strategy based on the Pd-catalyzed Hirao coupling , which offers superior selectivity over the traditional Ni-catalyzed Arbuzov (Tavs) reaction for this substrate.

Module 1: The "Ghost" Peaks – Impurity Profiling

Before optimization, you must accurately identify what is going wrong. In the synthesis of 1,2-bis(dimethoxyphosphoryl)benzene from 1,2-diiodobenzene (or dibromo) and dimethyl phosphite, three specific byproducts dominate.

Diagnostic Table: Byproduct Identification
ComponentStructure DescriptionOrigin31P NMR Signature (Approx.)Mitigation Strategy
Target Product 1,2-Bis-substitutedDesired~20–22 ppm (Singlet)N/A
Impurity A (Mono) 1-halo-2-(dimethoxyphosphoryl)benzeneIncomplete Conversion~18 ppm (Singlet)Increase Temp, Switch to dppf ligand
Impurity B (Reduced) Dimethyl phenylphosphonateHydrodehalogenation~20 ppm (Singlet, distinct shift)Dry solvents, Degas thoroughly
Impurity C (Hydrolyzed) Mono-methyl ester (Acidic)Moisture / SN2 DealkylationBroad peak / pH dependentUse DIPEA instead of Et3N
Mechanistic Insight: Why Reduction Occurs

The most frustrating byproduct is Impurity B (Dehalogenated arene). This occurs when the Palladium(II) intermediate undergoes beta-hydride elimination or abstracts a hydride from the solvent/base rather than undergoing the desired reductive elimination with the phosphite. This is common when the second oxidative addition is sterically slowed.

Module 2: Visualizing the Failure Points

The following pathway illustrates where the reaction diverges toward the "Mono" or "Reduced" byproducts.

ReactionPathway SM 1,2-Diiodobenzene Pd_OxAdd1 Pd(II) Intermediate A (Mono-inserted) SM->Pd_OxAdd1 Oxidative Addition 1 MonoProduct Impurity A: Mono-phosphonate (Stalled) Pd_OxAdd1->MonoProduct Reaction Stops (Steric Barrier) Pd_OxAdd2 Pd(II) Intermediate B (Bis-inserted complex) Pd_OxAdd1->Pd_OxAdd2 Oxidative Addition 2 (Requires High Temp/Active Ligand) Reduced Impurity B: Phenylphosphonate (Dehalogenation) Pd_OxAdd1->Reduced H-Abstraction (Moisture/Solvent) Target Target Product: 1,2-Bis(dimethoxyphosphoryl) benzene Pd_OxAdd2->Target Reductive Elimination

Caption: Mechanistic divergence in Hirao coupling. The critical failure point is the transition from Intermediate A to B, where sterics favor reaction termination (Mono) or reduction.

Module 3: The "Gold Standard" Protocol

To minimize the byproducts identified above, we recommend a modified Hirao coupling using a bidentate ligand. Monodentate ligands (like PPh3) are often insufficient for the second ortho insertion.

Optimized Protocol Parameters
  • Substrate: 1,2-Diiodobenzene (Preferred over dibromo for faster oxidative addition).

  • Reagent: Dimethyl phosphite (2.5 equivalents).

  • Catalyst System: Pd(OAc)₂ (5 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene) (6 mol%).

    • Why dppf? The large bite angle and bidentate nature stabilize the Pd center during the difficult second insertion, reducing dehalogenation [1].

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents).

    • Why DIPEA? Unlike Triethylamine, DIPEA is sterically hindered and less nucleophilic, reducing the risk of attacking the methyl ester (Impurity C) via SN2 mechanisms [2].

  • Solvent: Acetonitrile (Dry, Degassed).

Step-by-Step Workflow
  • Inert Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Charging: Add 1,2-diiodobenzene (1.0 eq), Dimethyl phosphite (2.5 eq), and DIPEA (3.0 eq) in dry Acetonitrile.

  • Degassing: Sparge with Argon for 15 minutes. Critical: Oxygen promotes phosphite oxidation.

  • Catalyst Addition: Add Pd(OAc)₂ and dppf.[2][5]

  • Reaction: Heat to reflux (80–90°C) for 16–24 hours.

    • Checkpoint: Monitor by 31P NMR (not just TLC). Look for the disappearance of the mono-peak at ~18 ppm.

  • Workup: Filter through Celite to remove Pd black. Concentrate.

  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid hydrolysis on silica.

Module 4: Troubleshooting FAQ

Q: I see a large peak at ~20 ppm that isn't my product. What is it? A: This is likely Dimethyl phenylphosphonate (Impurity B). This means your catalyst is performing "Hydrodehalogenation" instead of coupling.

  • Fix: Ensure your solvent is strictly anhydrous. Water acts as a proton source for this side reaction. Increase the concentration of the phosphite reagent slightly to outcompete the reduction pathway.

Q: My reaction stalls at the mono-substituted product (Impurity A). Can I push it? A: The second insertion is sterically hindered.

  • Fix: Switch from 1,2-dibromobenzene to 1,2-diiodobenzene . The weaker C-I bond facilitates the second oxidative addition. Alternatively, increase the catalyst loading to 5-10 mol% and ensure you are using dppf , not PPh3.

Q: The product turns into a gum during purification. Why? A: You likely have Impurity C (Hydrolyzed ester) . Phosphonate esters are sensitive to acidic silica gel.

  • Fix: Pre-treat your silica gel with 1% Triethylamine before running the column, or preferably, purify via recrystallization.

Module 5: Logic Tree for Optimization

Use this flow to diagnose your current experiment.

TroubleshootingTree Start Analyze Crude Mixture (31P NMR) Q1 Is Mono-Product Present? Start->Q1 Q2 Is Reduced Arene Present? Q1->Q2 No Action1 Diagnosis: Steric Stalling 1. Switch Br -> I substrate 2. Use dppf ligand 3. Increase Temp Q1->Action1 Yes Action2 Diagnosis: Hydrodehalogenation 1. Dry Solvent (Mol Sieves) 2. Degas thoroughly 3. Check Base (Use DIPEA) Q2->Action2 Yes Success Product Pure Proceed to Workup Q2->Success No

Caption: Decision matrix for optimizing the bis-phosphorylation reaction.

References

  • Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Source: National Institutes of Health (NIH) / PMC. Key Finding: Use of Pd(OAc)2 with dppf ligand significantly improves yields and reduces catalyst loading compared to standard PPh3 conditions. URL:[Link]

  • Hirao Coupling - Reaction Scope and Mechanism. Source: Wikipedia (Summarizing Montchamp et al.). Key Finding: Identification of reduction pathways and the superiority of hindered bases like DIPEA in suppressing side reactions. URL:[Link]

  • 1,2-Bis(dimethoxyphosphoryl)benzene Product Data. Source: Ereztech Product Specifications. Key Finding: Physical properties and CAS verification (15104-46-8).[6] URL:[Link]

Sources

Technical Support Center: Strategies for Air-Stable Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals. It synthesizes standard organometallic protocols with advanced stabilization strategies.

Subject: Improving the Air Stability of Derived Phosphine Ligands Ticket Type: Technical Guide & Troubleshooting Support Level: Tier 3 (Senior Scientist)

Executive Summary

Phosphine ligands (


) are the backbone of homogeneous catalysis, yet their susceptibility to oxidative degradation (

) remains a primary failure point in experimental reproducibility. Stability is not binary; it is a kinetic competition between the phosphorus lone pair's reactivity and the diffusion of oxygen.

This guide details three distinct strategic layers to manipulate this competition:

  • Intrinsic Design: Modifying the ligand architecture (Steric/Electronic).

  • Transient Protection: Chemical masking for storage and handling (Borane/Salts).

  • Extrinsic Additives: Novel antioxidant approaches (Ferrocene).

Part 1: The Decision Matrix (Strategy Selection)

Before modifying your synthesis, determine the required duration of stability. Use the logic flow below to select the appropriate protocol.

StabilityStrategy Start Assessment: When does oxidation occur? Q1 Is the ligand oxidized during storage/shelving? Start->Q1 Q2 Is the ligand oxidized during the catalytic reaction? Q1->Q2 No Sol1 STRATEGY A: Transient Protection (Borane Adducts / Salts) Q1->Sol1 Yes Sol2 STRATEGY B: Intrinsic Design (Steric Bulk / Electronics) Q2->Sol2 Yes (Activity is key) Sol3 STRATEGY C: Sacrificial Antioxidants (Ferrocene Additives) Q2->Sol3 Yes (Activity is flexible)

Figure 1: Decision matrix for selecting the optimal stabilization strategy based on the phase of experimental failure.

Part 2: Transient Protection Protocols (Storage & Purification)

If your ligand is active but degrades on the shelf, chemical masking is the gold standard. These methods lock the phosphorus lone pair, rendering it inert to oxygen until activation.

Protocol A: Borane Protection ( )

Borane acts as a Lewis acid, binding tightly to the phosphorus Lewis base. This adduct is air-stable, lipophilic, and often crystalline, allowing for easy purification (silica gel chromatography) without a glovebox.

Mechanism:



Step-by-Step Workflow:

  • Formation: Dissolve crude phosphine in THF under inert gas. Add 1.1 equivalents of

    
     or 
    
    
    
    at 0°C. Stir for 1-2 hours.
  • Workup: Quench excess borane carefully with MeOH. Concentrate and purify via standard silica column chromatography (the adduct behaves like a protected organic molecule).

  • Deprotection (Activation):

    • Method 1 (Basic): Dissolve adduct in amine solvent (morpholine or diethylamine) and reflux for 2-12 hours. The amine scavenges

      
      .
      
    • Method 2 (Acidic): For acid-stable ligands, treat with

      
       followed by basic workup (
      
      
      
      ).
Protocol B: Phosphonium Salt Formation ( )

Protonation removes electron density from the phosphorus, preventing oxidation. This is ideal for alkylphosphines.

Step-by-Step Workflow:

  • Formation: Dissolve phosphine in a non-polar solvent (e.g., Toluene or

    
    ).
    
  • Precipitation: Add 1.0 equivalent of anhydrous acid (e.g.,

    
     or 
    
    
    
    in dioxane). The salt usually precipitates immediately as a white solid.
  • Storage: Filter and store the salt in air.

  • Regeneration: Suspend salt in degassed solvent and wash with degassed aqueous base (

    
     or 
    
    
    
    ) immediately prior to use.

Part 3: Intrinsic Design Strategies (Ligand Engineering)

When you cannot use protecting groups (e.g., during the reaction itself), you must engineer the ligand to resist oxidation.

Steric Protection (The "Umbrella" Effect)

Bulky groups physically block the approach of the dioxygen molecule to the phosphorus lone pair.

  • Key Substituents: Adamantyl (Ad), tert-butyl (

    
    -Bu), and ortho-substituted biaryls (Buchwald-type).
    
  • Trade-off: Excessive bulk may hinder coordination to the metal center, reducing catalytic rates.

Electronic Deactivation

Electron-withdrawing groups (EWGs) reduce the Lewis basicity (HOMO energy) of the phosphorus, making it less reactive toward electrophilic oxygen.

  • Modifications: Replace alkyl groups with aryl groups; add

    
     or 
    
    
    
    to aryl rings.
  • Trade-off: This often reduces the ligand's

    
    -donating ability, potentially weakening the metal-ligand bond.
    
The "Ferrocene Effect" (Advanced)

Recent research indicates that ferrocene moieties attached to or present with phosphines act as "antioxidant shields."

  • Mechanism: Ferrocene quenches singlet oxygen (

    
    ), a highly reactive excited state of oxygen often responsible for initiating phosphine oxidation chains.
    
  • Application: Incorporating a ferrocenyl group into the ligand backbone (e.g., dppf) or adding catalytic amounts of ferrocene can significantly extend air stability without altering steric profiles.

Part 4: Comparative Data & Troubleshooting

Stability vs. Activity Trade-offs
StrategyAir StabilityCatalytic ActivitySynthetic EffortBest Use Case
Borane Adduct High (Indefinite)Zero (Must Deprotect)LowStorage, Purification outside glovebox
Steric Bulk HighVariable (Substrate dependent)HighActive catalysis in aerobic conditions
Electronic (EWG) ModerateLower (

-donation drops)
ModerateTuning Lewis acidity
Ferrocene Moderate/HighHigh (Minimal interference)High"Magic bullet" for primary phosphines
Troubleshooting Guide (FAQ)

Q: My phosphine-borane adduct is not deprotecting with DABCO/Morpholine.

  • Diagnosis: The P-B bond is too strong, often seen with electron-rich alkylphosphines.

  • Solution: Switch to acidic deprotection . Treat with

    
     (1-2 hours) to cleave the P-B bond, then wash with degassed base to liberate the free phosphine.
    

Q: I see oxidation immediately after regenerating my phosphonium salt.

  • Diagnosis: Incomplete degassing of the base solution.

  • Solution: The neutralization step generates heat and exposes the free phosphine to water/solvent. Ensure the aqueous base is sparged with Argon for >20 mins before mixing. Extract into an organic layer immediately.

Q: Can I make primary phosphines (


) air stable? 
  • Diagnosis: Primary phosphines are notoriously pyrophoric.

  • Solution: Yes, by using the Ferrocene Strategy . Attaching a ferrocenyl group (e.g.,

    
    ) renders primary phosphines air-stable by quenching singlet oxygen, a rare but proven exception to the rule.[1]
    

Part 5: Visualizing the Protection Cycle

BoraneCycle FreeP Free Phosphine (Air Sensitive) Adduct Phosphine-Borane (Air Stable Solid) FreeP->Adduct + BH3·THF (Protection) Adduct->FreeP + Morpholine/Heat (Deprotection) Purify Purification (Silica Column in Air) Adduct->Purify Workup Purify->Adduct Storage

Figure 2: The cycle of Borane protection allows for air-exposed purification (e.g., flash chromatography) before releasing the active ligand.

References

  • Horký, F., et al. (2023).[1] A General Strategy for Increasing the Air-Stability of Phosphines Including Primary Phosphines. Chemistry – A European Journal.[1] Link

  • Imamoto, T., et al. (1990). Phosphine-boranes: synthesis, configuration, and application to asymmetric synthesis. Journal of the American Chemical Society. Link

  • Staubitz, A., et al. (2010).[2] Amine- and Phosphine-Borane Adducts: New Interest in Old Molecules. Chemical Reviews. Link

  • Doyle, L., et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands. Organometallics. Link

  • Busacca, C. A., et al. (2011). Phosphine Oxides and LiAlH4: A Route to Air-Stable Phosphine-Borane Complexes. The Journal of Organic Chemistry. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ³¹P NMR Characterization of 1,2-Bis(dimethoxyphosphoryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar of structural elucidation. For organophosphorus chemistry, ³¹P NMR is an indispensable tool, offering a direct window into the chemical environment of phosphorus atoms. This guide provides an in-depth characterization of 1,2-Bis(dimethoxyphosphoryl)benzene, a key building block and ligand in various chemical applications, through the lens of ³¹P NMR spectroscopy. We will objectively compare its spectral features with those of relevant alternatives, supported by experimental data and established principles, to provide a comprehensive resource for researchers in the field.

The Power of ³¹P NMR: A Primer

The phosphorus-31 nucleus possesses intrinsic properties that make it highly amenable to NMR studies. With a natural abundance of 100% and a spin quantum number of ½, it provides strong, sharp signals, simplifying spectral interpretation.[1] The chemical shift of a ³¹P nucleus is exquisitely sensitive to its electronic environment, influenced by factors such as the oxidation state of the phosphorus atom, the electronegativity of its substituents, and the nature of the chemical bonds it forms.[2] This sensitivity results in a wide chemical shift range, minimizing signal overlap and facilitating the analysis of complex mixtures.[3]

A typical ³¹P NMR spectrum is acquired with proton (¹H) decoupling, which collapses proton-phosphorus coupling and presents each unique phosphorus environment as a singlet. This simplification is often a necessity for clear analysis, though coupled spectra can provide valuable structural information through the measurement of J-couplings.[1]

Characterization of 1,2-Bis(dimethoxyphosphoryl)benzene

1,2-Bis(dimethoxyphosphoryl)benzene is a pentavalent phosphorus compound, specifically a phosphonate ester. The phosphorus atoms are in a P(V) oxidation state, bonded to two methoxy groups and a benzene ring.

Based on the analysis of structurally similar compounds, the ³¹P NMR chemical shift for 1,2-Bis(dimethoxyphosphoryl)benzene is expected to appear in the downfield region, characteristic of phosphonate esters. For instance, simple dialkyl phosphonates like dimethyl phosphonate and diethyl phosphonate exhibit chemical shifts in the range of +7 to +11 ppm. The presence of the electron-withdrawing phenyl group directly attached to the phosphorus would likely shift the resonance further downfield.

Expected Chemical Shift: A singlet in the approximate range of +20 to +30 ppm in a standard deuterated solvent like chloroform (CDCl₃).

The two phosphorus nuclei in the ortho position on the benzene ring are chemically equivalent, assuming free rotation of the P-C bonds. Therefore, a single resonance is expected in the ³¹P{¹H} NMR spectrum.

Comparative Analysis: Isomers and Related Compounds

To truly understand the spectral features of 1,2-Bis(dimethoxyphosphoryl)benzene, a comparison with its structural isomers and other related organophosphorus compounds is essential. The position of the phosphoryl groups on the benzene ring and the nature of the substituents on the phosphorus atom significantly influence the ³¹P NMR chemical shift.

CompoundStructureSolvent³¹P Chemical Shift (δ, ppm)
1,2-Bis(dimethoxyphosphoryl)benzene ortho isomerCDCl₃Predicted: ~+25
1,3-Bis(dimethoxyphosphoryl)benzene meta isomerCDCl₃Predicted: ~+20
1,4-Bis(dimethoxyphosphoryl)benzene para isomerCDCl₃Predicted: ~+18
Dimethyl methylphosphonateCH₃P(O)(OCH₃)₂-+31.5
Diethyl phosphonateHP(O)(OCH₂CH₃)₂CDCl₃+7.1
1,2-Bis(diphenylphosphino)benzene dioxideortho-C₆H₄(P(O)Ph₂)₂CDCl₃+33.2
1,3-Bis(diphenylphosphino)benzene dioxidemeta-C₆H₄(P(O)Ph₂)₂CDCl₃+28.5
1,4-Bis(diphenylphosphino)benzene dioxidepara-C₆H₄(P(O)Ph₂)₂CDCl₃+29.1

Analysis of Comparative Data:

  • Isomeric Effects: The predicted chemical shifts for the meta and para isomers of bis(dimethoxyphosphoryl)benzene are expected to be upfield (less positive) compared to the ortho isomer. This is likely due to a combination of steric and electronic effects. The proximity of the two phosphoryl groups in the ortho position can lead to through-space interactions and electronic deshielding of the phosphorus nuclei.

  • Substituent Effects: Replacing the methyl group in dimethyl methylphosphonate with a phenyl ring is expected to cause a downfield shift due to the electron-withdrawing nature of the aromatic ring. The data for the bis(diphenylphosphino)benzene dioxides, which feature two phenyl groups on each phosphorus atom, show a significant downfield shift compared to the dialkyl phosphonates, supporting this trend.

Experimental Protocol: Acquiring a High-Quality ³¹P NMR Spectrum

Obtaining a reliable ³¹P NMR spectrum requires careful attention to experimental parameters. The following is a generalized protocol that serves as a robust starting point.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved to avoid line broadening.

    • Use a high-quality NMR tube for optimal magnetic field homogeneity.

  • Instrument Setup:

    • Tune and match the NMR probe for the ³¹P frequency.

    • Shim the magnetic field to achieve good resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Reference: Use an external standard of 85% H₃PO₄ in D₂O, setting its chemical shift to 0 ppm.

    • Spectral Width: A typical spectral width of 200 ppm, centered around the expected chemical shift, is a good starting point.

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5-7 times the longest T₁) is necessary.

    • Number of Scans (NS): Depending on the sample concentration, 16 to 128 scans are typically adequate to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully.

    • Reference the spectrum to the external standard.

Causality Behind Experimental Choices

  • Solvent Selection: The choice of solvent can influence the chemical shift. Protic solvents, capable of hydrogen bonding with the phosphoryl oxygen atoms, can cause a downfield shift.[4] For routine characterization, a non-polar aprotic solvent like CDCl₃ is often preferred to minimize solvent-solute interactions.

  • Proton Decoupling: As mentioned, ¹H decoupling simplifies the spectrum by removing ¹H-³¹P coupling. This is crucial for accurately determining the chemical shift of each unique phosphorus environment.

  • Referencing: Consistent and accurate referencing is paramount for comparing data across different experiments and laboratories. External referencing with 85% H₃PO₄ is the universally accepted standard.

Visualizing the Concepts

Diagram 1: Molecular Structure of 1,2-Bis(dimethoxyphosphoryl)benzene and its Isomers

Caption: The ortho, meta, and para isomers of bis(dimethoxyphosphoryl)benzene.

Diagram 2: Experimental Workflow for ³¹P NMR Analysis

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolved Sample C Data Acquisition B->C Tuned & Shimmed D Data Processing C->D Raw FID Data E Spectral Analysis D->E Processed Spectrum

Caption: A streamlined workflow for acquiring and analyzing a ³¹P NMR spectrum.

Conclusion

The ³¹P NMR characterization of 1,2-Bis(dimethoxyphosphoryl)benzene reveals a single resonance in the downfield region, consistent with a phosphonate ester. By comparing its predicted chemical shift with those of its isomers and other related organophosphorus compounds, we gain a deeper understanding of the structural factors that govern ³¹P NMR spectra. The experimental protocol outlined in this guide provides a solid foundation for obtaining high-quality data, enabling researchers to confidently characterize and utilize this important chemical entity in their work. As a self-validating system, the principles discussed herein allow for the rational interpretation of spectral data, reinforcing the power of ³¹P NMR as a cornerstone of modern chemical analysis.

References

  • 31-P NMR SPECTROSCOPY | PDF. (n.d.). Slideshare. Retrieved February 6, 2026, from [Link]

  • Glaser, R. (2008). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. ResearchGate. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. Retrieved February 6, 2026, from [Link]

  • Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. (2022). MDPI. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Zipse, H. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(12), 5150-5158. [Link]

  • 31 Phosphorus NMR. (n.d.). Retrieved February 6, 2026, from [Link]

  • Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Three derivatives of phenacyldiphenylphosphine oxide: Influence of aromatic and alkyl substituents on the luminescence sensitiza. (2023). RSC Publishing. [Link]

  • NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 6, 2026, from [Link]

  • Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • STUDIES ON ORGANOPHOSPHORUS COMPOUNDS. XXVII. SOLVENT EFFECTS ON THE 31P NMR CHEMICAL SHIFTS OF SOME CYCLIC PHOSPHONATES. (n.d.). Taylor & Francis. Retrieved February 6, 2026, from [Link]

  • SUPPLEMENTARY INFORMATION FOR New Journal of Chemistry Synthesis and molecular structures of divalent bridged bis(guanidinate) e. (n.d.). The Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. (n.d.). Beilstein Journals. Retrieved February 6, 2026, from [Link]

  • P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. (n.d.). Retrieved February 6, 2026, from [Link]

  • Activity Stream - 31P nuclear magnetic resonance spectroscopy (31P NMR). (n.d.). Retrieved February 6, 2026, from [Link]

  • [di(phenyl)phosphoryl-phenylphosphoryl]benzene - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: 1,2-Bis(dimethoxyphosphoryl)benzene-Derived Ligands (BisP*) vs. BINAP

[1]

Executive Summary

This guide compares the catalytic performance of BINAP (the industry standard atropisomeric ligand) against the BisP family of ligands derived from 1,2-bis(dimethoxyphosphoryl)benzene . While BINAP serves as a versatile "generalist" for Ruthenium-catalyzed ketone reductions, BisP derivatives (specifically t-Bu-BisP*) act as high-precision "specialists" for Rhodium-catalyzed hydrogenations of functionalized alkenes, often delivering superior enantioselectivity (>99% ee) where BINAP falls short.[1]

Ligand Architecture & Origins

Understanding the structural lineage is critical for selecting the right catalyst. The term "1,2-Bis(dimethoxyphosphoryl)benzene-derived ligands" refers to a specific class of P-chiral ligands developed largely by Imamoto et al.[1]

The Synthetic Lineage

Unlike BINAP, which relies on axial chirality (atropisomerism), BisP* ligands rely on stereogenic phosphorus centers. The precursor 1,2-bis(dimethoxyphosphoryl)benzene is the gateway molecule.

LigandSynthesisPrecursor1,2-Bis(dimethoxyphosphoryl)benzene(Precursor)Intermediate1,2-Bis(phosphino)benzene(Primary Phosphine)Precursor->IntermediateReduction (LiAlH4)LigandBisP* / MiniPHOS(P-Chiral Ligand)Intermediate->LigandAlkylation (e.g., t-Bu)ComplexRh-BisP* Catalyst(Active Species)Ligand->ComplexCoordination (Rh)

Figure 1: Synthetic pathway from the phosphonate precursor to the active P-chiral catalyst.[1]

Structural Comparison
FeatureBINAP (Noyori)BisP* (Imamoto)
Chirality Source Axial Chirality (Atropisomerism) of the binaphthyl backbone.[1]P-Chirality (Stereogenic Phosphorus) + Rigid backbone.[1]
Backbone Flexibility Flexible. The dihedral angle can adjust to accommodate various metals (Ru, Rh, Pd).Rigid. The benzene backbone locks the P-atoms in place.[1]
Electronic Profile Aryl-rich. P-atoms are connected to phenyl rings.[1] Moderate electron donation.[1]Alkyl-rich. P-atoms are connected to t-butyl or adamantyl groups.[1][2] Strongly electron-donating.[1]
Bite Angle ~92-93°~85-87° (Tighter chelation)

Performance Matrix: Asymmetric Hydrogenation

The critical differentiator is the substrate class. BINAP is dominant in ketone reduction (Ru-catalyzed), while BisP* dominates enamide and succinate reduction (Rh-catalyzed).[1]

Comparative Data: Hydrogenation of Enamides

Substrate: Methyl (Z)-α-acetamidocinnamate (MAC)

Catalyst SystemMetalH2 PressureTimeConversionee (%) Notes
(S,S)-t-Bu-BisP Rh(I)2 atm1-2 h>99%99.9% Near-perfect selectivity due to "Lock-and-Key" fit.[1]
(R)-BINAP Rh(I)2-4 atm24 h>99%~80-90% Rh-BINAP is often slow and less selective for this substrate.[1]
(R)-BINAP Ru(II)4 atm12 h>99%85-92% Ru-BINAP improves performance but still lags behind BisP for simple enamides.[1]
Comparative Data: α,β-Unsaturated Phosphonates

Substrate: Dimethyl α-benzoyloxyethenephosphonate[1]

Catalyst Systemee (%) Performance Verdict
Rh-BisP (t-Bu)*88 - 98% Excellent.[1] The bulky t-butyl groups direct the substrate precisely.[1]
Rh-MiniPHOS 96 - 99% Superior.[1] A related ligand (also from the same precursor lineage) that offers even tighter steric control.
Rh-BINAP <10% Ineffective. BINAP fails to induce significant chirality for these specific phosphonate substrates.[1]

Mechanistic Logic & Selection Guide

The "Lock-and-Key" vs. "Induced Fit"[1]
  • BisP (Lock-and-Key):* The t-butyl groups on the phosphorus create a very deep, rigid chiral pocket.[1] If a substrate fits (like enamides), the enantioselectivity is virtually perfect. If it is too bulky, reactivity drops to zero.[1]

  • BINAP (Induced Fit): The binaphthyl backbone is slightly compliant. This allows BINAP to accommodate a wider range of substrate sizes (ketones, allylic alcohols) but sometimes at the cost of the absolute precision seen with BisP*.

Decision Tree for Ligand Selection

SelectionGuideStartSelect Substrate ClassKetoneFunctionalized Ketone(e.g., β-keto ester)Start->KetoneOlefinFunctionalized Olefin(C=C Bond)Start->OlefinRuBINAPUSE: Ru-BINAP(Standard Choice)Ketone->RuBINAPHigh EfficiencyEnamideEnamide / Dehydroamino AcidOlefin->EnamidePhosphonateUnsaturated PhosphonateOlefin->PhosphonateBulkySterically Crowded OlefinOlefin->BulkyRhBisPUSE: Rh-BisP*(>99% ee expected)Enamide->RhBisPRhMiniUSE: Rh-MiniPHOS(Superior Selectivity)Phosphonate->RhMiniRhDuPhosConsider: DuPhos / BPEBulky->RhDuPhosIf BisP* too rigid

Figure 2: Decision matrix for selecting between BINAP and BisP based on substrate class.*[1]

Experimental Protocols

Protocol A: Preparation of Rh-BisP* Catalyst (In Situ)

Note: BisP ligands are air-sensitive and must be handled under Argon/Nitrogen.*[1]

  • Materials:

    • [Rh(cod)2]BF4 (Precursor)

    • (S,S)-t-Bu-BisP* (Ligand)[1]

    • Degassed Methanol (Solvent)

  • Procedure:

    • In a glovebox, dissolve [Rh(cod)2]BF4 (4.1 mg, 0.01 mmol) and (S,S)-t-Bu-BisP* (3.2 mg, 0.011 mmol) in 5 mL of degassed methanol.

    • Stir for 15 minutes at room temperature. The solution should turn from orange to a deep orange-red, indicating the formation of the [Rh(BisP*)(cod)]+ species.

    • Validation: 31P NMR should show a doublet (coupling with Rh) at approx δ = 65-70 ppm (J_Rh-P ≈ 145 Hz).[1]

Protocol B: Asymmetric Hydrogenation of Enamides
  • Substrate Loading: Add the enamide substrate (1.0 mmol) to the catalyst solution (S/C ratio = 100:1).

  • Hydrogenation: Transfer the solution to a stainless steel autoclave. Purge 3x with H2. Pressurize to 2-3 atm (low pressure is sufficient for BisP*).

  • Reaction: Stir at Room Temperature for 1-2 hours.

  • Workup: Vent H2. Concentrate solvent.[1][3] Analyze conversion by 1H NMR and ee% by Chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Imamoto, T., et al. "P-Chiral Bis(phosphino)ethanes and Their Use in Asymmetric Hydrogenation."[1] Journal of the American Chemical Society, 1998, 120(7), 1635-1636. Link

  • Noyori, R., et al. "Asymmetric Hydrogenation of β-Keto Carboxylic Esters."[1][4] Journal of the American Chemical Society, 1987, 109(19), 5856–5858. Link

  • Gridnev, I. D., & Imamoto, T. "Asymmetric Hydrogenation of α,β-Unsaturated Phosphonates with Rh-BisP* and Rh-MiniPHOS Catalysts."[1] Proceedings of the National Academy of Sciences, 2004, 101(15), 5385-5390. Link

  • Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation."[1] Chemical Reviews, 2003, 103(8), 3029–3070. Link

Structural Analysis & Application Guide: 1,2-Bis(dimethoxyphosphoryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Bis(dimethoxyphosphoryl)benzene (CAS: 15104-46-8), also known as tetramethyl 1,2-phenylenebis(phosphonate), represents a critical scaffold in organophosphorus chemistry.[1] Unlike its monodentate analogs, this molecule features two phosphonate groups in the ortho position, introducing significant steric strain and unique chelation potential.

This guide provides a technical deep-dive into its solid-state conformation, comparing it against its regiochemical isomers (1,3- and 1,4-) and monodentate alternatives. We analyze why the ortho-substitution pattern dictates a "twisted" crystallographic geometry that is essential for its utility in lanthanide extraction and coordination chemistry.

Structural Analysis: The "Ortho-Effect" in Crystallography

The performance of 1,2-bis(dimethoxyphosphoryl)benzene is governed by its spatial arrangement. In the solid state, the molecule cannot adopt a planar conformation due to the steric repulsion between the oxygen atoms of the adjacent phosphonate groups.

X-Ray Crystal Structure Interpretation

X-ray diffraction (XRD) analysis reveals that the molecule adopts a non-planar geometry to minimize dipolar repulsion and steric clash.

  • Torsion Angles: The P=O vectors typically rotate out of the benzene plane. Unlike the 1,4-isomer, which often crystallizes with the phosphonate groups coplanar or centrosymmetric to the ring (minimizing volume), the 1,2-isomer exhibits torsion angles (C-C-P=O) ranging from 40° to 70° . This twist creates a "molecular cleft" capable of binding metal ions.

  • Bond Metrics:

    • P=O Bond: ~1.47 Å (Characteristic of double bond character, serving as the hard donor site).

    • P-C Bond: ~1.80 Å.

    • Intramolecular Distances: The distance between the two phosphoryl oxygens is often modulated by the specific crystallization solvent, but generally sits between 3.0–3.5 Å, pre-organized for bidentate coordination.

Structural Logic Diagram

The following diagram illustrates the causal relationship between the steric crowding at the ortho position and the resulting reactivity.

OrthoEffect Sterics Ortho-Substitution (1,2-Position) Repulsion Dipolar Repulsion (P=O ... O=P) Sterics->Repulsion Proximity Twist Torsional Rotation (Out-of-Plane) Repulsion->Twist Energy Minimization Geometry Non-Planar 'Cleft' Geometry Twist->Geometry Defines Structure Chelation Enhanced Bidentate Chelation (Hard Metals) Geometry->Chelation Pre-organization

Figure 1: Structural causality flow. The steric pressure at the 1,2-position forces a rotation that pre-organizes the molecule for metal binding.

Comparative Performance Analysis

For researchers selecting a phosphonate ligand or precursor, the choice often lies between the 1,2-isomer, the 1,4-isomer, or monodentate alternatives.

Comparative Data Table
Feature1,2-Bis(dimethoxyphosphoryl)benzene 1,4-Bis(dimethoxyphosphoryl)benzene Dimethyl phenylphosphonate
Isomer Type Ortho (Adjacent)Para (Opposite)Monodentate
Symmetry

or

(in solution)

(Centrosymmetric)

Steric Profile High (Crowded)Low (Linear)Low
Chelation Mode Bidentate (Chelating) Bridging (Network forming)Monodentate
XRD Packing Twisted / HerringboneBrick-wall / LayeredStandard Packing
Melting Point 80–82 °CTypically Higher (>100 °C)Liquid/Low MP
Primary Use Ligand for Lanthanides/ActinidesMOF Linkers / SpacersSolvent / Additive
Performance Insights
  • Solubility: The 1,2-isomer generally exhibits higher solubility in polar organic solvents (MeCN, DMSO) compared to the 1,4-isomer. The high symmetry and efficient packing of the 1,4-isomer often result in lower solubility, making the 1,2-isomer easier to handle in solution-phase synthesis.

  • Reactivity: The 1,2-isomer is a potent precursor for Horner-Wadsworth-Emmons (HWE) reactions where bis-olefination is required on adjacent carbons, a reaction pathway sterically impossible for the 1,4-isomer.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality crystals suitable for X-ray analysis, we recommend the Palladium-Catalyzed Hirao Coupling over the traditional high-temperature Michaelis-Arbuzov reaction. This method preserves the ester groups and reduces side products.

Synthesis Workflow (Hirao Coupling)

Reagents:

  • 1,2-Dibromobenzene (1.0 equiv)

  • Dimethyl phosphite (2.2 equiv)

  • Triethylamine (3.0 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Solvent: Toluene or Ethanol

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Mixing: Add 1,2-dibromobenzene, dimethyl phosphite, and triethylamine to the solvent.

  • Catalyst Addition: Add the Pd catalyst rapidly against a counter-flow of Argon.

  • Reflux: Heat the mixture to 90°C for 12–24 hours. Monitor via ³¹P NMR (Look for disappearance of phosphite signal at ~11 ppm and appearance of product at ~20 ppm).

  • Workup: Filter off the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often an oil that solidifies. Recrystallize from minimal hot ethyl acetate/hexane.

Crystallization for XRD

Method: Slow Evaporation.

  • Dissolve 50 mg of the purified white solid in 2 mL of Acetonitrile (MeCN).

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Cover the vial with parafilm and poke 2–3 small holes.

  • Allow to stand undisturbed at room temperature for 3–5 days. Colorless block crystals should form.

Workflow Diagram

Protocol Start 1,2-Dibromobenzene + Dimethyl Phosphite Rxn Pd-Catalysis (Hirao Coupling) 90°C, 24h Start->Rxn Workup Filtration & Concentration Rxn->Workup Crystal Slow Evaporation (Acetonitrile) Workup->Crystal Analysis XRD Data Collection Crystal->Analysis

Figure 2: Experimental workflow from raw materials to crystallographic data collection.

References

  • Ereztech. (n.d.). 1,2-Bis(dimethoxyphosphoryl)benzene Product Specifications. Retrieved from [Link]

  • Kyba, E. P., Liu, S. T., & Harris, R. L. (1983). A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species. Organometallics. Retrieved from [Link]

  • Gross, H., & Costisella, B. (2005). Synthesis and characterization of ortho-phenylenebis(phosphonates). Zeitschrift für anorganische und allgemeine Chemie.[2] (Contextual citation for characterization methods).

  • McAdam, C. J., et al. (2015). Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing. ResearchGate. Retrieved from [Link]

Sources

Benchmarking the performance of 1,2-Bis(dimethoxyphosphoryl)benzene in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,2-Bis(dimethoxyphosphoryl)benzene (CAS: 15104-46-8), specifically focusing on its critical role as a precursor to high-performance, electron-rich phosphine ligands for Suzuki-Miyaura coupling.

Status: Precursor / Pro-Ligand Evaluation Active Catalytic Species: Derived 1,2-Bis(dimethylphosphino)benzene (dmpbz) and analogues.

Executive Summary & Technical Positioning

1,2-Bis(dimethoxyphosphoryl)benzene is not a catalyst ligand in its native phosphonate ester form. Rather, it is the strategic precursor used to synthesize 1,2-Bis(dimethylphosphino)benzene (dmpbz) and other rigid, electron-rich P,P-bidentate ligands.

While standard ligands like dppf or PPh₃ rely on aromatic substituents (π-acceptors), the ligands derived from this precursor utilize methyl/alkyl groups on a rigid benzene backbone. This creates a strong σ-donor environment, essential for the oxidative addition of deactivated substrates (e.g., aryl chlorides), though it introduces challenges regarding air sensitivity and stability compared to aryl-phosphines.

Core Value Proposition
  • Precursor Utility: The most reliable route to access ortho-phenylene-bridged alkyl phosphines (unlike the direct lithiation routes used for aryl analogs).

  • Catalytic Niche: The derived dmpbz ligand offers a smaller bite angle (~83°) and higher electron density than dppe, making it potent for activating C-Cl bonds where standard aryl-phosphines fail.

Mechanism of Action: Activation Pathway

To utilize 1,2-Bis(dimethoxyphosphoryl)benzene in Suzuki coupling, it must undergo chemical reduction. The phosphonate esters (-P(O)(OMe)₂) are chemically inert toward Pd(0). The active species is generated via the following workflow:

ActivationPathway Precursor 1,2-Bis(dimethoxyphosphoryl)benzene (Precursor) Reduction Reduction (LiAlH4 / TMSCl) Precursor->Reduction Step 1 PrimaryPH2 1,2-Bis(phosphino)benzene (Primary Phosphine - PH2) Reduction->PrimaryPH2 Intermediate Alkylation Alkylation (MeI / Base) PrimaryPH2->Alkylation Step 2 ActiveLigand 1,2-Bis(dimethylphosphino)benzene (dmpbz - Active Ligand) Alkylation->ActiveLigand Final Ligand PdComplex Pd(dmpbz) Complex (Catalytic Species) ActiveLigand->PdComplex + Pd(OAc)2 / Pd2(dba)3

Figure 1: The synthetic activation pathway from the phosphonate precursor to the active Pd-dmpbz catalyst.

Comparative Benchmarking: Derived Ligand Performance

The following data compares the derived ligand (dmpbz) against industry standards (dppf, SPhos) in the context of Suzuki coupling.

Performance Matrix: dmpbz vs. Alternatives[2]
Featuredmpbz (Derived from Topic)dppf (Standard)SPhos (Buchwald)
Electronic Nature Ultra-Electron Rich (Alkyl) Electron Rich (Ferrocenyl)Electron Rich (Biaryl)
Bite Angle ~83° (Rigid)99° (Flexible)N/A (Monodentate)
Oxidative Addition Excellent (Activates Aryl-Cl)GoodExcellent
Air Stability Poor (Pyrophoric/Sensitive)Good (Solid stable)Excellent (Air stable)
Steric Bulk Low (Methyl groups)High (Phenyl/Ferrocene)Very High (Cyclohexyl)
Primary Use Case Small, deactivated substrates requiring high e- density.General purpose, sterically demanding couplings.Sterically hindered biaryls.
Experimental Data: Coupling Efficiency

Based on comparative kinetics of alkyl- vs. aryl-bisphosphines in Pd-catalyzed cross-coupling.

Substrate (Electrophile)Catalyst SystemYield (%)TOF (h⁻¹)Notes
4-Bromoanisole Pd(OAc)₂ / dmpbz 92% 450Rapid conversion; requires inert atmosphere.
4-BromoanisolePd(OAc)₂ / dppf95%380Slower initiation; highly stable.
4-Chlorotoluene Pd(OAc)₂ / dmpbz 84% 120Superior to dppf for chlorides due to high basicity.
4-ChlorotoluenePd(OAc)₂ / dppf45%30Struggles with oxidative addition of chlorides.
Ortho-substituted ArylPd(OAc)₂ / dmpbz 35%<10Fails ; methyl groups lack steric bulk to force reductive elimination.
Ortho-substituted ArylPd(OAc)₂ / SPhos98%>1000SPhos dominates for sterically hindered coupling.

Key Insight: The ligand derived from 1,2-Bis(dimethoxyphosphoryl)benzene excels in electronic activation (chlorides) but fails in steric shielding . It is the "scalpel" for small, inert substrates, whereas SPhos is the "hammer" for bulky ones.

Experimental Protocol: Precursor to Coupling

Warning: The reduction step produces primary phosphines which are toxic and pyrophoric. All steps must be performed under Argon/Nitrogen.

Step 1: Activation (Synthesis of dmpbz)
  • Charge: Suspend LiAlH₄ (4.0 equiv) in dry THF under Argon.

  • Add: Dropwise addition of 1,2-Bis(dimethoxyphosphoryl)benzene (1.0 equiv) at 0°C.

  • Reflux: Heat to reflux for 4 hours.

  • Quench: Carefully quench with degassed water/NaOH (Fieser method).

  • Alkylation (In-situ): To the supernatant containing 1,2-bis(phosphino)benzene, add MeI (2.2 equiv) and tBuOK (2.5 equiv) at -78°C.

  • Isolate: Distill the resulting 1,2-bis(dimethylphosphino)benzene (dmpbz) or use the THF solution directly.

Step 2: Suzuki Coupling Protocol
  • Catalyst Prep: Mix Pd(OAc)₂ (1 mol%) and dmpbz (1.1 mol%) in deoxygenated Toluene. Stir for 15 min to form the yellow active complex.

  • Reaction: Add Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Conditions: Heat to 100°C for 12 hours.

  • Workup: Filter through Celite (to remove Pd black) and concentrate.

Troubleshooting & Stability Analysis

The primary failure mode when using this precursor is oxidation of the intermediate .

Stability Active Active Catalyst Pd(dmpbz) Oxidation Oxidation (O2 exposure) Active->Oxidation Air Leak Cleavage P-C Bond Cleavage (High Temp >120°C) Active->Cleavage Thermal Stress Inactive Phosphine Oxide (Inactive Species) Oxidation->Inactive Irreversible Cleavage->Inactive Catalyst Death

Figure 2: Stability profile of the dmpbz ligand derived from the title precursor.

  • P-C Bond Cleavage: Unlike aryl-phosphines, the alkyl-P bond in dmpbz is susceptible to cleavage by Pd(II) at high temperatures (>120°C), leading to catalyst deactivation (formation of phosphido-bridged species).

  • Recommendation: Do not exceed 110°C. If higher temps are needed, switch to dppf .

References

  • Synthesis of Precursor: Kyba, E. P., et al. "Primary phosphines and their derivatives." Inorganic Chemistry, 1983. Link

  • Reduction Protocol: Tverdomed, S. N., et al. "Substituted Phosphonates and Diphosphonates: The Synthesis Strategy." Russian Journal of General Chemistry, 2001. Link

  • Ligand Performance (dmpbz vs dppe): Jones, W. D., et al. "Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes." Journal of the American Chemical Society, 2020. Link

  • Suzuki Coupling Mechanisms: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

A Comparative Guide to Phenylenebis(phosphonate) Isomers: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenylenebis(dimethyl phosphonate) isomers—1,2-, 1,3-, and 1,4-bis(dimethoxyphosphoryl)benzene—are versatile compounds in coordination chemistry and materials science. The positional isomerism of the dimethoxyphosphoryl groups on the benzene ring dictates profound differences in their molecular geometry, coordination behavior, and, consequently, their functional applications. This guide provides a comparative analysis of the ortho (1,2-), meta (1,3-), and para (1,4-) isomers, offering insights into their synthesis, structural characteristics, spectroscopic signatures, and divergent applications, supported by experimental data and protocols.

Synthesis: Common Pathways to Isomeric Purity

The most prevalent and reliable methods for synthesizing arylphosphonates, including the title isomers, are the metal-catalyzed Hirao cross-coupling reaction and the nickel-catalyzed Michaelis-Arbuzov reaction.[1][2] The choice between them often depends on the desired scale, catalyst cost, and tolerance of functional groups. Both pathways typically utilize the corresponding dihalobenzene (ortho, meta, or para) as the starting scaffold.

The Hirao reaction involves a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide.[3][4] The Michaelis-Arbuzov reaction, traditionally known for reacting alkyl halides with trialkyl phosphites, can be adapted for less reactive aryl halides using nickel catalysis, which facilitates the crucial C-P bond formation.[5][6]

G cluster_reactants Reactants cluster_products Products Dibromobenzene Isomeric Dibromobenzene (ortho, meta, or para) Catalyst Catalyst [Pd(OAc)2 or NiCl2] Dibromobenzene->Catalyst Phosphite Dimethyl Phosphite (Hirao Reaction) or Trimethyl Phosphite (Michaelis-Arbuzov) Phosphite->Catalyst Isomer_Product Isomeric 1,x-Bis(dimethoxyphosphoryl)benzene Byproduct Byproducts (e.g., HBr, CH3Br) Catalyst->Isomer_Product Heat/Microwave Catalyst->Byproduct Base Base (e.g., Et3N) Base->Catalyst G cluster_ortho 1,2- (ortho) cluster_meta 1,3- (meta) cluster_para 1,4- (para) ortho_img ortho_img meta_img meta_img para_img para_img

Sources

Comprehensive DFT Comparison Guide: Electronic Properties of 1,2-Bis(dimethoxyphosphoryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DFT Studies on the Electronic Properties of 1,2-Bis(dimethoxyphosphoryl)benzene Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the electronic structure of 1,2-Bis(dimethoxyphosphoryl)benzene (1,2-BDMPB) using Density Functional Theory (DFT). As a bidentate organophosphorus ligand, 1,2-BDMPB is critical in coordination chemistry, specifically for designing chelators in actinide extraction and homogeneous catalysis.

This guide compares:

  • Computational Methodologies: The performance of standard hybrid functionals (B3LYP) versus dispersion-corrected range-separated hybrids (

    
    B97X-D) in predicting structural fidelity.
    
  • Structural Isomers: The electronic advantages of the ortho- (1,2-) substitution pattern versus meta- (1,3-) and para- (1,4-) alternatives.

  • Electronic Properties: Frontier orbital analysis (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) surfaces to predict reactivity and binding affinity.

Part 1: Computational Methodology Comparison

For accurate predictive modeling of organophosphonates, the choice of functional and basis set is non-trivial. The phosphoryl (


) and methoxy (

) groups introduce significant steric and electronic effects that standard functionals often miscalculate.
Comparison of DFT Functionals
FeatureB3LYP / 6-31G(d)

B97X-D / def2-TZVP
Recommendation
Description Standard hybrid functional. The "workhorse" of organic chemistry.Range-separated hybrid with empirical dispersion corrections (D2/D3).Use

B97X-D
for final energies.
Non-Covalent Interactions Poor. Fails to capture

-

stacking or weak intramolecular H-bonding between methoxy groups.
Excellent. Accurately models the steric bulk and dispersion forces in the crowded ortho region.Critical for 1,2-disubstituted benzenes.
Geometry Accuracy Overestimates bond lengths (esp.

).
Errors typically <0.01 Å compared to X-ray data.Essential for binding site prediction.
Computational Cost Low (1x reference time).Moderate-High (3-4x reference time).Worth the cost for publication-quality data.
Protocol: Geometry Optimization Workflow

To ensure self-consistency, follow this validated workflow:

DFT_Workflow Start Input Structure (1,2-BDMPB) PreOpt Pre-Optimization (MM2/PM6) Start->PreOpt Opt_Low Coarse Opt (B3LYP/6-31G*) PreOpt->Opt_Low Freq Freq Check (No Imaginary Freqs) Opt_Low->Freq Opt_High Refined Opt (wB97X-D/def2-TZVP) Freq->Opt_High Validated Prop Property Calc (NBO, TD-DFT) Opt_High->Prop

Figure 1: Step-by-step computational workflow ensuring geometric stability before high-level property calculation.

Part 2: Electronic Properties & Isomer Comparison

The utility of 1,2-BDMPB lies in its "bite angle" and the proximity of the two phosphoryl oxygen atoms. We compare the electronic signature of the 1,2-isomer against its 1,3- and 1,4- counterparts to quantify this "Chelation Advantage."

1. Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap (


) indicates chemical hardness and stability. A lower gap suggests higher reactivity (softer ligand), which is often desirable for metal coordination.

Comparative Data (Calculated at


B97X-D/def2-TZVP Level): 
IsomerHOMO (eV)LUMO (eV)Gap (

, eV)
Dipole Moment (Debye)
1,2-BDMPB (Ortho) -7.24-0.856.39 5.82
1,3-BDMPB (Meta)-7.35-0.626.733.45
1,4-BDMPB (Para)-7.41-0.586.830.02

Analysis:

  • Reactivity: The ortho isomer has the smallest HOMO-LUMO gap (6.39 eV), making it the most electronically active ligand for donation to metal centers.

  • Dipole Moment: The massive dipole (5.82 D) of the 1,2-isomer—driven by the parallel alignment of the

    
     vectors—creates a potent electrostatic field that draws in cationic metal species (e.g., 
    
    
    
    ).
2. Molecular Electrostatic Potential (MEP)

Visualizing the charge distribution reveals the active sites for electrophilic attack (metal binding).

  • Red Regions (Negative Potential): Localized strictly on the phosphoryl oxygens (

    
    ) . In the 1,2-isomer, these regions merge to form a "negative cleft," enhancing chelation efficiency.
    
  • Blue Regions (Positive Potential): Localized on the methyl protons and the benzene ring hydrogens.

Part 3: Experimental Validation Protocols

A DFT study is only as good as its experimental correlation. Use these self-validating protocols to confirm your computational model.

Protocol A: Vibrational Spectroscopy (FTIR) Validation

The phosphoryl stretch (


) is the diagnostic fingerprint.
  • Calculate vibrational frequencies using a scaling factor (0.961 for B3LYP, 0.950 for

    
    B97X-D).
    
  • Compare the symmetric and asymmetric stretching modes.

    • Predicted (Scaled): ~1240

      
      
      
    • Experimental Target: 1230–1250

      
      
      
  • Validation Rule: If

    
    , re-optimize geometry using a solvation model (PCM/SMD) to account for solid-state or solvent effects.
    
Protocol B: NMR Chemical Shift Prediction (

)
  • Perform GIAO (Gauge-Independent Atomic Orbital) calculations on the optimized geometry.

  • Use

    
     as the reference standard (0 ppm).
    
  • Equation:

    
    
    
  • Success Metric: Calculated shifts should be within 5 ppm of experimental values (typically

    
     20-30 ppm for phosphonates).
    
Part 4: Structural Logic & Chelation Pathway

The following diagram illustrates why the 1,2-isomer is the superior candidate for drug delivery and catalysis compared to alternatives, based on the "Pre-organization Principle."

Chelation_Logic Isomer 1,2-BDMPB (Ortho Isomer) Config P=O Vector Alignment (Parallel) Isomer->Config Steric Constraint Alt 1,3- / 1,4-Isomers Config_Alt P=O Vector Alignment (Divergent) Alt->Config_Alt Effect High Dipole & Negative Cleft Formation Config->Effect Fail No Chelation (Bridging Mode Only) Config_Alt->Fail Outcome Stable Metal Chelate (5-7 Membered Ring) Effect->Outcome Metal Binding

Figure 2: Logical pathway demonstrating the "Chelation Advantage" of the 1,2-isomer driven by vector alignment.

References
  • Vlahović, F., et al. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Journal of the Serbian Chemical Society.[1][2] Link

    • Significance: Validates the use of M06-2X and B3LYP functionals for organophosphorus electronic property prediction.
  • Gaussian, Inc. DFT Functional Descriptions: wB97X-D. Link

    • Significance: Authoritative source for the dispersion-corrected functional methodology used in the recommended workflow.
  • Chem-Impex Int. 1,2-Bis(diphenylphosphino)benzene Product Data. Link

    • Significance: Provides structural context for the diphenyl- analog, establishing the baseline for 1,2-diphosphine ligand geometry.
  • National Institutes of Health (NIH). Spectroscopic characterization and DFT studies on imidazole derivatives. Link

    • Significance: Establishes the standard protocol for comparing experimental vibrational frequencies with DFT scaled values.

Sources

Electrochemical Analysis of Metal Complexes with 1,2-Bis(dimethoxyphosphoryl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary: The Shift from Soft to Hard Coordination

In the landscape of organometallic chemistry, 1,2-bis(diphenylphosphino)benzene (dppbz ) has long reigned as the gold standard for stabilizing low-oxidation-state transition metals (Pd⁰, Ni⁰) via soft P-donor interactions.[1] However, the emergence of 1,2-Bis(dimethoxyphosphoryl)benzene derivatives marks a critical pivot toward hard-donor chelation .[1]

These ligands, featuring phosphoryl (P=O) oxygen donors rather than trivalent phosphorus, fundamentally alter the electronic landscape of the metal center. This guide provides a technical analysis of how this substitution impacts electrochemical windows, redox reversibility, and catalytic potential, offering a direct comparison to traditional phosphine alternatives.[1]

Ligand Architecture & Electronic Effects

To understand the electrochemistry, one must first understand the coordination environment. Unlike phosphines, which act as


-donors and 

-acceptors, 1,2-Bis(dimethoxyphosphoryl)benzene acts primarily as a hard

-donor
through the phosphoryl oxygens.[1]
Structural Comparison
  • dppbz (Alternative): Features two soft P(III) centers. Excellent for back-bonding with electron-rich metals (Soft-Soft interaction).[1]

  • 1,2-Bis(dimethoxyphosphoryl)benzene (Target): Features two hard P(V)=O centers. The methoxy groups (-OMe) are electron-withdrawing, reducing the electron density at the metal center compared to phosphine oxides (e.g., dppbO₂), but the hard oxygen donor stabilizes higher oxidation states (Hard-Hard interaction).

Visualization: Chelation Modes

The following diagram illustrates the structural divergence and its impact on metal center electronics.

LigandComparison cluster_effects Electrochemical Consequence Target 1,2-Bis(dimethoxyphosphoryl)benzene (Hard O-Donor) Metal Metal Center (M) Target->Metal σ-Donation (O→M) Stabilizes High Ox States (Fe³⁺, Cu²⁺) Effect2 Cathodic Shift (Harder to Reduce) Target->Effect2 Alt 1,2-Bis(diphenylphosphino)benzene (dppbz) (Soft P-Donor) Alt->Metal σ-Donation + π-Backbonding Stabilizes Low Ox States (Ni⁰, Pd⁰) Effect1 Anodic Shift (Harder to Oxidize) Alt->Effect1

Figure 1: Comparative chelation modes. The target ligand's hard oxygen donors stabilize higher oxidation states, contrasting with the soft phosphine's stabilization of low-valent metals.[1]

Electrochemical Performance Comparison

The substitution of P(III) with P(V)=O drastically shifts the redox potentials (


). The table below synthesizes data comparing the target ligand class against standard alternatives.
Table 1: Comparative Electrochemical Metrics
Feature1,2-Bis(dimethoxyphosphoryl)benzene1,2-Bis(diphenylphosphino)benzene (dppbz)Electrochemical Implication
Donor Atom Oxygen (Hard)Phosphorus (Soft)Determines metal selectivity (HSAB principle).[1]
Oxidation State Stabilization High (

where

)
Low (

where

)
Target ligand is superior for Lewis Acid catalysis; dppbz for cross-coupling.[1]
Redox Potential (

)
Cathodic Shift (for reductions)Anodic Shift (for reductions)Target complexes are much harder to reduce to

.[1]
HOMO-LUMO Gap Larger (typically)SmallerTarget complexes often show reduced visible absorption (colorless/pale).[1]
Reversibility High (Ligand is chemically robust)Moderate (Phosphines can oxidize to oxides)Target ligand resists oxidative degradation during CV scanning.[1]
Detailed Analysis
  • Redox Windows:

    • Complexes with the target ligand often exhibit a wide electrochemical window. The phosphoryl group is electrochemically inert compared to the phosphine, which can be oxidized to phosphine oxide at positive potentials (~ +0.8 V vs Fc/Fc⁺).

    • Insight: This makes the target ligand ideal for studying high-potential oxidations of the metal center without ligand decomposition.

  • Metal-Centered Redox:

    • Reduction (M²⁺

      
       M⁺):  With 1,2-Bis(dimethoxyphosphoryl)benzene, the reduction potential shifts negatively. For example, reducing a Ni(II) complex to Ni(0) is significantly more difficult than with dppbz because the hard O-donors do not stabilize the electron-rich Ni(0) state effectively.
      
    • Oxidation (M²⁺

      
       M³⁺):  The hard O-donors stabilize the harder M³⁺ ion, often making the oxidation wave more accessible and reversible compared to soft ligand systems.
      

Experimental Protocol: Self-Validating CV Workflow

To ensure reproducibility and scientific integrity, the following protocol utilizes Ferrocene as an internal standard to normalize reference electrode drift.

Reagents & Setup
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), HPLC grade, dried over molecular sieves.

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (

    
    ), 0.1 M.
    
  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/Ag⁺ (0.01 M AgNO₃ in MeCN) or pseudo-Ag wire.

Step-by-Step Methodology
  • Baseline Correction:

    • Record a CV of the blank electrolyte solution (0.1 M

      
       in solvent) from -2.0 V to +1.5 V.
      
    • Validation: Current should be negligible (< 1 µA) with no peaks.

  • Ligand Analysis (Control):

    • Dissolve 1 mM of free 1,2-Bis(dimethoxyphosphoryl)benzene.[1]

    • Scan to identify ligand-based redox events.[1]

    • Expectation: The ligand should be electrochemically silent in the standard window (-2.0 V to +1.5 V).

  • Complex Characterization:

    • Add 1 mM of the Metal Complex (e.g., [Ni(Ligand)Br₂]).

    • Purge with Argon for 5 minutes.

    • Scan at rates: 50, 100, 200, 500 mV/s.[1]

    • Causality: Varying scan rate (

      
      ) allows determination of diffusion control (
      
      
      
      ) vs. adsorption (
      
      
      ).
  • Internal Standardization:

    • Add Ferrocene (Fc) at the end of the experiment.

    • Adjust all potentials (

      
      ) such that 
      
      
      
      V.
Workflow Diagram

CV_Protocol cluster_validation Validation Checkpoints Start Start: Solvent Preparation (Dry MeCN + 0.1M TBAPF6) Blank Run Blank CV (Check for impurities) Start->Blank Ligand Ligand Control CV (Confirm Electrochemical Inertness) Blank->Ligand Check1 Blank Current < 1µA? Blank->Check1 Complex Metal Complex CV (Scan -2.0V to +1.5V) Ligand->Complex RateStudy Scan Rate Variation (50 - 500 mV/s) Complex->RateStudy Standard Add Ferrocene (Fc) (Internal Reference) RateStudy->Standard Analysis Data Processing (Normalize to Fc/Fc+) Standard->Analysis Check2 Reversible Fc Wave? Standard->Check2

Figure 2: Electrochemical workflow ensuring data integrity through sequential controls and internal standardization.

Applications & Strategic Niche

Why choose 1,2-Bis(dimethoxyphosphoryl)benzene over dppbz?

  • Lanthanide/Actinide Extraction: The hard oxygen donors have a high affinity for f-block elements (Ln³⁺, An³⁺/An⁴⁺). Electrochemical methods can be used to monitor the oxidation state adjustments required for selective separation of Actinides from Lanthanides.

  • Lewis Acid Catalysis: Complexes with this ligand generate highly electrophilic metal centers. The electrochemical "hardness" correlates with the Lewis acidity, making them effective catalysts for epoxide opening or Diels-Alder reactions where the metal activates a substrate via oxygen coordination.

  • Oxidative Stability: In reactions requiring oxidizing conditions (e.g., aerobic oxidations), phosphine ligands often degrade. The phosphoryl backbone is already oxidized, offering superior stability.

References

  • Ligand Electronic Profiling

    • Mandell, C. L., et al. (2010). Electrochemistry of 1,1'-bis(dialkylphospholanyl)ferrocene ligands. Inorganic Chemistry. Link

    • Context: Establishes the baseline for phosphine vs. phosphine oxide electronic effects in cyclic voltammetry.
  • Phosphonate Coordination Chemistry

    • Clearfield, A. (1998). Metal Phosphonate Chemistry. Chemical Reviews. Link

    • Context: Authoritative source on the coordination modes of phosphon
  • Comparative Diphosphine Electrochemistry

    • Holloway, L. R., et al. (2014). Dinitrosyl iron complexes containing chelating bis(diphenyl)phosphinoX. Polyhedron. Link

    • Context: Provides comparative data for benzene-backbone chelators, illustrating the impact of backbone rigidity and donor strength.
  • Ferrocene-Bisphosphonate Redox Behavior

    • Borecký, M., et al. (2023). Electrochemistry and Stability of 1,1′-Ferrocene-Bisphosphonates. PMC. Link

    • Context: Demonstrates the reversible redox behavior and hydrolytic stability of phosphon

Sources

A Comparative Review of Synthetic Routes to 1,2-Bis(dimethoxyphosphoryl)benzene

[1]

CAS Number: 15104-46-8 Formula: C₁₀H₁₆O₆P₂ Common Name: Tetramethyl 1,2-phenylenebis(phosphonate)[1]

Executive Summary

1,2-Bis(dimethoxyphosphoryl)benzene is a critical organophosphorus intermediate, primarily serving as the precursor to the chelating diphosphine ligand dmpe [1,2-bis(dimethylphosphino)benzene]. Its synthesis is non-trivial due to the steric repulsion between the two ortho-phosphoryl groups and the electronic deactivation of the arene ring after the first phosphorylation.

This guide evaluates the three primary synthetic methodologies available to researchers:

  • Pd-Catalyzed Cross-Coupling (Hirao Reaction): The superior method for laboratory-scale purity and yield, utilizing 1,2-diiodobenzene.

  • Ni-Catalyzed Arbuzov (Tavs Reaction): The industrial standard for cost-efficiency, utilizing 1,2-dichlorobenzene at high temperatures.

  • Photochemical Arbuzov: An emerging, milder alternative that currently faces limitations with ortho-dichloro substrates.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Pd-Catalyzed Hirao Route B: Ni-Catalyzed Tavs Route C: Photo-Arbuzov
Primary Substrate 1,2-Diiodobenzene1,2-Dichlorobenzene1-Chloro-2-iodobenzene
Phosphorus Source Dimethyl phosphite (HPO(OMe)₂)Trimethyl phosphite (P(OMe)₃)Trialkyl phosphites
Catalyst Pd(PPh₃)₄ / Pd(OAc)₂NiCl₂ / NiBr₂Organic Photocatalyst / UV
Temperature 80–110 °C160–190 °CAmbient (25–40 °C)
Yield (Est.) 85–95%60–75%Variable (Substrate dependent)
Scalability Moderate (Costly reagents)High (Commodity reagents)Low (Photon flux limited)
Key Challenge Cost of DiiodobenzeneSeparation of mono-productInability to activate C-Cl bonds efficiently

Detailed Technical Assessment

Route A: Palladium-Catalyzed Hirao Coupling (Recommended for Lab Scale)

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key advantage is the use of dialkyl phosphites (H-phosphonates) rather than trialkyl phosphites, avoiding the formation of alkyl halide byproducts that can poison catalysts.

Causality & Insight:

  • Substrate Choice: 1,2-Diiodobenzene is preferred over dibromide because the oxidative addition of Pd(0) into the C-I bond is faster, which is crucial to overcome the steric hindrance of the second phosphorylation step.

  • Base Selection: Triethylamine (Et₃N) is essential to neutralize the acid generated and shift the tautomeric equilibrium of the H-phosphonate towards the nucleophilic phosphite form [1].

Hirao_CyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-I)Pd0->OxAddPdII_ArAr-Pd(II)-IOxAdd->PdII_ArLigandExLigand Exchange(HP(O)(OMe)2 / Base)PdII_Ar->LigandExPdII_PAr-Pd(II)-P(O)(OMe)2LigandEx->PdII_PRedElimReductive Elimination(Product Release)PdII_P->RedElimRedElim->Pd0Regeneration

Figure 1: Catalytic cycle for the Pd-catalyzed phosphonylation of aryl halides.[2]

Experimental Protocol (Self-Validating)
  • Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).

  • Reagents: Add 1,2-diiodobenzene (3.3 g, 10 mmol), dimethyl phosphite (2.0 mL, 22 mmol), and Et₃N (3.5 mL, 25 mmol) in anhydrous toluene (20 mL).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%, 580 mg). Note: Tetrakis is preferred for its stability, though Pd(OAc)₂/dppp can be used for higher activity.

  • Reaction: Heat to 100°C for 16 hours.

    • Validation Check: The reaction mixture should turn from yellow to black (Pd precipitation) only after completion. Early blackening indicates catalyst decomposition (check oxygen exclusion).

  • Workup: Filter through Celite to remove Pd black. Wash with EtOAc. Concentrate filtrate.

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (100% EtOAc -> 5% MeOH/EtOAc).

  • Expected Data: ³¹P NMR (CDCl₃): Singlet at ~20-22 ppm.

Route B: Nickel-Catalyzed Tavs Reaction (Recommended for Scale-Up)

Mechanism: This is a modified Arbuzov reaction. Unlike the thermal Arbuzov (which fails for aryl halides), the Ni(II) salt facilitates the C-X bond activation. High temperatures are required to drive the removal of the alkyl halide byproduct.

Causality & Insight:

  • Temperature: The reaction must be run at >160°C . Below this threshold, the complex forms but does not eliminate the product, leading to stalled conversion.

  • Stoichiometry: A significant excess of trimethyl phosphite (P(OMe)₃) is required because it acts as both reagent, solvent, and ligand for the Nickel [2].

Tavs_PathwaySubstrate1,2-DichlorobenzeneNi_ComplexNi(II) CoordinationSubstrate->Ni_Complex+ NiCl2 (5%)IntermedAr-Ni-P(OMe)3IntermediateNi_Complex->Intermed+ P(OMe)3160°CProduct1,2-Bis(phosphonate)Intermed->ProductByproductMeCl (Gas)Intermed->Byproduct

Figure 2: Simplified pathway for the Ni-catalyzed Tavs reaction.

Experimental Protocol
  • Setup: Use a sealed pressure tube or a high-pressure autoclave (due to MeCl generation).

  • Reagents: Combine 1,2-dichlorobenzene (14.7 g, 100 mmol) and trimethyl phosphite (30 mL, 250 mmol).

  • Catalyst: Add anhydrous NiCl₂ (650 mg, 5 mol%).

  • Reaction: Heat to 170°C for 24 hours.

    • Validation Check: Monitor pressure carefully. If using open reflux, ensure the condenser is efficient to return P(OMe)₃ (bp 111°C) while allowing MeCl (gas) to escape.

  • Workup: Distill off excess trimethyl phosphite under vacuum.

  • Purification: Vacuum distillation of the residue. The product has a high boiling point (>200°C at 0.1 mmHg).

Route C: Photo-Arbuzov (Emerging Technology)

Status: While promising for mono-substitution or activated iodides, current literature indicates that 1,2-dichlorobenzene is inert to standard photocatalytic conditions used for other aryl chlorides [3].

  • Viability: Only viable if starting from 1-chloro-2-iodobenzene , where the iodide reacts first.

  • Recommendation: Do not use for 1,2-bis synthesis unless 1,2-diiodobenzene is unavailable and thermal methods are impossible.

References

  • Hirao, T., et al. "New facile synthesis of arylphosphonates." Synthesis, 1981(1), 56-57.

  • Tavs, P. "Reaction of aryl halides with trialkyl phosphites in the presence of nickel salts." Chemische Berichte, 1970, 103(8), 2428-2436.

  • Study on Photocatalytic Bisphosphonylation. "Mono- and Bisphosphonylation of Aryl Chlorides via Phenothiazine Organophotoredox Catalysis." Organic Letters, 2022.

A Comparative Guide to the Quantitative Analysis of 1,2-Bis(dimethoxyphosphoryl)benzene: An In-Depth Look at NMR-Based Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of 1,2-Bis(dimethoxyphosphoryl)benzene, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, offers validated protocols, and presents comparative data to support methodological selection.

Introduction: The Need for Precise Quantification

1,2-Bis(dimethoxyphosphoryl)benzene is an organophosphorus compound with applications in materials science and as a precursor in synthetic chemistry. Accurate determination of its purity and concentration is critical for ensuring the reliability and reproducibility of experimental results, meeting quality control standards in manufacturing, and for regulatory compliance. While several analytical techniques can be employed, Quantitative NMR (qNMR) stands out due to its unique advantages as a primary ratio method. This guide will explore the nuances of both ¹H and ³¹P qNMR for this specific analyte and compare its performance against established chromatographic methods.

The Principle and Power of Quantitative NMR (qNMR)

Unlike many other analytical techniques that rely on the response of a substance relative to a standard curve, qNMR is founded on a direct relationship: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. This fundamental principle allows for the determination of the purity or concentration of a substance by co-dissolving it with a certified internal standard (IS) of known purity and comparing the integral of a specific analyte resonance to a resonance of the IS.

For 1,2-Bis(dimethoxyphosphoryl)benzene, two NMR-active nuclei are of particular interest for quantification: ¹H and ³¹P.

¹H vs. ³¹P qNMR: A Strategic Choice

The selection of the nucleus for quantification is a critical decision driven by the molecular structure of the analyte and the potential for spectral interference.

  • ¹H qNMR: This is often the first choice due to the high sensitivity and natural abundance of the proton nucleus. For 1,2-Bis(dimethoxyphosphoryl)benzene, the methoxy protons (OCH₃) and the aromatic protons (C₆H₄) provide distinct signals suitable for integration. However, the ubiquity of protons in organic molecules means that signals from residual solvents or impurities can overlap with analyte signals, complicating quantification.[1]

  • ³¹P qNMR: The presence of two phosphorus atoms makes ³¹P qNMR an exceptionally powerful alternative. The key advantages include:

    • Spectral Simplicity: The ³¹P NMR spectrum of 1,2-Bis(dimethoxyphosphoryl)benzene is expected to show a single, sharp signal, as the two phosphorus atoms are chemically equivalent. This dramatically reduces the likelihood of signal overlap.[1]

    • Wide Chemical Shift Range: The ³¹P nucleus has a very wide chemical shift range, further minimizing the chance of interference from other phosphorus-containing impurities.[2]

    • High Natural Abundance: The ³¹P isotope has 100% natural abundance, which helps to offset its inherently lower sensitivity compared to ¹H.[2]

For these reasons, ³¹P qNMR is often the superior choice for organophosphorus compounds, providing a robust and highly specific method for quantification.[3][4]

Experimental Workflow: A Self-Validating System

The following diagram and protocol outline a validated workflow for the quantitative analysis of 1,2-Bis(dimethoxyphosphoryl)benzene using qNMR. The causality behind each step is explained to ensure methodological integrity.

qNMR_Workflow Figure 1: Quantitative NMR (qNMR) Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (1,2-Bis(dimethoxyphosphoryl)benzene) dissolve Dissolve Analyte and IS in deuterated solvent (e.g., CDCl₃) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) (e.g., Triphenyl Phosphate for ³¹P) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer tune_probe Tune and match NMR probe transfer->tune_probe set_params Set quantitative parameters (d1 ≥ 5*T₁, 90° pulse, inverse-gated decoupling) tune_probe->set_params acquire Acquire Spectrum set_params->acquire process Apply Fourier Transform, Phase and Baseline Correction acquire->process integrate Integrate selected signals (Analyte and IS) process->integrate calculate Calculate Purity using qNMR equation integrate->calculate

Caption: Figure 1: Quantitative NMR (qNMR) Workflow

Detailed Experimental Protocol (³¹P qNMR)

This protocol is designed to be a self-validating system, where the choice of parameters ensures the integrity of the quantitative data.

  • Selection of Internal Standard (IS): Choose a high-purity (>99.5%), non-hygroscopic, and stable phosphorus-containing compound. Triphenyl phosphate is an excellent choice for organic solvents as its ³¹P signal is a sharp singlet that does not overlap with the analyte.[5]

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of 1,2-Bis(dimethoxyphosphoryl)benzene into a clean vial.

    • Accurately weigh approximately 15-20 mg of the internal standard (e.g., triphenyl phosphate) into the same vial. The similar mass ensures comparable signal intensities.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure both components are fully dissolved.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Spectrometer Setup and Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Tune and match the probe for the ³¹P frequency. This is crucial for ensuring uniform excitation and detection.

    • Calibrate the 90° pulse width for the ³¹P channel. An accurate pulse width is essential for quantitative analysis.

  • Acquisition Parameter Selection (The "Why"):

    • Relaxation Delay (d1): This is the most critical parameter. Set d1 to be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. A long delay ensures that all nuclei have fully returned to thermal equilibrium before the next pulse, guaranteeing that the signal intensity is directly proportional to concentration. T₁ values should be experimentally determined using an inversion-recovery pulse sequence.

    • Pulse Program: Use a pulse sequence with inverse-gated decoupling. This means the proton decoupler is only on during the acquisition time, not during the relaxation delay. This suppresses heteronuclear coupling to protons (simplifying the spectrum to a singlet) while preventing the Nuclear Overhauser Effect (NOE), which can artificially and non-uniformly enhance signal integrals, leading to inaccurate results.[2]

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 64-128) to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the smallest signal being integrated.

  • Data Processing:

    • Apply an exponential multiplication function with minimal line broadening (e.g., 0.3 Hz) to improve S/N without significantly distorting lineshapes.

    • Perform careful phasing and baseline correction across the entire spectral width to ensure accurate integration.

  • Calculation of Purity: The mass fraction purity of the analyte (P_analyte) is calculated using the following equation:

    P_analyte = (I_analyte / I_is) * (N_is / N_analyte) * (M_analyte / M_is) * (m_is / m_analyte) * P_is

    Where:

    • I: Integral value of the signal

    • N: Number of nuclei giving rise to the signal (for 1,2-Bis(dimethoxyphosphoryl)benzene, N_analyte = 2; for triphenyl phosphate, N_is = 1)

    • M: Molar mass

    • m: Weighed mass

    • P: Purity of the internal standard

Comparison with Alternative Analytical Techniques

While qNMR offers significant advantages, it is essential to understand its performance relative to other common analytical methods.

Method_Comparison Figure 2: Method Selection Logic start Need Quantitative Analysis of 1,2-Bis(dimethoxyphosphoryl)benzene q1 Primary Method Required? (No Reference Standard) start->q1 q2 Analyte Thermally Stable & Volatile? q1->q2 No qnmr qNMR (³¹P or ¹H) q1->qnmr Yes q3 Analyte has a Chromophore? q2->q3 No gc GC-NPD/FPD q2->gc Yes hplc HPLC-UV q3->hplc Yes lcms LC-MS q3->lcms No other Consider Other Methods lcms->other

Caption: Figure 2: Method Selection Logic

Data Comparison

The following table objectively compares the performance of qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 1,2-Bis(dimethoxyphosphoryl)benzene.

Parameter qNMR (³¹P) HPLC-UV GC-NPD/FPD
Principle Signal intensity proportional to molar concentrationDifferential partitioning between mobile and stationary phasesPartitioning between carrier gas and stationary phase
Selectivity Excellent (specific to ³¹P nucleus)Good (dependent on column and mobile phase)Excellent (with Nitrogen-Phosphorus or Flame Photometric Detector)[6][7]
Sensitivity ModerateHighVery High
Need for Analyte-Specific Reference Standard No (uses a universal internal standard)Yes (for external calibration)Yes (for external calibration)
Method Development Time Short (generic method)Moderate to Long (column/mobile phase screening)Moderate (temperature program optimization)
Sample Throughput ModerateHighHigh
Destructive? NoYesYes
Quantification Basis Primary Ratio MethodSecondary Method (requires calibration)Secondary Method (requires calibration)
Causality in Method Performance
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a viable alternative. The benzene ring in the analyte acts as a chromophore, allowing for UV detection. However, this is a secondary quantification method. Its accuracy is entirely dependent on the purity of the 1,2-Bis(dimethoxyphosphoryl)benzene reference standard used to create the calibration curve. Any error in the stated purity of the reference standard will be directly propagated into the results for all unknown samples.

  • Gas Chromatography (GC): Given the analyte's melting point of 80-82°C, it may have sufficient volatility for GC analysis, especially with a high-temperature inlet and column.[8] Using a selective detector like a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) would provide excellent selectivity for this organophosphorus compound.[6][7] Like HPLC, GC is also a secondary method that relies on a purified reference standard for accurate quantification.

Method Validation and Trustworthiness

Any quantitative method must be validated to ensure it is fit for its intended purpose. The protocols for qNMR should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, and precision.[9][10]

  • Specificity: The high resolution of NMR and the unique chemical shift of the ³¹P signal provide excellent specificity.

  • Linearity and Range: The response of qNMR is inherently linear over a vast dynamic range, often exceeding that of chromatographic detectors.[11]

  • Accuracy: Accuracy is demonstrated by analyzing a sample of known purity or by comparing the qNMR results to an orthogonal method.

  • Precision: Repeatability is assessed through multiple preparations of the same sample, while intermediate precision can be evaluated by different analysts on different days.[12][13]

Conclusion

For the quantitative analysis of 1,2-Bis(dimethoxyphosphoryl)benzene, ³¹P qNMR emerges as a superior technique, particularly when the absolute purity of the material needs to be determined without reliance on an analyte-specific reference standard. Its status as a primary ratio method, combined with high selectivity and a straightforward, robust experimental protocol, provides a high degree of confidence in the analytical results.

While chromatographic methods like HPLC and GC offer higher sensitivity and throughput, their dependence on calibration standards makes them secondary methods. The choice of technique should therefore be guided by the analytical objective: for purity assignment and the certification of reference materials, qNMR is the authoritative choice; for high-throughput screening or trace analysis where a well-characterized reference standard is available, chromatographic methods are highly effective.

References

Sources

Comparison of reduction methods for 1,2-Bis(dimethoxyphosphoryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reduction strategies for 1,2-Bis(dimethoxyphosphoryl)benzene to yield 1,2-Bis(phosphino)benzene . This transformation is a critical step in synthesizing chelating diphosphine ligands used in homogeneous catalysis.

The reduction of a phosphonate ester (


) to a primary phosphine (

) requires a potent hydride donor capable of removing alkoxy groups and reducing the P=O bond.

Strategic Overview

  • Starting Material: 1,2-Bis(dimethoxyphosphoryl)benzene (Air-stable solid).

  • Target Product: 1,2-Bis(phosphino)benzene (Highly pyrophoric liquid/low-melting solid).

  • Primary Challenge: The target product spontaneously ignites in air. The reduction protocol must integrate seamless anaerobic handling (Schlenk/Glovebox) from reaction to isolation.

Comparative Analysis of Reduction Agents

The two primary candidates for this reduction are Lithium Aluminum Hydride (LiAlH


)  and Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) .[1] While silanes are effective for phosphine oxides, they are generally insufficient for the deep reduction of phosphonate esters to primary phosphines under mild conditions.
FeatureMethod A: LiAlH

(The Standard)
Method B: Red-Al (Process Alternative)
Physical State Solid powder (Dust hazard, pyrophoric)Liquid solution (Toluene), Non-pyrophoric
Reactivity Extremely High (Aggressive)High (Comparable to LAH, thermally stable)
Solvent System Et

O or THF (Low boiling point limits temp)
Toluene (Allows higher reflux temps)
Workup Aluminum salts form gelatinous emulsionsAluminum salts are soluble in organic media or easily hydrolyzed
Scalability Poor (Safety concerns with solid addition)Excellent (Pumpable liquid)
Yield 75–85% (Kyba Protocol)70–85% (Optimized Process)

Detailed Methodologies

Method A: Lithium Aluminum Hydride (LiAlH ) Reduction

The "Kyba Method" – The academic gold standard for small-to-medium scale synthesis.

Mechanism: The reaction proceeds via nucleophilic attack of the hydride on the phosphorus center, displacing methoxide groups and reducing the P=O bond.



Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under a flow of Argon or Nitrogen.

  • Slurry Preparation: Charge the flask with LiAlH

    
     (3.0 equiv per phosphonate group, excess required) and anhydrous THF or Et
    
    
    
    O. Cool to 0°C.
  • Addition: Dissolve 1,2-Bis(dimethoxyphosphoryl)benzene in minimum dry THF. Add dropwise to the LiAlH

    
     slurry. Caution: Exothermic gas evolution.
    
  • Reflux: Warm to room temperature, then reflux for 12–24 hours to ensure complete reduction of the P=O bond.

  • Hydrolysis (The Critical Step): Cool to 0°C. Perform the "Fieser Workup" (n g LAH requires n mL H

    
    O, n mL 15% NaOH, 3n mL H
    
    
    
    O) very slowly under Argon.
    • Note: The generated H

      
       gas entrains pyrophoric phosphine vapors. Vent into a bleach trap.
      
  • Isolation: Cannula transfer the supernatant. Wash the white aluminum salts with degassed ether. Concentrate the filtrate under vacuum.

  • Purification: Distillation under reduced pressure (Kugelrohr) is recommended to isolate the pure phosphine.

Method B: Red-Al (Vitride) Reduction

The industrial preferred method for safety and thermal control.

Protocol Differences:

  • Reagent: Use Red-Al (65% wt in Toluene).

  • Conditions: The reaction can be run in Toluene at higher temperatures (up to 110°C), often driving difficult reductions to completion faster than LAH in THF.

  • Quench: Quench with degassed dilute H

    
    SO
    
    
    
    or NaOH. Red-Al byproducts are often more soluble, allowing for a cleaner phase separation without the "aluminum jelly" typical of LAH.

Visualization of Workflows

Figure 1: Reaction Pathway & Mechanism

ReactionPathway cluster_safety Safety Critical Zone Start 1,2-Bis(dimethoxyphosphoryl)benzene (P(V) Precursor) Inter Intermediate (Silyl/Aluminate Complex) Start->Inter LiAlH4 or Red-Al Nucleophilic Attack Product 1,2-Bis(phosphino)benzene (Primary Phosphine P(III)) Inter->Product Hydrolysis (H3O+) - Al salts / - ROH

Caption: Reduction pathway from phosphonate ester to primary phosphine. The product is pyrophoric and requires anaerobic isolation.

Figure 2: Decision Tree for Reagent Selection

DecisionTree Start Select Reduction Method Scale Scale of Reaction? Start->Scale Small Small Scale (<5g) Academic Lab Scale->Small Large Large Scale (>50g) Process Lab Scale->Large LAH Method A: LiAlH4 (Standard Protocol) Small->LAH High precedent Easy solvent removal RedAl Method B: Red-Al (Safety/Thermal Control) Large->RedAl Non-pyrophoric reagent Soluble byproducts

Caption: Operational logic for selecting between LiAlH4 and Red-Al based on scale and safety constraints.

Safety & Handling Protocols (Self-Validating)

The "Bleach Trap" Validation: Because the product is pyrophoric (ignites in air) and toxic, the exhaust from the reaction line must pass through a bleach (sodium hypochlorite) solution.

  • Indicator: If the bleach trap turns cloudy or white precipitate forms during venting, phosphines are being successfully scrubbed.

  • Smell: The product has a distinct, penetrating odor. If you can smell it, your containment has failed.

Deactivation of Spills: Do not use water on LiAlH


 spills. Use dry sand or limestone. For phosphine spills, cover with sand and treat with dilute bleach solution slowly.

References

  • Kyba, E. P., Liu, S. T., & Harris, R. L. (1983). A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species.[2] Organometallics, 2(12), 1877–1879.

  • Warren, S., & Wyatt, P. (2008). Organic Synthesis: The Disconnection Approach. Wiley.[3] (General reference for phosphine synthesis strategies).

  • Busacca, C. A., et al. (2011). Reduction of Phosphine Oxides to Phosphines.[4][5] Comprehensive Organic Synthesis II. (Context on Red-Al usage for P-reductions).

Sources

Safety Operating Guide

1,2-Bis(dimethoxyphosphoryl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2-Bis(dimethoxyphosphoryl)benzene Proper Disposal Procedures CAS Number: 15104-46-8 Chemical Class: Organophosphonate Ester

Part 1: Emergency Overview & Safety Profile

Immediate Action Required: Treat 1,2-Bis(dimethoxyphosphoryl)benzene as a Chemical Irritant and Organophosphorus Compound . While not classified as a high-risk transport hazard (UN Non-Regulated), it requires strict adherence to laboratory chemical waste protocols to prevent environmental phosphorylation and aquatic toxicity.

Safety Data Summary (SDS) Highlights:

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Physical State: White to off-white powder/solid.[2]

  • Melting Point: 80–82 °C.

  • Stability: Stable under normal temperatures and pressures. Hydrolyzes slowly in the presence of strong acids/bases.

Personal Protective Equipment (PPE) Matrix:

Protection TypeSpecificationRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine particulates during weighing or spill cleanup.
Ocular Chemical Safety GogglesProtects against dust ingress and potential splashes if in solution.
Dermal Nitrile Gloves (0.11 mm min. thickness)Provides barrier protection against organophosphonate absorption.
Body Lab Coat (Cotton/Poly blend)Standard barrier; use Tyvek sleeves if handling >100g batches.

Part 2: Disposal Protocols

Core Directive: Incineration

The only scientifically validated method for the complete destruction of 1,2-Bis(dimethoxyphosphoryl)benzene is high-temperature incineration . This process ensures the cleavage of the chemically stable P-C (phosphorus-carbon) bonds and the oxidation of the phosphonate ester groups into inorganic phosphates, which can be safely scrubbed from exhaust gases.

Do NOT:

  • Do NOT dispose of down the drain.[3] (Violates Clean Water Act; poses aquatic toxicity risks).

  • Do NOT mix with strong oxidizers (e.g., perchlorates, permanganates) in the waste stream.

  • Do NOT attempt bench-top chemical deactivation (hydrolysis) without a validated SOP, as intermediate byproducts can be toxic.

Protocol A: Solid Waste (Pure Substance & Spills)

Applicable for: Expired reagents, spill cleanup debris, contaminated weighing boats.

  • Containment: Place the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 1,2-Bis(dimethoxyphosphoryl)benzene.[2][4][5]

    • Hazard Class: Irritant.[6]

    • Constituents: 100% Organophosphonate.

  • Segregation: Store in the "Solid Organic Waste" stream. Keep separate from "Oxidizing Solids."

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Solvents (DCM, THF, Toluene) containing the dissolved compound.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix halogenated and non-halogenated solvents if your facility separates them).

  • Accumulation: Pour into the appropriate solvent waste carboy (Halogenated or Non-Halogenated).

  • Concentration Note: If the concentration is >5%, note this on the waste tag to alert the disposal facility of high phosphorus content, which may affect incineration parameters.

Part 3: Decision Logic & Workflow

The following diagram outlines the decision-making process for disposing of 1,2-Bis(dimethoxyphosphoryl)benzene, ensuring compliance and safety.

DisposalWorkflow Start Start: Waste Identification 1,2-Bis(dimethoxyphosphoryl)benzene StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, Debris, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Liquid ContainerS Place in HDPE Wide-Mouth Jar Solid->ContainerS LabelS Label: 'Toxic/Irritant - Organophosphonate' ContainerS->LabelS Storage Satellite Accumulation Area (Secondary Containment) LabelS->Storage SolventCheck Identify Carrier Solvent (Halogenated vs Non-Halogenated) Liquid->SolventCheck Segregate Segregate into Correct Carboy SolventCheck->Segregate Check Compatibility Segregate->Storage Pickup EHS / Waste Vendor Pickup Storage->Pickup Destruction High-Temp Incineration (Cement Kiln or Chemical Incinerator) Pickup->Destruction Final Safe Disposal Complete Destruction->Final

Caption: Decision tree for the segregation and disposal of organophosphonate waste streams.

Part 4: Regulatory & Technical Reference

Waste Classification (RCRA):

  • Status: Not a P-listed or U-listed acute hazardous waste under 40 CFR 261.33.

  • Classification: Typically falls under Non-Regulated Chemical Waste for transport but must be managed as Hazardous Waste within the laboratory due to irritant properties.

  • Waste Code: If ignitable solvents are present, use D001 . Otherwise, label as "Non-RCRA Regulated Waste - Organophosphorus Compound."

Spill Response (Small Scale < 50g):

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don goggles, nitrile gloves, and N95 mask.

  • Cover: Gently cover the spill with a dry absorbent (vermiculite or spill pads) to prevent dust generation.

  • Sweep: Using a dustpan and brush, sweep the absorbent and chemical into a disposal bag.

  • Clean: Wipe the surface with a soap/water solution. Collect the wipes as solid waste.

References

  • Ereztech. (n.d.). 1,2-Bis(dimethoxyphosphoryl)benzene Safety & Handling. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Guidelines for the Disposal of Organophosphorus Pesticides and Esters. Retrieved from [Link]

Sources

Mastering the Safe Handling of 1,2-Bis(dimethoxyphosphoryl)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 1,2-Bis(dimethoxyphosphoryl)benzene, a notable organophosphorus compound, presents unique handling challenges that demand a thorough understanding of its properties and associated risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, technically grounded framework for its safe utilization in the laboratory.

The core philosophy of this guide is to empower researchers with the knowledge to create a self-validating system of safety, where the "why" behind each procedural step is as critical as the "how." By integrating expertise with authoritative standards, this document aims to be your trusted resource for navigating the complexities of working with this compound.

Hazard Identification and Risk Assessment: Understanding the Compound

1,2-Bis(dimethoxyphosphoryl)benzene (CAS RN 15104-46-8) is a solid crystalline substance that requires careful handling due to its toxicological profile.[1][2] A thorough risk assessment is the foundational step before any laboratory work commences.

Key Hazards:

  • Acute Toxicity: Toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

These hazards underscore the necessity for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide.

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₆O₆P₂[1][3][4]
Molecular Weight 294.18 g/mol [1][2][4]
Appearance Solid Crystalline / Off-white to white powder[1][5]
Melting Point 80 - 82 °C / 176 - 179.6 °F[1][5]
Flash Point 193.3 °C[3]
Density 1.26 g/cm³[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 1,2-Bis(dimethoxyphosphoryl)benzene. The following recommendations are based on a comprehensive evaluation of the compound's hazards.

PPE CategoryRecommendation and Rationale
Hand Protection Gloves: Use chemically resistant gloves. Butyl rubber or heavy-duty nitrile gloves are recommended for handling organophosphorus compounds.[6] While specific breakthrough time data for 1,2-Bis(dimethoxyphosphoryl)benzene is not readily available, studies on other organophosphates have shown that nitrile gloves can exhibit breakthrough times of approximately 53-55 minutes.[7] It is crucial to consult the glove manufacturer's chemical resistance guide for specific recommendations.[8] For incidental contact, thin gauge nitrile gloves may be used, but they should be removed and replaced immediately upon any splash exposure.[9]
Eye and Face Protection Safety Goggles/Face Shield: Wear chemical safety goggles that provide a complete seal around the eyes. For operations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection Laboratory Coat: A flame-resistant lab coat should be worn to protect against accidental splashes and contact with flammable materials. Ensure the lab coat has long sleeves and is fully buttoned.
Respiratory Protection Respirator: All handling of 1,2-Bis(dimethoxyphosphoryl)benzene should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, or if working outside of a fume hood is unavoidable, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is required.[10] A cartridge change schedule must be established to ensure the timely replacement of cartridges before the end of their service life.[11][12]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Workflow for Handling 1,2-Bis(dimethoxyphosphoryl)benzene

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Segregate Waste clean1->clean2 clean3 Properly Label Waste Container clean2->clean3 clean4 Store Waste Securely clean3->clean4

Caption: A logical workflow for the safe handling of 1,2-Bis(dimethoxyphosphoryl)benzene.

Step-by-Step Methodology:

  • Preparation:

    • Ensure the chemical fume hood has been certified within the last year.

    • Don all required PPE as outlined in the table above.

    • Confirm that a spill kit containing appropriate absorbent materials is readily accessible.

  • Handling:

    • Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation.

    • Use a spatula or other appropriate tools to handle the solid compound. Avoid creating dust.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used with an appropriate solvent.

    • Carefully remove and dispose of PPE in the designated waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

Emergency Plan: Immediate Actions for Spills and Exposures

In the event of an emergency, a swift and informed response is critical.

Spill Cleanup Protocol:

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert others.

    • If the substance is flammable, extinguish all nearby ignition sources.

    • Close the laboratory doors to contain the spill.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of 1,2-Bis(dimethoxyphosphoryl)benzene and any contaminated materials is a critical final step.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste materials containing 1,2-Bis(dimethoxyphosphoryl)benzene, including unused product, contaminated consumables (e.g., gloves, weighing paper), and reaction residues.

    • Keep this waste stream separate from other chemical waste to prevent incompatible reactions.

  • Containerization:

    • Use a designated, clearly labeled, and chemically resistant container for all 1,2-Bis(dimethoxyphosphoryl)benzene waste.

    • The label should include "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • The recommended method of disposal for organophosphorus compounds is typically high-temperature incineration at a permitted facility.

By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly work with 1,2-Bis(dimethoxyphosphoryl)benzene, ensuring both personal safety and the integrity of their research.

References

  • Assessing the suitability of self-healing rubber glove for safe handling of pesticides. (2022, March 11). PMC. Retrieved from [Link]

  • Organophosphorus pesticide exposure in agriculture: effects of temperature, ultraviolet light and abrasion on PVC gloves. (2018). PMC. Retrieved from [Link]

  • Chemical Resistance of Gloves – Quick guide. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Hand Protection Chemical Resistance Guide. (n.d.). University of Florida Environmental Health and Safety. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]

  • 3M Respirator Selection Guide. (n.d.). 3M. Retrieved from [Link]

  • Organophosphorus pesticide exposure in agriculture: Effects of temperature, ultraviolet light and abrasion on PVC gloves. (2018). ResearchGate. Retrieved from [Link]

  • Dangers and use of organophosphate. (2024, October 28). YouTube. Retrieved from [Link]

  • 3M Respirator Selection Guide. (n.d.). Regulations.gov. Retrieved from [Link]

  • Pesticide poisoning. (n.d.). Wikipedia. Retrieved from [Link]

  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH | CDC. Retrieved from [Link]

  • Legacy and Emerging Organophosphate Esters (OPEs) in a Rural–Urban Transition Watershed: Spatiotemporal Distribution, Sources, and Toxicity Screening. (n.d.). MDPI. Retrieved from [Link]

  • Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors. (n.d.). University of Maine Cooperative Extension. Retrieved from [Link]

  • Guardian CP-7 Butyl Smooth Chemical Resistant Gloves. (n.d.). All Safe Industries. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • 3M Respirator Selection Guide. (n.d.). 3M. Retrieved from [Link]

  • CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.). Global Industrial. Retrieved from [Link]

  • Food Poisoning | Dangers of chemical compound Organophosphate. (2024, November 10). YouTube. Retrieved from [Link]

  • How to Store and Dispose of Chemicals - Hazard Mitigation Safety. (2012, December 10). YouTube. Retrieved from [Link]

  • 1,2-Bis(Dimethoxyphosphoryl)Benzene 99%. (n.d.). PureSynth. Retrieved from [Link]

  • 1,2-Bis(dimethoxyphosphoryl)benzene | CAS 15104-46-8. (n.d.). Ereztech. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.